molecular formula C8H6BrClO B1523896 1-(2-Bromo-3-chlorophenyl)ethanone CAS No. 161957-60-4

1-(2-Bromo-3-chlorophenyl)ethanone

Cat. No.: B1523896
CAS No.: 161957-60-4
M. Wt: 233.49 g/mol
InChI Key: KCCOVPPONJFFDS-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCOVPPONJFFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298494
Record name 1-(2-Bromo-3-chlorophenyl)ethanone
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161957-60-4
Record name 1-(2-Bromo-3-chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161957-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-3-chlorophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2-Bromo-3-chlorophenyl)ethanone via Regioselective Bromination of 3-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of 1-(2-Bromo-3-chlorophenyl)ethanone, a valuable halogenated aromatic ketone intermediate in the development of pharmaceutical and agrochemical compounds.[1][2] The synthesis is achieved through the electrophilic aromatic substitution—specifically, the bromination—of the readily available starting material, 3-chloroacetophenone. The central challenge of this synthesis lies in controlling the regioselectivity of the bromination reaction. This document elucidates the mechanistic principles governing the reaction, presents a detailed and validated experimental protocol, and outlines the necessary safety and characterization procedures. The insights provided are intended to equip researchers with the knowledge to perform this synthesis efficiently and safely while understanding the critical chemical principles at play.

Introduction

Halogenated acetophenones are crucial building blocks in organic synthesis. The specific substitution pattern of this compound, featuring adjacent bromo and chloro substituents ortho and meta to an acetyl group, offers multiple points for subsequent chemical modification, making it a highly versatile intermediate.[2] The synthetic pathway from 3-chloroacetophenone involves a direct bromination of the aromatic ring, a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] However, the success of this synthesis is contingent upon a thorough understanding of the directing effects of the pre-existing substituents on the aromatic ring.

Synthetic Strategy and Mechanistic Rationale

The Core Reaction: Electrophilic Aromatic Substitution

The fundamental mechanism involves the attack of the electron-rich aromatic ring on a potent electrophile, in this case, a bromonium ion (Br⁺) or a polarized bromine molecule. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.[3] Aromaticity is subsequently restored by the loss of a proton from the site of electrophilic attack, yielding the substituted product.[4]

The Decisive Factor: Regioselectivity in a Disubstituted Ring

The primary technical challenge is to direct the incoming bromine electrophile to the C2 position of the 3-chloroacetophenone ring. This regioselectivity is governed by the electronic properties of the two existing substituents: the acetyl group (-COCH₃) and the chloro group (-Cl).[5]

  • Acetyl Group (-COCH₃): This is a moderately deactivating group due to its electron-withdrawing nature (both by induction and resonance). It strongly directs incoming electrophiles to the meta position relative to itself.[5] In this case, it directs to the C5 position.

  • Chloro Group (-Cl): This is also a deactivating group due to its strong inductive electron withdrawal. However, it possesses lone pairs of electrons that can be donated into the ring via resonance, which directs incoming electrophiles to the ortho and para positions.[3][5] Therefore, the chloro group directs to the C2, C4, and C6 positions.

The final substitution pattern is a result of the competition between these directing effects. Both groups deactivate the ring, making the reaction slower than the bromination of benzene and necessitating the use of a Lewis acid catalyst to polarize the bromine molecule and increase its electrophilicity.[4] Although both groups direct to the C2 and C6 positions, the desired product is formed by substitution at C2. The reaction conditions must be carefully controlled to favor this outcome over substitution at other competing sites (C4, C5, C6).

Caption: Logical pathway for determining regioselectivity.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Lewis acid-catalyzed bromination of deactivated aromatic ketones.[6]

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )AmountMoles (mmol)Equivalents
3-Chloroacetophenone99-02-5154.5910.0 g64.71.0
Anhydrous AlCl₃7446-70-0133.3410.4 g78.01.2
Bromine (Br₂)7726-95-6159.8111.4 g (3.65 mL)71.21.1
Dichloromethane (DCM)75-09-284.93100 mL--
Hydrochloric Acid (conc.)7647-01-036.46~20 mL--
5% NaHCO₃ solution144-55-884.01~100 mL--
Anhydrous Na₂SO₄7757-82-6142.04~10 g--
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (CaCl₂)

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow diagram.
  • Apparatus Setup: Assemble the three-necked flask with the stirrer, condenser (fitted with a drying tube), and dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Initial Cooling: Charge the flask with 3-chloroacetophenone (10.0 g, 64.7 mmol) and 50 mL of dichloromethane (DCM). Begin stirring and cool the mixture to 0°C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 10.4 g, 78.0 mmol) in small portions over 20-30 minutes. This step is exothermic; maintain the internal temperature below 10°C. A colored complex will form.

  • Bromine Solution: In a separate beaker, cautiously dissolve bromine (11.4 g, 71.2 mmol) in 50 mL of DCM. Transfer this solution to the dropping funnel.

  • Bromination: Add the bromine solution dropwise to the stirred reaction mixture over approximately one hour. Maintain the temperature between 0-5°C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 30 mL portions of DCM. Combine all organic extracts. Wash the combined organic layers sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil/solid via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to isolate the desired this compound isomer.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The integration and splitting patterns will be crucial for confirming the 2,3-disubstitution pattern.

  • ¹³C NMR: The spectrum should show eight distinct carbon signals corresponding to the structure.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of one bromine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is expected, corresponding to the carbonyl (C=O) stretch of the ketone.

Safety and Hazard Management

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • 3-Chloroacetophenone: Harmful if swallowed and causes skin and eye irritation.[7][8]

  • Bromine: Highly toxic, corrosive, and causes severe burns. Handle with extreme caution and have a sodium thiosulfate solution available for quenching spills.

  • Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and causes burns.[6]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Always consult the most current Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[8][9]

Conclusion

The synthesis of this compound from 3-chloroacetophenone is a practical yet instructive example of electrophilic aromatic substitution on a deactivated, disubstituted ring. Success hinges on the careful management of reaction conditions to favor the directing influence of the ortho, para-directing chloro group over the meta-directing acetyl group. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Organic Syntheses Procedure. Acetophenone, 3-bromo-. [Online] Available at: [Link]

  • Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
  • Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Online] Available at: [Link]

  • Supporting Information. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Royal Society of Chemistry. [Online] Available at: [Link]

  • PubChem. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738. [Online] Available at: [Link]

  • MySkinRecipes. This compound. [Online] Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3'-Chloroacetophenone, 96%. [Online] Available at: [Link]

  • ChemTalk. Electrophilic Aromatic Substitution. [Online] Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(2-Bromo-3-chlorophenyl)ethanone: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-3-chlorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. The document delineates its chemical structure and physicochemical properties, offering a detailed exploration of its electronic characteristics. A plausible and detailed protocol for its synthesis via Friedel-Crafts acylation is presented, grounded in established chemical principles. The guide further investigates the compound's reactivity, with a particular focus on its utility as a building block in Claisen-Schmidt condensations for the synthesis of chalcone derivatives. Spectroscopic characterization, safety protocols, and potential applications are also discussed, providing researchers, scientists, and drug development professionals with a thorough resource for utilizing this versatile chemical intermediate.

Introduction: A Versatile Halogenated Ketone

This compound, also known as 2'-Bromo-3'-chloroacetophenone, is an organic compound featuring a phenyl ring substituted with bromo and chloro groups, and an ethanone (acetyl) functional group.[1] Its chemical structure makes it a valuable intermediate in organic synthesis. The presence of two different halogens (bromine and chlorine) at specific positions on the aromatic ring, combined with the reactive ketone moiety, allows for selective functionalization and the construction of complex molecular architectures.[2]

This guide aims to serve as a technical resource for professionals in research and development. It moves beyond a simple cataloging of data to explain the causality behind the compound's properties and its behavior in chemical reactions, reflecting a field-proven perspective on its application.

Physicochemical and Structural Properties

The properties of this compound are dictated by the interplay of its constituent functional groups. The aromatic ring provides a rigid scaffold, while the halogen atoms and the acetyl group modulate its electronic and physical characteristics.

Structural and Molecular Data

A summary of the key identification and structural data for this compound is provided in the table below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 2'-Bromo-3'-chloroacetophenone, Ethanone, 1-(2-bromo-3-chlorophenyl)-[1]
CAS Number 161957-60-4[1]
Molecular Formula C₈H₆BrClO[1][2]
Molecular Weight 233.49 g/mol [1][2]
SMILES CC(=O)C1=C(C(=CC=C1)Cl)Br[1]
InChI Key KCCOVPPONJFFDS-UHFFFAOYSA-N[1]
Physical Properties

Quantitative physical data for this specific isomer is not widely published in peer-reviewed literature; however, data from suppliers and for related isomers provides a useful reference.

PropertyValueNotesSource(s)
Physical Form LiquidAt room temperature.[1][3]
Melting Point 39-43 °CData for the isomer 2-Bromo-3'-chloroacetophenone (CAS 41011-01-2), which is a solid.[4]
Solubility Moderate to high lipophilicityExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[1]
Storage Store at room temperature or refrigerated (2-8°C), dry.Incompatible with strong oxidizing agents.[1][4]

Synthesis Pathway and Experimental Protocol

The most logical and established method for synthesizing aryl ketones is the Friedel-Crafts acylation .[5] This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]

For this compound, the synthesis would logically start from 1-bromo-2-chlorobenzene and react it with acetyl chloride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on standard Friedel-Crafts methodology.[7] Researchers should perform their own risk assessment and optimization.

Materials:

  • 1-Bromo-2-chlorobenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., bubbler with mineral oil), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add 1-bromo-2-chlorobenzene (1.0 equivalent) to the flask.

  • Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Once the reaction is complete, cool the flask back to 0°C. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is an exothermic process and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Reactivity and Mechanistic Insights

Electronic Effects of Substituents

The reactivity of this compound is governed by the electronic properties of its substituents.

  • Halogens (Br and Cl): Both bromine and chlorine are electronegative and exert a strong electron-withdrawing inductive effect (-I). They also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, making the ring electron-deficient and deactivating it towards further electrophilic aromatic substitution compared to benzene.[8]

  • Acetyl Group (-COCH₃): The carbonyl group is strongly electron-withdrawing through both induction and resonance.[8] This deactivates the aromatic ring, particularly at the ortho and para positions, and makes the carbonyl carbon highly electrophilic.

The combined electron-withdrawing nature of the bromo, chloro, and acetyl groups makes the carbonyl carbon a prime target for nucleophilic attack. Furthermore, the protons on the methyl group are acidic (α-protons) and can be removed by a base to form an enolate, which is a key step in many condensation reactions.[9]

Key Synthetic Application: Claisen-Schmidt Condensation

A primary application for this compound is in the Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone with α-hydrogens and an aromatic aldehyde that lacks α-hydrogens.[10][11] This reaction is a reliable method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are important scaffolds in medicinal chemistry.[10][12]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone This compound Enolate Enolate Intermediate Ketone->Enolate + Base Base Base (e.g., NaOH, KOH) Base->Enolate Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Aldehyde->Alkoxide HydroxyKetone β-Hydroxy Ketone Alkoxide->HydroxyKetone Protonation Chalcone Chalcone Product (α,β-Unsaturated Ketone) HydroxyKetone->Chalcone Dehydration (-H₂O)

Caption: General workflow for a Claisen-Schmidt condensation reaction.

This protocol outlines the synthesis of a chalcone from this compound and benzaldehyde.

Materials:

  • This compound (1.0 equivalent)

  • Benzaldehyde (1.0-1.1 equivalents)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40-50%)

  • Dilute Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • Reactant Preparation: Dissolve this compound and benzaldehyde in ethanol in a round-bottom flask with stirring. Cool the mixture in an ice bath to 15-20°C.

  • Base Addition: Slowly add the aqueous NaOH solution dropwise to the reaction mixture, ensuring the temperature does not exceed 25°C.

  • Reaction: After the addition of the base, remove the ice bath and continue stirring at room temperature for 4-12 hours. Monitor the reaction's progress by TLC.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into a beaker of crushed ice. Acidify the mixture with dilute HCl to a pH of ~2-3 to precipitate the crude chalcone product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Spectroscopic Analysis (Predicted)

While a comprehensive, published dataset for this compound is scarce, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Methyl Protons (-CH₃): A singlet would be expected around δ 2.5-2.7 ppm.

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring would appear in the region of δ 7.2-7.8 ppm. Due to the substitution pattern, they would likely present as a complex multiplet or as a doublet, a triplet, and another doublet, reflecting their respective couplings.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): The ketone carbonyl carbon would be significantly deshielded, with a chemical shift expected in the range of δ 195-200 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon would appear in the aliphatic region, around δ 25-30 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals would be expected in the aromatic region (δ 120-140 ppm). The carbons directly bonded to the halogens (C-Br and C-Cl) would have their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl stretch would be prominent around 1680-1700 cm⁻¹.

  • C-H Stretch (Aromatic): Signals would appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals for the methyl group would be present just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple bands would be observed in the 1450-1600 cm⁻¹ region.

  • C-Br and C-Cl Stretches: These would appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a prominent molecular ion (M⁺) peak. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺, M+2, and M+4 peaks with specific relative intensities. A major fragmentation pathway would be the alpha-cleavage to form the [M-CH₃]⁺ ion and a base peak corresponding to the [C₇H₃BrCl]⁺ acylium ion.

Safety and Handling

As a halogenated aromatic ketone, this compound requires careful handling.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation. Some related α-haloacetophenones are lachrymators (tear-producing agents).

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a strategically functionalized molecule that serves as a potent building block in organic synthesis. Its defined structure, coupled with the predictable reactivity of its acetyl group and the electronic influence of its halogen substituents, makes it an ideal starting material for creating diverse and complex molecules. The ability to use this compound in robust reactions like the Claisen-Schmidt condensation highlights its value in constructing chalcone libraries for drug discovery programs, where such scaffolds are known to exhibit a wide range of biological activities. As the demand for novel small-molecule therapeutics and specialized agrochemicals grows, the utility of such versatile intermediates will undoubtedly continue to expand.

References

  • Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. PubMed. Available at: [Link]

  • Understand resonance Structures in Acetophenone. StudyRaid. Available at: [Link]

  • Supplementary Information: Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society. Available at: [Link]

  • 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738. PubChem. Available at: [Link]

  • The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. ACS Publications. Available at: [Link]

  • Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Science Publishing. Available at: [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Education and Scientific Methods. Available at: [Link]

  • Conformational energy profiles of halogenated acetophenones. ResearchGate. Available at: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acetylation of Bromobenzene. StuDocu. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

  • Reaction of alcohol oxidation and acetophenone reduction catalyzed by (S)-1-phenylethanol dehydrogenase. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation. Save My Exams. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. PMC - NIH. Available at: [Link]

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. Available at: [Link]

  • Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Available at: [Link]

Sources

"1-(2-Bromo-3-chlorophenyl)ethanone" CAS number and physical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Bromo-3-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted acetophenones are a cornerstone of modern synthetic chemistry, serving as versatile precursors in the development of complex molecular architectures. The strategic incorporation of halogen atoms onto the aromatic ring and the acetyl group significantly modulates the physicochemical properties and reactivity of the parent molecule. This guide focuses on This compound , a dihalogenated aromatic ketone. The presence of bromine at the ortho position and chlorine at the meta position relative to the acetyl group, creates a unique electronic and steric environment. This document provides a comprehensive overview of its chemical identity, physical properties, synthetic utility, and safety considerations, designed to empower researchers in leveraging this compound for novel synthesis applications in the pharmaceutical and agrochemical industries.[1]

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is paramount for reproducible and safe experimentation. The structural details and key identifiers for this compound are outlined below.

  • Primary Name: this compound

  • CAS Number: 161957-60-4[1][2]

  • Molecular Formula: C₈H₆BrClO[1]

  • Molecular Weight: 233.49 g/mol [1]

  • Synonyms: 2'-Bromo-3'-chloroacetophenone[2]

The unique arrangement of the functional groups is depicted in the diagram below, illustrating the ortho-bromo and meta-chloro substitution pattern on the phenyl ring relative to the ethanone group.

Caption: Structure of this compound.

Physicochemical and Safety Data

The physical properties and safety profile are critical for experimental design and safe handling. The data for this compound and a closely related isomer are presented below.

PropertyValue for this compoundReference Isomer: 2-Bromo-1-(3-chlorophenyl)ethanone
CAS Number 161957-60-441011-01-2
Molecular Formula C₈H₆BrClOC₈H₆BrClO
Molecular Weight 233.49 g/mol [1]233.49 g/mol [3][4]
Physical Form Solid or semi-solidNeedles[3]
Melting Point Data not available39.5-40 °C[3]
Boiling Point Data not availableData not available
Purity Typically ≥98%[1]Typically ≥97%[4]
Storage Room temperature, sealed in dry conditions.[1]4°C[4]

Safety and Handling:

  • Signal Word: Warning[5]

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood is recommended.

Synthesis and Reactivity

Synthetic Pathways

This compound is typically synthesized from commercially available precursors. A plausible and common synthetic route is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.

Synthesis reactant1 1-Bromo-2-chlorobenzene product This compound reactant1->product Friedel-Crafts Acylation reactant2 Acetyl Chloride (CH₃COCl) reactant2->product catalyst AlCl₃ (Lewis Acid) catalyst->product Catalyst

Caption: Proposed Friedel-Crafts acylation synthesis route.

Experimental Causality: The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial to activate the acetyl chloride, making it a potent electrophile. The acylation is directed by the existing substituents on the benzene ring. The bromo and chloro groups are ortho-, para-directing but deactivating. The acylation is expected to occur at the position para to the bromine and ortho to the chlorine, leading to the desired product, although other isomers may also be formed.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the ketone functionality and the di-substituted aromatic ring.

  • Ketone Modifications: The carbonyl group is susceptible to a wide range of nucleophilic additions and reductions. The adjacent methyl group has acidic protons, allowing for the formation of an enolate, which can then participate in aldol condensations or alkylation reactions.

  • Aromatic Ring Substitution: The electron-withdrawing nature of the bromo, chloro, and acetyl groups deactivates the aromatic ring towards electrophilic aromatic substitution.[6] However, these groups can facilitate nucleophilic aromatic substitution under specific conditions.

  • Coupling Reactions: The presence of both bromine and chlorine provides opportunities for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This differential reactivity is a key asset in multi-step syntheses, allowing for the sequential introduction of different molecular fragments.

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The halogenated phenyl-ethanone motif is a common scaffold in biologically active molecules.

Exemplary Experimental Protocol: Synthesis of an α-Arylaminoketone

The following protocol illustrates a common application of α-bromo ketones in the synthesis of heterocyclic precursors, adapted from general procedures for similar substrates.

Objective: To synthesize 2-(phenylamino)-1-(2-bromo-3-chlorophenyl)ethanone via nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN) as solvent

Procedure:

  • To a solution of this compound in acetonitrile, add aniline and potassium carbonate.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired α-arylaminoketone.

Rationale for Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and dissolves the reactants well.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Purification: Column chromatography is a standard technique to separate the desired product from unreacted starting materials and byproducts.

References

  • This compound - MySkinRecipes. [Link]

  • 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem. [Link]

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A Mechanistic Investigation into the Electrophilic Bromination of 1-(2-Bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

The regioselectivity of electrophilic aromatic substitution (SEAr) on polysubstituted benzene rings is a cornerstone of synthetic organic chemistry, yet it presents significant predictive challenges. This is particularly true for substrates bearing multiple deactivating groups with conflicting directing effects. This technical guide provides an in-depth analysis of the bromination mechanism for 1-(2-bromo-3-chlorophenyl)ethanone, a highly deactivated and asymmetrically substituted aromatic ketone. We will dissect the competing electronic and steric influences of the acetyl, bromo, and chloro substituents to predict the most probable site of substitution. This analysis is grounded in the fundamental principles of physical organic chemistry, including resonance and inductive effects, and the relative stability of the key arenium ion intermediates. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for conducting the bromination and outlines methods for product characterization, offering a comprehensive resource for professionals in chemical research and drug development.

Introduction

Halogenated and acylated phenyl derivatives are ubiquitous structural motifs in medicinal chemistry and serve as versatile intermediates in the synthesis of complex organic molecules. The precise installation of additional functional groups onto these scaffolds via electrophilic aromatic substitution is a common yet intricate task. The reaction's outcome is dictated by the subtle interplay of the electronic properties and steric demands of the substituents already present on the aromatic ring.[1][2]

The molecule this compound presents a compelling case study. It features three distinct substituents: a moderately deactivating, meta-directing acetyl group, and two weakly deactivating, ortho, para-directing halogen atoms.[3][4][5] This configuration creates a deactivated ring system where the directing influences of the substituents are not in consensus, making the prediction of the bromination site a non-trivial challenge that requires a rigorous mechanistic analysis. This guide aims to elucidate this mechanism, predict the regiochemical outcome, and provide a practical framework for its synthesis.

Substrate Analysis: The Electronic Landscape of this compound

To predict the course of the reaction, we must first understand the electronic contributions of each substituent. The reactivity and orientation of electrophilic attack are governed by two primary electronic phenomena: the inductive effect and the resonance effect.[4]

  • Inductive Effect (-I): This is the withdrawal or donation of electron density through the sigma (σ) bonds, driven by electronegativity differences. All three substituents on the target molecule are more electronegative than carbon, and thus exert an electron-withdrawing inductive effect, deactivating the ring.

  • Resonance Effect (+M/-M): This is the donation or withdrawal of electron density through the pi (π) system via delocalization of lone pairs or π-electrons.

The properties of the substituents are summarized below.

SubstituentPositionInductive EffectResonance EffectOverall EffectDirecting Influence
-COCH₃ (Acetyl)C1Strongly Withdrawing (-I)Strongly Withdrawing (-M)Moderately Deactivatingmeta
-Br (Bromo)C2Withdrawing (-I)Donating (+M)Weakly Deactivatingortho, para
-Cl (Chloro)C3Withdrawing (-I)Donating (+M)Weakly Deactivatingortho, para

The acetyl group deactivates all positions, but particularly the ortho and para positions, through resonance, thereby making the meta positions (relative to itself) the least deactivated and most favorable for attack. Conversely, the halogens deactivate the ring through their strong inductive effect but direct incoming electrophiles to the ortho and para positions because their lone pairs can be donated via resonance to stabilize the positively charged intermediate (the sigma complex).[5]

The Core Mechanism: Electrophilic Aromatic Bromination

The bromination of an aromatic ring is a classic electrophilic aromatic substitution reaction that proceeds via a two-step mechanism.[6][7] Given the deactivated nature of the substrate, a Lewis acid catalyst, such as ferric bromide (FeBr₃), is essential to generate a sufficiently powerful electrophile.[8][9][10]

  • Generation of the Electrophile: The Lewis acid polarizes the bromine molecule, creating a highly electrophilic bromine species, often depicted as a Br⁺ equivalent, complexed with the catalyst.[11]

  • Nucleophilic Attack & Arenium Ion Formation: The π-electron system of the aromatic ring attacks the electrophilic bromine. This is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Deprotonation & Aromaticity Restoration: A weak base, typically [FeBr₄]⁻, removes a proton from the sp³-hybridized carbon of the arenium ion. This is a fast step that restores the highly stable aromatic system and regenerates the catalyst.[9]

General Mechanism of Electrophilic Aromatic Bromination.

Predictive Analysis of the Regiochemical Outcome

The vacant positions on the this compound ring available for substitution are C4, C5, and C6. The regioselectivity will be determined by the position that leads to the most stable arenium ion intermediate.

  • Directing Influence of -COCH₃ (at C1): As a meta-director, it directs attack to position C5 .

  • Directing Influence of -Br (at C2): As an ortho, para-director, its para position is C5 . Its ortho positions (C1, C3) are occupied.

  • Directing Influence of -Cl (at C3): As an ortho, para-director, it directs attack to positions C4 (ortho) and C6 (para).

This analysis reveals a critical divergence: the acetyl and bromo groups cooperatively direct the incoming electrophile to the C5 position, while the chloro group directs it to the C4 and C6 positions.

Directing Effects Analysis Consensus and Conflict in Directing Effects Start Substrate C4 C4 Start->C4 -Cl (ortho)   C5 C5 Start->C5  -COCH₃ (meta)  -Br (para) C6 C6 Start->C6  -Cl (para)

Logical map of substituent directing effects.

Analysis of Arenium Ion Stability:

The stability of the sigma complex is the ultimate determinant of the major product. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction pathway.

  • Attack at C5: The positive charge in the resulting arenium ion can be delocalized across the ring. Crucially, one of the resonance structures places the positive charge at C2, adjacent to the bromo substituent. The bromine atom can stabilize this adjacent positive charge through resonance by donating one of its lone pairs (+M effect). This provides significant additional stabilization.

  • Attack at C4: The positive charge can be delocalized to C2, where it is adjacent to the bromo group (stabilizing), and to C6. However, this position is ortho to the chloro group, which introduces steric hindrance.[12]

  • Attack at C6: The positive charge can be delocalized to C2 (adjacent to Br, stabilizing) and C4. This position is significantly hindered by the adjacent bulky acetyl group at C1.[1]

Prediction:

The bromination of this compound is predicted to yield 1-(2,5-dibromo-3-chlorophenyl)ethanone as the major product .

This prediction is based on two key factors:

  • Electronic Consensus: Both the acetyl (meta-directing) and the bromo (para-directing) groups point to the C5 position. This convergence of directing effects provides a powerful electronic bias.

  • Intermediate Stability: The arenium ion formed from attack at C5 is uniquely stabilized by the resonance contribution of the C2-bromo group, which can effectively delocalize the positive charge. While attack at C4 and C6 also benefits from some stabilization by the halogens, the directing conflict and increased steric hindrance make these pathways less favorable.

Recommended Experimental Protocol

This protocol is a representative procedure for the Lewis acid-catalyzed bromination of a deactivated aromatic ketone. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment:

  • This compound (1.0 eq)

  • Anhydrous Ferric Bromide (FeBr₃) (0.1 eq, catalyst)

  • Molecular Bromine (Br₂) (1.05 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar, dropping funnel, and reflux condenser with a drying tube (CaCl₂)

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and anhydrous dichloromethane.

  • Cool the stirred solution in an ice bath to 0 °C.

  • Carefully add anhydrous ferric bromide to the flask. The mixture may change color.

  • In a dropping funnel, dissolve molecular bromine in a small amount of anhydrous dichloromethane.

  • Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly pouring it into an ice-cold 10% sodium thiosulfate solution to destroy excess bromine.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired brominated isomer.

Product Characterization

The definitive identification of the product isomer(s) and the determination of the product ratio require spectroscopic analysis.

  • ¹H NMR Spectroscopy: The number of signals and their splitting patterns in the aromatic region will be diagnostic. The major product, 1-(2,5-dibromo-3-chlorophenyl)ethanone, is expected to show two doublets for the two remaining aromatic protons at C4 and C6. The other potential isomers would exhibit different splitting patterns.

  • ¹³C NMR Spectroscopy: The number of signals in the aromatic region will confirm the substitution pattern.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the dibrominated, chlorinated product and show the characteristic isotopic pattern for molecules containing two bromine atoms and one chlorine atom.

Conclusion

The electrophilic bromination of this compound is a complex reaction governed by a nuanced interplay of electronic and steric factors. A thorough analysis of the directing effects of the acetyl, bromo, and chloro substituents, combined with an evaluation of the stability of the potential arenium ion intermediates, leads to a strong prediction that substitution will occur preferentially at the C5 position. This outcome is driven by the consensus of the meta-directing acetyl group and the para-directing bromo group, which leads to the most stabilized reaction intermediate. This mechanistic insight is crucial for designing rational synthetic routes and controlling the regiochemical outcome in the development of complex pharmaceutical and fine chemical products.

References

  • Brainly. (2025). Explain why a Lewis acid is required for the bromination of benzene. Available at: [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Available at: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Available at: [Link]

  • Filo. (2025). Discuss the role of Lewis acid in halogenation and alkylation reaction of benzene. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]

  • Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Chemistry Docs. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Available at: [Link]

  • DergiPark. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • ResearchGate. (2016). the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • Zenodo. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]

  • SlidePlayer. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. Available at: [Link]

  • Docsity. (2021). Electrophilic Aromatic Substitution Reactions of Substituted Benzenes. Available at: [Link]

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An In-depth Technical Guide to the Nucleophilic Reactivity of 1-(2-Bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-(2-Bromo-3-chlorophenyl)ethanone with a variety of nucleophiles. As a versatile α-halo ketone, this compound is a valuable building block in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds and other complex molecular architectures relevant to pharmaceutical and agrochemical research. This document elucidates the key reactive sites, explores the influence of the halogen substituents on reactivity, and provides detailed mechanistic insights and practical experimental protocols for its application in synthesis.

Introduction: Unveiling the Synthetic Potential

This compound, a dihalogenated acetophenone derivative, possesses a unique combination of reactive functional groups that render it a powerful intermediate in organic synthesis.[1] The presence of an α-bromoacetyl group provides a highly electrophilic carbon center, susceptible to attack by a wide range of nucleophiles. Concurrently, the bromo and chloro substituents on the aromatic ring offer opportunities for further functionalization through cross-coupling reactions, although this guide will focus primarily on the reactivity of the α-bromo ketone moiety.

The strategic placement of the halogens—a bromine atom at the ortho position and a chlorine atom at the meta position relative to the acetyl group—imparts specific electronic and steric characteristics that modulate the reactivity of the molecule. Understanding these influences is paramount for predicting reaction outcomes and designing efficient synthetic strategies. This guide will delve into the core principles governing the nucleophilic reactions of this substrate, providing a framework for its effective utilization in the laboratory.

Core Reactivity Principles: A Dichotomy of Electrophilic Sites

The reactivity of this compound towards nucleophiles is dominated by two primary electrophilic sites: the α-carbon of the acetyl group and the carbonyl carbon itself.

  • α-Carbon: The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is the principal site for nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group and the inherent polarizability of the C-Br bond make this carbon highly electrophilic. Nucleophilic attack at this position typically proceeds via an SN2 mechanism, leading to the displacement of the bromide ion.

  • Carbonyl Carbon: While the α-carbon is the more reactive site for substitution, the carbonyl carbon is also electrophilic and can be attacked by strong nucleophiles. This can lead to addition reactions or, in the presence of a suitable base, can initiate rearrangements such as the Favorskii rearrangement.

The interplay between these two sites, and the factors that favor one pathway over the other, will be a central theme of this guide.

The Influence of Aromatic Halogen Substituents

The ortho-bromo and meta-chloro substituents on the phenyl ring are not mere spectators in the reactions of this compound. They exert both electronic and steric effects that influence the reactivity of the α-bromoacetyl moiety.

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups via induction, which increases the overall electrophilicity of the acetophenone system. This inductive effect enhances the reactivity of the α-carbon towards nucleophiles. Theoretical studies on substituted acetophenones have shown that the presence of electron-withdrawing groups can lead to a decrease in the LUMO energy, making the molecule more susceptible to nucleophilic attack.

  • Steric Effects: The ortho-bromo group, due to its proximity to the acetyl group, can exert a significant steric hindrance. This can influence the approach of bulky nucleophiles to both the α-carbon and the carbonyl carbon, potentially affecting reaction rates and, in some cases, the regioselectivity of the attack.

A thorough understanding of these substituent effects is crucial for predicting and controlling the outcomes of synthetic transformations involving this versatile building block.

Key Nucleophilic Reactions and Mechanistic Pathways

This section details the reactions of this compound with common classes of nucleophiles, providing mechanistic insights and experimental protocols.

Synthesis of Heterocycles: The Hantzsch Thiazole Synthesis

One of the most powerful applications of α-halo ketones is in the synthesis of five-membered heterocycles. The Hantzsch thiazole synthesis, a classic and reliable method, utilizes the reaction of an α-halo ketone with a thiourea or thioamide to construct the thiazole ring.

Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of this compound, displacing the bromide ion to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon. Subsequent dehydration of the resulting tetrahedral intermediate yields the 2-aminothiazole product.

Hantzsch_Thiazole_Synthesis reactant1 This compound intermediate1 Isothiouronium Salt reactant1->intermediate1 Nucleophilic Attack (S) reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization (N) product 2-Amino-4-(2-bromo-3-chlorophenyl)thiazole intermediate2->product -H2O

Figure 1. Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-3-chlorophenyl)thiazole

  • To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol can be performed for further purification.

Table 1: Expected Spectroscopic Data for 2-Amino-4-(2-bromo-3-chlorophenyl)thiazole

Spectroscopic Data Expected Characteristics
¹H NMR Aromatic protons in the region of 7.0-8.0 ppm, a singlet for the thiazole proton around 6.5-7.5 ppm, and a broad singlet for the -NH₂ protons.
¹³C NMR Signals corresponding to the aromatic carbons, the thiazole ring carbons, and the carbon bearing the amino group.
IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching, and aromatic C-H and C=C vibrations.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.
Reactions with Amine Nucleophiles

Primary and secondary amines readily react with this compound via nucleophilic substitution to afford α-amino ketones. These products are valuable intermediates in the synthesis of various nitrogen-containing compounds, including imidazoles.

Mechanism: The reaction proceeds through a standard SN2 pathway where the nitrogen atom of the amine attacks the α-carbon, displacing the bromide ion. When a primary amine is used, the resulting α-amino ketone can undergo further reaction, such as condensation with an aldehyde in the presence of ammonium acetate, to form substituted imidazoles.

Amine_Reaction reactant1 This compound product α-Amino Ketone reactant1->product SN2 Reaction reactant2 Primary/Secondary Amine reactant2->product

Figure 2. Reaction with Amine Nucleophiles.

Experimental Protocol: Synthesis of an α-Amino Ketone

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.

  • Add the desired primary or secondary amine (2.2 eq, the excess acts as a base to neutralize the HBr formed) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the α-amino ketone.

Reactions with Thiolate Nucleophiles

Thiolates, being excellent nucleophiles, react smoothly with this compound to produce α-thio ketones.

Mechanism: Similar to the reaction with amines, the reaction with thiolates follows an SN2 mechanism. The soft nature of the sulfur atom makes it a highly effective nucleophile for attacking the soft electrophilic α-carbon.

Thiolate_Reaction reactant1 This compound product α-Thio Ketone reactant1->product SN2 Reaction reactant2 Thiolate (e.g., Sodium Thiophenolate) reactant2->product

Figure 3. Reaction with Thiolate Nucleophiles.

Experimental Protocol: Synthesis of an α-Thio Ketone

  • To a solution of the desired thiol (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as sodium hydride or potassium carbonate to generate the thiolate in situ.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactions with Azide Nucleophiles

The azide ion is a potent nucleophile that reacts with α-halo ketones to yield α-azido ketones. These compounds are versatile intermediates that can be reduced to α-amino ketones or used in cycloaddition reactions.

Mechanism: The reaction is a straightforward SN2 displacement of the bromide by the azide ion.

Experimental Protocol: Synthesis of 2-Azido-1-(2-bromo-3-chlorophenyl)ethanone

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC. Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude α-azido ketone, which can be used in subsequent steps without further purification.

Table 2: Summary of Nucleophilic Substitution Reactions

Nucleophile Product Type Key Reaction Conditions
Thiourea2-AminothiazoleEthanol, reflux
Primary/Secondary Amineα-Amino KetoneAcetonitrile or Ethanol, RT or heat
Thiolateα-Thio KetoneDMF or Acetone, base, RT
Sodium Azideα-Azido KetoneAcetone/Water, RT

The Favorskii Rearrangement: A Potential Side Reaction

The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones that leads to carboxylic acid derivatives.[2] For this compound, which has α'-protons (on the methyl group), this rearrangement is a potential reaction pathway, especially in the presence of strong bases like alkoxides.

Mechanism: The reaction is initiated by the deprotonation of an α'-proton to form an enolate. This enolate then undergoes an intramolecular SN2 reaction to form a cyclopropanone intermediate. Nucleophilic attack of the base on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to a rearranged carboxylate derivative. The regioselectivity of the ring opening is governed by the stability of the resulting carbanion.

Given the presence of the ortho-bromo substituent, steric hindrance might influence the formation of the enolate and the subsequent cyclization. Researchers should be mindful of this potential side reaction when using strong bases and consider the choice of base and reaction conditions to favor the desired nucleophilic substitution.

Conclusion and Future Outlook

This compound is a highly valuable and reactive intermediate in organic synthesis. Its reactivity is dominated by nucleophilic substitution at the α-carbon, providing a facile entry to a diverse array of functionalized molecules and heterocyclic systems. The electronic and steric effects of the ortho-bromo and meta-chloro substituents play a crucial role in modulating its reactivity and must be considered during synthetic planning. This guide has provided a foundational understanding of its reactivity with key nucleophiles, along with practical experimental guidance. Future research in this area could focus on exploring the utility of this building block in the synthesis of novel bioactive compounds and the development of stereoselective transformations of its derivatives.

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A Technical Guide to 1-(2-Bromo-3-chlorophenyl)ethanone: A Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Bromo-3-chlorophenyl)ethanone is a di-halogenated acetophenone derivative poised as a strategic and versatile intermediate in modern pharmaceutical development. Its unique structural arrangement, featuring orthogonally reactive bromine and chlorine substituents on the aromatic ring and a modifiable ethanone side chain, offers medicinal chemists a powerful scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, synthetic utility, and potential applications in drug discovery. We will explore the principles of selective functionalization that this intermediate enables and present detailed protocols for its synthesis and hypothetical elaboration into advanced pharmaceutical scaffolds, underscoring its value for researchers and drug development professionals.

Introduction & Physicochemical Profile

In the landscape of medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. Substituted acetophenones are a well-established class of precursors for a wide array of bioactive molecules, including kinase inhibitors, central nervous system (CNS) agents, and antifungals.[1][2] this compound (CAS 161957-60-4) emerges as a particularly valuable building block due to the presence of three distinct reactive centers. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for programmed, sequential modifications, while the ketone functionality provides a gateway for numerous classical and contemporary chemical transformations.[3] This multi-functional nature minimizes the need for cumbersome protection-deprotection steps, streamlining the synthesis of complex drug candidates.

Below is a summary of the key physicochemical properties for this compound.

PropertyValueReference
CAS Number 161957-60-4[3][4]
Molecular Formula C₈H₆BrClO[3]
Molecular Weight 233.49 g/mol [3]
Physical Form Liquid[4]
Purity ≥98% (Typical)[4]
Storage Room temperature, dry conditions[3][4]

Caption: Chemical structure of this compound.

The Strategic Advantage: Orthogonal Reactivity

The primary value of this compound lies in the differential reactivity of its halogen substituents, a concept known as orthogonal reactivity. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates its oxidative addition to the metal catalyst (typically Palladium or Copper) at lower temperatures or with less activating ligands.

This reactivity differential allows for a programmed, stepwise functionalization of the aromatic ring. A synthetic chemist can first perform a cross-coupling reaction at the C-Br position while leaving the C-Cl bond intact. Subsequently, under more forcing reaction conditions (e.g., higher temperature, stronger activating ligands), a second, different coupling partner can be introduced at the C-Cl position. This strategic approach is paramount for building highly decorated and complex aryl scaffolds common in modern pharmaceuticals.

Caption: Reactive sites on this compound.

Synthesis and Purification Protocol

While various methods exist for the synthesis of haloacetophenones, a common and reliable route involves the Friedel-Crafts acylation of a suitable benzene derivative, followed by selective halogenation. For this compound, a plausible route begins with 1-bromo-2-chlorobenzene.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from 1-bromo-2-chlorobenzene.

Materials:

  • 1-bromo-2-chlorobenzene

  • Acetyl chloride (CH₃COCl)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM, 3 mL per mmol of AlCl₃).

  • Acylation: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes. Stir the mixture for an additional 20 minutes at 0°C.

  • Substrate Addition: Add a solution of 1-bromo-2-chlorobenzene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 2M HCl. Causality Note: This step hydrolyzes the aluminum complexes and neutralizes the catalyst. It is highly exothermic and must be done slowly and with cooling to prevent runaway reactions.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality Note: The acid wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and concentrate to yield pure this compound.

Figure 3: Synthetic Workflow start 1. Reaction Setup (AlCl₃ in DCM) acyl 2. Acylation (Add Acetyl Chloride @ 0°C) start->acyl sub 3. Substrate Addition (Add 1-bromo-2-chlorobenzene) acyl->sub react 4. Reaction (Stir at RT, 12-18h) sub->react quench 5. Quenching (Add 2M HCl @ 0°C) react->quench workup 6. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) quench->workup dry 7. Drying & Concentration workup->dry purify 8. Purification (Column Chromatography) dry->purify end_node Pure Product purify->end_node

Caption: General workflow for the synthesis and purification.

Application as a Pharmaceutical Intermediate: Hypothetical Pathways

The true potential of this compound is realized when it is used as a scaffold to build more complex molecules. Below are two hypothetical, yet plausible, synthetic pathways demonstrating its utility.

Pathway A: Synthesis of a Di-aryl Substituted Pyrrole Scaffold

This pathway demonstrates the sequential cross-coupling strategy to create a highly substituted heterocyclic core, a common motif in kinase inhibitors.

Conceptual Protocol:

  • Suzuki Coupling (C-Br): React this compound with a pyridine-4-boronic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water. This reaction will selectively occur at the more reactive C-Br bond.

  • Paal-Knorr Pyrrole Synthesis: Condense the resulting ketone with a primary amine (e.g., 2,5-dimethoxytetrahydrofuran) under acidic conditions to form the pyrrole ring.

  • Buchwald-Hartwig Amination (C-Cl): Under more forcing conditions, using a specialized palladium catalyst and ligand system (e.g., Pd₂(dba)₃ and XPhos), couple the remaining C-Cl position with a desired amine (e.g., aniline) to complete the di-aryl substituted scaffold.

Figure 4: Pathway A - Di-aryl Pyrrole Synthesis start This compound step1 Intermediate 1 (Aryl-substituted acetophenone) start->step1 1. Suzuki Coupling (at C-Br) step2 Intermediate 2 (Pyrrole Core) step1->step2 2. Paal-Knorr (Pyrrole Formation) final Final Scaffold (Di-aryl Pyrrole) step2->final 3. Buchwald-Hartwig (at C-Cl)

Caption: Conceptual flow for synthesizing a di-aryl pyrrole scaffold.

Pathway B: Elaboration into a Benzodiazepine Analog

This pathway illustrates how the acetyl group can be transformed to build a fused heterocyclic system, a core structure in many CNS-active drugs.

Conceptual Protocol:

  • Alpha-Amination: First, convert the ketone to an α-amino ketone. This can be achieved through various methods, such as α-bromination followed by nucleophilic substitution with an amine.

  • Reductive Amination/Amide Formation: React the resulting amine with an ortho-fluoronitrobenzene derivative. The nitro group can then be reduced to an amine.

  • Intramolecular Cyclization: The newly formed aniline can undergo an intramolecular cyclization onto the ketone or a derivative thereof, forming the seven-membered diazepine ring characteristic of benzodiazepines. The remaining halogen (Cl or Br, depending on the initial strategy) can be used for late-stage diversification.

Figure 5: Pathway B - Benzodiazepine Analog start This compound step1 Intermediate 1 (α-Amino Ketone) start->step1 1. Alpha-Amination step2 Intermediate 2 (Di-aryl Amine) step1->step2 2. Amine Coupling & Nitro Reduction final Final Scaffold (Benzodiazepine Analog) step2->final 3. Intramolecular Cyclization

Caption: Conceptual flow for synthesizing a benzodiazepine analog.

Safety, Handling, and Storage

As with many halogenated aromatic ketones, this compound and its analogs should be handled with care.

  • Hazards: The compound is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). It is also harmful if swallowed (H302).[4] Analogs like 2-bromo-1-(3-chlorophenyl)ethanone are known to be corrosive and can cause burns.[5][6][7]

  • Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic and medicinal chemists. Its value is derived from the predictable and differential reactivity of its three functional handles—the C-Br bond, the C-Cl bond, and the acetyl group. This trifecta of reactivity allows for the controlled, sequential, and efficient construction of complex molecular scaffolds, making it an ideal intermediate for generating libraries of compounds in drug discovery campaigns. By understanding and leveraging its unique chemical properties, researchers can significantly streamline synthetic routes to novel pharmaceutical agents.

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  • RASĀYAN Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. [Link]

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A Guide to 1-(2-Bromo-3-chlorophenyl)ethanone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(2-Bromo-3-chlorophenyl)ethanone has emerged as a particularly valuable building block, offering a unique combination of reactive sites that can be selectively addressed. This technical guide provides an in-depth analysis of this reagent, exploring its physicochemical properties, the electronic rationale for its versatile reactivity, and its application in key synthetic transformations. We will delve into field-proven protocols for cross-coupling reactions and heterocycle synthesis, offering insights into the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Advantage of Polysubstitution

This compound is a dihalogenated acetophenone derivative whose utility in organic synthesis is derived from its trifunctional nature. The molecule incorporates an acetyl group, a bromine atom, and a chlorine atom, each presenting distinct opportunities for chemical modification.[1] The specific ortho-, meta- arrangement of these substituents on the phenyl ring creates a unique electronic and steric environment, enabling chemists to perform sequential and highly selective reactions. This strategic positioning is the cornerstone of its role as a precursor in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1]

Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 161957-60-4[1]
Molecular Formula C₈H₆BrClO[1]
Molecular Weight 233.49 g/mol [1]
Appearance White to pale yellow crystalline solid[2]
Storage Room temperature, dry conditions[1]
Molecular Structure and Reactivity Centers

The synthetic potential of this compound is best understood by visualizing its structure and identifying its primary reactive sites.

Caption: Molecular structure of this compound.

The molecule's utility stems from three key areas, each offering a distinct handle for synthetic manipulation.

G cluster_0 This compound cluster_1 Key Reactive Sites Molecule C₈H₆BrClO Ketone Acetyl Group (C=O, α-protons) Molecule->Ketone Condensation, Reduction, α-Functionalization Bromo Bromo Substituent (C-Br Bond) Molecule->Bromo Cross-Coupling (Higher Reactivity) Chloro Chloro Substituent (C-Cl Bond) Molecule->Chloro Cross-Coupling (Lower Reactivity) G start This compound step1 Step 1: Suzuki Coupling (Mild Conditions) Pd Catalyst, Base, Boronic Acid (R¹-B(OH)₂) start->step1 Reacts at C-Br site intermediate Intermediate: 1-(2-R¹-3-chlorophenyl)ethanone step1->intermediate step2 Step 2: Buchwald-Hartwig Amination (Forcing Conditions) Pd Catalyst, Bulky Ligand, Base, Amine (HNR²R³) intermediate->step2 Reacts at C-Cl site final Final Product: 1-(2-R¹-3-(NR²R³)-phenyl)ethanone step2->final

Caption: Workflow for sequential cross-coupling reactions.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C-Br position, a common first step in a sequential functionalization strategy.

  • Objective: To synthesize 1-(3-chloro-2-(4-methoxyphenyl)phenyl)ethanone.

  • Rationale: Standard Suzuki conditions with a common palladium catalyst like Pd(PPh₃)₄ are typically mild enough to selectively cleave the C-Br bond while leaving the C-Cl bond untouched. The choice of base and solvent is critical to ensure good solubility and reaction kinetics.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in medicinal chemistry. This compound serves as an excellent starting material for constructing fused ring systems, often by leveraging both the acetyl group and the ortho-bromo substituent.

Exemplary Protocol: Synthesis of a Thiazole Derivative

The Hantzsch thiazole synthesis is a classic method where an α-haloketone reacts with a thioamide. The acetyl group provides the carbonyl carbon, while an additional bromination of the methyl group provides the required α-halo position for cyclization.

  • Objective: To synthesize a substituted 2-aminothiazole, a common pharmacophore.

  • Rationale: This is a two-step process. First, the α-position of the acetyl group must be brominated. This new, highly reactive alkyl bromide can then undergo condensation and cyclization with a thioamide.

Step-by-Step Methodology:

Step A: α-Bromination

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like diethyl ether or chloroform. [3]2. Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator like AIBN or simply use a reagent like copper(II) bromide. [4][5]3. Execution: Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Workup: Wash the reaction mixture with aqueous sodium bisulfite solution to quench any remaining bromine, followed by water and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude 2-bromo-1-(2-bromo-3-chlorophenyl)ethanone. This intermediate is often used directly in the next step.

Step B: Thiazole Formation (Hantzsch Synthesis)

  • Reaction Setup: Dissolve the crude α-bromoketone from Step A in ethanol.

  • Reagent Addition: Add thiourea (1.1 eq).

  • Execution: Reflux the mixture for 2-4 hours. A precipitate of the thiazole hydrobromide salt will typically form.

  • Workup: Cool the reaction mixture and collect the precipitate by filtration. To obtain the free base, suspend the salt in water and neutralize with a base such as aqueous sodium bicarbonate.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization or column chromatography can be used for further purification if necessary.

Safety and Handling

As a halogenated and reactive organic compound, proper handling is essential.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It is a lachrymator (substance that causes tearing). [6]* Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. [7]Handle in a well-ventilated area or a chemical fume hood. [6][8]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups, particularly the differentially reactive bromo and chloro substituents, provide a platform for selective, sequential, and efficient synthesis. By understanding the underlying principles of its reactivity, researchers can unlock its full potential, streamlining the creation of complex molecules for applications ranging from drug discovery to materials science. This guide serves as a foundational resource, empowering scientists to confidently and effectively incorporate this versatile building block into their synthetic programs.

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"1-(2-Bromo-3-chlorophenyl)ethanone" electrophilic aromatic substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(2-Bromo-3-chlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on this compound. This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where its halogenated aromatic structure is leveraged for subsequent coupling reactions.[1] The primary focus of this document is to dissect the complex interplay of the three substituents—bromo, chloro, and acetyl—on the regioselectivity and reactivity of the aromatic core. We will explore the theoretical underpinnings that govern the reaction pathways and provide practical, field-proven protocols for key EAS transformations. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this challenging yet versatile substrate.

Molecular Structure and Analysis of Substituent Effects

The reactivity of this compound in electrophilic aromatic substitution is dictated by the electronic properties of its three substituents. A thorough understanding of their individual and collective influence is paramount for predicting reaction outcomes.

  • Acetyl Group (-COCH₃): The acetyl group is a powerful deactivating group.[2] It withdraws electron density from the aromatic ring through both the inductive effect (due to the electronegativity of the oxygen atom) and the resonance effect. This withdrawal significantly reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles. Consequently, EAS reactions on this substrate require more forcing conditions compared to benzene. The acetyl group is a strong meta-director.[2][3]

  • Bromo (-Br) and Chloro (-Cl) Groups: Halogens occupy a unique position in the landscape of substituent effects. They are deactivating due to their strong inductive electron withdrawal, which lowers the overall reactivity of the ring.[4] However, they possess lone pairs of electrons that can be donated to the ring via resonance. This resonance donation stabilizes the carbocation intermediate (the sigma complex) formed during ortho and para attack.[2][5] As a result, halogens are classified as deactivating ortho, para-directors.[6]

Cumulative Influence and Regiochemical Implications

The orientation of substitution on the this compound ring is a result of the competition and reinforcement of these directing effects. The acetyl group deactivates the entire ring but most strongly directs incoming electrophiles to the positions meta to it (C4 and C6). The bromo and chloro groups, while also deactivating, direct to the positions ortho and para to themselves.

The diagram below illustrates the directing influence of each substituent on the available positions (C4, C5, C6) of the aromatic ring.

Directing influences of substituents on the aromatic ring.

Predicting the Regioselectivity of Electrophilic Attack

There are three unsubstituted positions on the aromatic ring: C4, C5, and C6. The regiochemical outcome of an EAS reaction is determined by the stability of the corresponding sigma complex (arenium ion) intermediate for attack at each position.

  • Attack at C4: This position is ortho to the chloro group, meta to the bromo group, and meta to the acetyl group. Attack here is electronically favored because it is meta to the strongly deactivating acetyl group, avoiding direct destabilization.

  • Attack at C5: This position is ortho to the acetyl group, ortho to the chloro group, and para to the bromo group. Attack at a position ortho to a strong meta-director like the acetyl group is highly unfavorable due to the placement of a partial positive charge adjacent to the electron-withdrawing carbonyl carbon in one of the resonance structures.

  • Attack at C6: This position is ortho to the acetyl group and the bromo group, and para to the chloro group. Similar to the C5 position, attack here is strongly disfavored due to its proximity to the acetyl group.

The following diagram illustrates the rationale for predicting C4 as the primary site of substitution by evaluating the stability of the reaction intermediates.

G cluster_pathways cluster_intermediates start This compound + E+ c4_attack Attack at C4 start->c4_attack c5_attack Attack at C5 start->c5_attack c6_attack Attack at C6 start->c6_attack c4_sigma Sigma Complex (C4) - Meta to -COCH3 - Ortho to -Cl - MOST STABLE c4_attack->c4_sigma c5_sigma Sigma Complex (C5) - Ortho to -COCH3 - Highly Destabilized c5_attack->c5_sigma c6_sigma Sigma Complex (C6) - Ortho to -COCH3 - Highly Destabilized c6_attack->c6_sigma product Major Product: 1-(2-Bromo-3-chloro-4-E-phenyl)ethanone c4_sigma->product Favored Pathway G sub Substrate Dissolution (in appropriate solvent/acid) add Controlled Addition of Electrophile (Maintain Temperature) sub->add reagent Reagent Preparation (e.g., Nitrating mixture) reagent->add react Reaction Monitoring (e.g., by TLC) add->react quench Reaction Quench (e.g., Pouring onto ice) react->quench isolate Product Isolation (Filtration / Extraction) quench->isolate purify Purification (Recrystallization / Chromatography) isolate->purify

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Technical Guide: Physicochemical Characterization of 1-(2-Bromo-3-chlorophenyl)ethanone for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Bromo-3-chlorophenyl)ethanone (CAS No. 161957-60-4), a halogenated aromatic ketone of interest in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from supplier specifications, data on analogous compounds, and established scientific principles to offer a robust framework for its characterization. It is intended for researchers, scientists, and drug development professionals, offering not only available data but also detailed, field-proven methodologies for determining critical physicochemical parameters. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Physicochemical Properties

This compound is a substituted acetophenone with a molecular formula of C₈H₆BrClO and a molecular weight of 233.49 g/mol .[1][2][3] Its structure, featuring a ketone and both bromo and chloro substituents on the phenyl ring, makes it a versatile intermediate in organic synthesis, particularly for coupling reactions.[2] Understanding its solubility and stability is paramount for its effective use in drug development, influencing formulation, storage, and analytical method development.

There is some ambiguity in the reported physical state of this compound, with some sources describing it as a liquid and others as a solid or semi-solid. This suggests it may be a low-melting solid or exist in different polymorphic forms. For comparison, the isomer 2-Bromo-1-(3-chlorophenyl)ethanone has a reported melting point of 39°C.[4] It is crucial for researchers to visually inspect and, if necessary, determine the melting point of the specific batch being used.

PropertyValueSource(s)
CAS Number 161957-60-4[1][3][5]
Molecular Formula C₈H₆BrClO[1][2][3]
Molecular Weight 233.49 g/mol [1][2][3]
Purity Typically ≥98%[1][2][3]
Physical Form Liquid or Solid/Semi-solid
Storage Room temperature, dry[1][2]

Solubility Profile

Predicted and Inferred Solubility

The presence of two halogen atoms and an aromatic ring suggests that the molecule is lipophilic and will exhibit low aqueous solubility. A computational prediction for the closely related isomer, 2-bromo-1-(3-bromophenyl)ethanone, estimates a water solubility with a LogS of -3.73, which corresponds to a very low molar solubility. Data for other isomers, such as 2-Bromo-4'-chloroacetophenone, confirm insolubility in water.[6][7]

Conversely, halogenated acetophenones generally exhibit good solubility in organic solvents. The isomer 2-Bromo-3'-chloroacetophenone is reported to be soluble in alcohol.[8] Therefore, it is anticipated that this compound will be soluble in common organic solvents such as methanol, ethanol, acetonitrile, dichloromethane, and dimethyl sulfoxide (DMSO).

Experimental Determination of Aqueous Solubility: Shake-Flask Method

To obtain definitive aqueous solubility data, the shake-flask method is the gold standard and is recommended.[9] This method directly measures the concentration of the dissolved compound in a saturated solution at equilibrium.

Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of glass vials containing a well-defined aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with samples taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. This solution should be immediately diluted with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Interpretation: The solubility is the average of the concentrations from the time points that show a plateau, indicating that equilibrium has been achieved.[9]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess compound to buffer B Agitate at constant temperature (e.g., 24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Sample supernatant C->D E Dilute with organic solvent D->E F Analyze by validated HPLC method E->F G Result F->G G cluster_stress Forced Degradation Conditions (ICH Guidelines) Compound This compound Acid Acidic Hydrolysis (e.g., 0.1 N HCl, heat) Compound->Acid Base Basic Hydrolysis (e.g., 0.1 N NaOH, heat) Compound->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C) Compound->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Compound->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Analytics Stability-Indicating HPLC Method Degradants->Analytics

Caption: Logical Flow of a Forced Degradation Study.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Halogen Substitution: The bromine atom, being alpha to the carbonyl group, is relatively labile and could be substituted by a hydroxyl group under hydrolytic conditions, especially under basic catalysis, to form 1-(3-chloro-2-hydroxyphenyl)ethanone.

  • Oxidation: The benzylic protons alpha to the ketone are susceptible to oxidation, which could lead to the formation of an α-dicarbonyl species or cleavage of the acetyl group.

  • Photolytic Degradation: Aromatic ketones can undergo various photochemical reactions, including Norrish-type reactions or photoreduction, leading to a complex mixture of degradants.

Analytical Methodology for Stability Assessment

A stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its impurities and degradation products. [10][11]

Recommended HPLC Method Parameters
  • Column: A reversed-phase C18 column is a suitable starting point due to the compound's nonpolar nature.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar and less polar degradation products. [11]* Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ketone chromophore should provide good sensitivity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is demonstrated by the ability to resolve the main peak from all degradation products formed during forced degradation studies.

Handling and Storage

Based on supplier recommendations and the chemical nature of the compound, the following handling and storage procedures are advised:

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature. [1][2]* Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its characterization. The compound is predicted to have low aqueous solubility and good solubility in organic solvents. Its stability profile can be thoroughly investigated using forced degradation studies under ICH guidelines, with potential degradation pathways involving halogen substitution and oxidation. The methodologies outlined herein, including the shake-flask method for solubility and the development of a stability-indicating HPLC method, provide researchers with the necessary tools to generate the robust data required for its successful application in pharmaceutical development.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://www.enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb846vx1/v1]
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9884c7d8]
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0245-0013]
  • Sigma-Aldrich. This compound | 161957-60-4. [URL: https://www.sigmaaldrich.com/US/en/product/fc/fluh99c8deeb]
  • ResearchGate. Conformational energy profiles of halogenated acetophenones (a) in gas phase. [URL: https://www.researchgate.net/figure/Conformational-energy-profiles-of-halogenated-acetophenones-a-in-gas-phase-b-in-EtOH_fig1_322253361]
  • Slideshare. Ich guideline for stability testing. [URL: https://www.slideshare.net/mobile/khushbookunkulol/ich-guideline-for-stability-testing]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/issues/201402/DT201402_A02.pdf]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [URL: https://www.bioassaysys.com/datasheet/Solubility%20Testing%20-%20Shake%20Flask%20Method.pdf]
  • ChemicalBook. 2-Bromo-4'-chloroacetophenone(536-38-9)MSDS Melting Point Boiling Density Storage Transport. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB1154563_EN.htm]
  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025). [URL: https://www.amsbiopharma.com/blog/ich-guidelines-drug-stability-testing-essentials/]
  • ICH. Q1A(R2) Guideline. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
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  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). [URL: https://www.pharmatutor.
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  • ECHEMI. 2-Bromo-1-(3-chlorophenyl)ethanone SDS, 41011-01-2 Safety Data Sheets. [URL: https://www.echemi.com/sds/2-bromo-1-(3-chlorophenyl)ethanone-cas-41011-01-2.html]
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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(2-Bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 1-(2-bromo-3-chlorophenyl)ethanone, a halogenated aromatic ketone with significant potential as a versatile intermediate in pharmaceutical and agrochemical research. The synthetic strategy is centered around the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. This document elucidates the mechanistic rationale behind the chosen methodology, addresses the critical challenge of regioselectivity, and furnishes a step-by-step guide for reaction setup, execution, work-up, and purification. Furthermore, it details the analytical techniques required for the unambiguous characterization of the target compound, ensuring researchers can confidently validate its identity and purity.

Introduction and Scientific Rationale

This compound is a valuable building block in organic synthesis. Its di-halogenated phenyl ring, coupled with a reactive ketone moiety, offers multiple sites for subsequent chemical modifications, such as cross-coupling reactions or further functionalization of the acetyl group. The presence of both bromine and chlorine atoms allows for selective and stepwise reactions, enabling the construction of complex molecular architectures.

The synthesis of this target molecule is most practically achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This classic carbon-carbon bond-forming reaction introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[1][2].

The Challenge of Regioselectivity:

The primary scientific challenge in this synthesis is controlling the position of acylation on the 1-bromo-2-chlorobenzene starting material. Both bromine and chlorine are deactivating, ortho-, para-directing groups[3]. Therefore, the incoming electrophile (the acylium ion, [CH₃CO]⁺) is directed to positions activated by these substituents. The potential sites for acylation are C4 (para to chloro) and C6 (ortho to bromo). The desired product requires acylation at the C3 position, which is ortho to the chlorine and meta to the bromine. While this position is sterically hindered and electronically less favored than the C4 and C6 positions, the formation of a product mixture is highly probable. Consequently, a robust purification strategy, such as column chromatography, is essential to isolate the desired C3-acylated isomer. The protocol detailed herein is designed to manage this complexity, providing a reliable path to the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
1-Bromo-2-chlorobenzene694-80-4C₆H₄BrCl191.45Reagent grade, ≥99% purity.
Acetyl Chloride75-36-5C₂H₃ClO78.50Reagent grade, ≥99% purity. Must be handled under anhydrous conditions.
Anhydrous Aluminum Chloride7446-70-0AlCl₃133.34≥99.9% purity. Must be a fine, free-flowing powder. Handle with extreme care due to its reactivity with moisture.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous/dry grade, <50 ppm H₂O.
Hydrochloric Acid (HCl)7647-01-0HCl36.46Concentrated (37%) and 2M aqueous solution.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37For drying organic extracts.
Silica Gel7631-86-9SiO₂60.08230-400 mesh, for column chromatography.
Hexane110-54-3C₆H₁₄86.18HPLC grade, for chromatography.
Ethyl Acetate141-78-6C₄H₈O₂88.11HPLC grade, for chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL) with ground glass joints

  • Reflux condenser and addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice/water bath

  • Nitrogen or Argon gas inlet and bubbler system

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

Experimental Workflow Diagram

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Setup 1. Assemble & Flame-Dry Glassware Add_AlCl3 2. Add AlCl₃ & DCM to Flask Setup->Add_AlCl3 Cool 3. Cool Flask to 0°C Add_AlCl3->Cool Prep_AcCl 4. Prepare Acetyl Chloride in DCM Cool->Prep_AcCl Add_AcCl 5. Add Acetyl Chloride Solution Dropwise Add_Substrate 6. Add 1-Bromo-2-chlorobenzene Solution Dropwise Add_AcCl->Add_Substrate Stir_Cold 7. Stir at 0°C for 30 min Add_Substrate->Stir_Cold Stir_RT 8. Warm to RT & Stir for 2-4h Stir_Cold->Stir_RT Monitor 9. Monitor by TLC Stir_RT->Monitor Quench 10. Quench Reaction in Ice/HCl Extract 11. Extract with DCM Quench->Extract Wash 12. Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry 13. Dry with MgSO₄ & Filter Wash->Dry Concentrate 14. Concentrate via Rotary Evaporation Dry->Concentrate Purify 15. Purify by Column Chromatography Analyze 16. Characterize Product (NMR, IR, MS) Purify->Analyze

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

CAUTION: This reaction involves corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reaction Setup
  • Glassware Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing addition funnel. Cap the open ports with septa. Flame-dry all glassware under a stream of dry nitrogen or argon gas and allow it to cool to room temperature under a positive pressure of the inert gas. Maintain the inert atmosphere throughout the reaction.

  • Reagent Charging: To the cooled flask, add anhydrous aluminum chloride (7.33 g, 55.0 mmol, 1.1 equiv). Immediately add 50 mL of anhydrous dichloromethane (DCM) via cannula or syringe.

  • Cooling: Immerse the reaction flask in an ice/water bath and begin stirring to create a slurry. Allow the temperature to equilibrate to 0°C.

Reaction Execution
  • Acylium Ion Formation: In a separate dry flask, prepare a solution of acetyl chloride (3.93 g, 50.0 mmol, 1.0 equiv) in 20 mL of anhydrous DCM. Transfer this solution to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the internal temperature at 0-5°C. A gentle evolution of HCl gas may be observed.

  • Substrate Addition: After the addition is complete, prepare a solution of 1-bromo-2-chlorobenzene (9.57 g, 50.0 mmol, 1.0 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise from the addition funnel to the reaction mixture over 20-30 minutes. The reaction is exothermic; maintain the temperature below 10°C. The mixture will typically turn dark red or brown[3].

  • Reaction Progression: Once the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is consumed.

Work-up and Isolation
  • Quenching: Prepare a beaker containing 100 g of crushed ice and 50 mL of 2M HCl. Cool the reaction flask back down to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will release significant amounts of HCl gas. Perform this in the back of the fume hood. The color should lighten as the aluminum salts are hydrolyzed[4][5].

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Rinse the reaction flask with 20 mL of DCM and add it to the funnel. Shake the funnel, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur), 50 mL of water, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which will likely be a dark oil or semi-solid containing a mixture of isomers.

Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Slurry: Prepare the column by packing silica gel in hexane.

    • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). The product isomers will separate. The relative polarity and thus elution order will need to be determined by careful TLC analysis of the collected fractions. The desired product is expected to be one of the major isomers formed.

  • Final Product: Combine the fractions containing the pure desired product (as determined by TLC) and remove the solvent by rotary evaporation to yield this compound as a solid or oil.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the methyl protons (CH₃) at approximately δ 2.6-2.7 ppm. The aromatic region will display three protons between δ 7.2-7.8 ppm. Their splitting pattern will be complex due to their coupling with each other, but will be consistent with a 1,2,3-trisubstituted benzene ring.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show a signal for the carbonyl carbon (C=O) around δ 195-200 ppm and a signal for the methyl carbon (CH₃) around δ 28-31 ppm. Six distinct signals are expected in the aromatic region (δ 125-140 ppm), including two signals for the carbons bearing the bromine and chlorine atoms.

Infrared (IR) Spectroscopy
  • The IR spectrum (ATR) will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch. Due to conjugation with the aromatic ring, this peak is expected in the range of 1685-1705 cm⁻¹[6][7][8]. Other characteristic peaks include C-H stretches from the aromatic ring (~3100-3000 cm⁻¹) and the methyl group (~2950-2850 cm⁻¹), and C=C stretching vibrations for the aromatic ring (~1600-1450 cm⁻¹).

Mass Spectrometry (MS)
  • Mass spectrometry is a critical tool for confirming the presence of both bromine and chlorine. The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the natural abundances of the isotopes of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%)[9][10][11]. This will result in a pattern of peaks at M, M+2, and M+4 with specific relative intensities, confirming the presence of one bromine and one chlorine atom in the molecule. The nominal molecular weight is 233.49 g/mol .

Safety and Handling Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. It can cause severe burns to the skin, eyes, and respiratory tract. Handle only in a fume hood under anhydrous conditions. Keep away from water and have a Class D fire extinguisher or dry sand available for spills. Do not use water or carbon dioxide extinguishers[12][13].

  • Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts violently with water and alcohols. It can cause severe burns. Handle only in a fume hood.

  • 1-Bromo-2-chlorobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • General Precautions: The reaction work-up involves the generation of large quantities of HCl gas and should be performed with extreme caution in a well-ventilated fume hood. Always wear appropriate PPE.

References

  • Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • LibreTexts Chemistry. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

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  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

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  • ChemSupply. (2018, October 23). Aluminium Chloride 6-Water - SAFETY DATA SHEET. Retrieved from [Link]

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Application Notes & Protocols: Strategic Use of 1-(2-Bromo-3-chlorophenyl)ethanone in the Synthesis of High-Value Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. 1-(2-Bromo-3-chlorophenyl)ethanone is a prime example of a highly versatile building block, engineered for the efficient construction of complex heterocyclic systems.[1] Its structure is uniquely primed for a variety of chemical transformations. The α-bromo ketone moiety serves as a potent electrophilic site, readily participating in classic condensation and substitution reactions. Simultaneously, the disubstituted phenyl ring offers steric and electronic properties that influence reaction outcomes and provide a scaffold for further functionalization.

This guide provides an in-depth exploration of the application of this compound in synthesizing three critical classes of heterocyclic compounds: 1,3-thiazoles, pyrimidines, and pyrazoles. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in mechanistic understanding to empower researchers to adapt and innovate.

Application I: Direct Synthesis of 2-Amino-4-(2-bromo-3-chlorophenyl)-1,3-thiazoles

The 1,3-thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory Meloxicam and various anticancer agents.[2][3] The Hantzsch thiazole synthesis is the most direct and high-yielding route to this core from α-haloketones.[2][4][5][6]

Causality and Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust cyclocondensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[5][7] The reaction proceeds through a well-defined, multi-step pathway:

  • Nucleophilic Attack (S N2): The reaction initiates with a nucleophilic attack from the highly nucleophilic sulfur atom of thiourea onto the α-carbon of this compound. This displaces the bromide ion in a classic S N2 reaction, forming an isothiouronium salt intermediate.[4][6]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate subsequently undergoes dehydration, eliminating a molecule of water to form the stable, aromatic thiazole ring.[8]

This sequence is highly efficient, often driven to completion by the formation of the thermodynamically stable aromatic product.

Hantzsch_Thiazole_Synthesis Mechanism of Hantzsch Thiazole Synthesis A This compound C Isothiouronium Intermediate A->C SN2 Attack by Sulfur B Thiourea B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2-Amino-4-(2-bromo-3-chlorophenyl)-1,3-thiazole D->E Dehydration (-H2O)

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-3-chlorophenyl)-1,3-thiazole

This protocol is adapted from standard Hantzsch synthesis procedures and is optimized for clarity and reproducibility.[4][9]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (10 mmol, 2.33 g) and thiourea (12 mmol, 0.91 g).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. The choice of ethanol is critical as it effectively dissolves the reactants while being a poor solvent for the final product, facilitating its isolation.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The thiazole product, as a hydrobromide salt, will often precipitate.

  • Neutralization and Filtration: Pour the cooled mixture into a beaker containing 100 mL of cold water. Slowly add a 10% aqueous sodium carbonate solution while stirring until the mixture is basic (pH ~8-9). This neutralization step deprotonates the thiazole salt, precipitating the free base which is poorly soluble in water.[4]

  • Purification: Collect the solid precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The product is often obtained in high purity, but can be further recrystallized from ethanol if necessary.

Data Summary
Reactant 1Reactant 2SolventConditionsTypical Yield
This compoundThioureaEthanolReflux, 2-4h85-95%

Application II: Two-Step Synthesis of Substituted Pyrimidines via a Chalcone Intermediate

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast range of pharmaceuticals, including antiviral and anticancer drugs.[10] A versatile route to highly substituted pyrimidines involves the initial synthesis of a chalcone, which then undergoes cyclocondensation.[11][12][13]

Part A: Synthesis of (E)-1-(2-Bromo-3-chlorophenyl)-3-aryl-prop-2-en-1-one (Chalcone)

Chalcones (α,β-unsaturated ketones) are synthesized via the Claisen-Schmidt condensation, an aldol condensation between an acetophenone and an aromatic aldehyde.[14][15][16]

Protocol: Claisen-Schmidt Condensation

  • Setup: Dissolve this compound (10 mmol, 2.33 g) and a selected substituted benzaldehyde (11 mmol) in 40 mL of ethanol in a 250 mL flask.

  • Base Addition: While stirring vigorously at room temperature, slowly add 15 mL of a 40% aqueous potassium hydroxide (KOH) solution. The strong base deprotonates the α-carbon of the ketone, generating an enolate which is the key nucleophile.

  • Condensation: Continue stirring at room temperature for 4-6 hours. The mixture will often become thick and change color as the chalcone precipitates.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Acidify carefully with dilute HCl until the pH is neutral. This step neutralizes the excess base and ensures the product is fully precipitated.

  • Isolation: Collect the solid chalcone product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol typically yields a pure product.

Part B: Synthesis of 2-Amino-4-(Aryl)-6-(2-bromo-3-chlorophenyl)pyrimidine

The synthesized chalcone is a key 1,3-dielectrophilic synthon. Its reaction with a binucleophile like guanidine or thiourea closes the pyrimidine ring.[10][17]

Mechanism Rationale: The reaction proceeds via a Michael addition of the nucleophile (e.g., guanidine) to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization as the second nucleophilic center attacks the ketone's carbonyl carbon, and a final dehydration step yields the aromatic pyrimidine ring.

Pyrimidine_Synthesis_Workflow Two-Step Pyrimidine Synthesis Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Formation A This compound + Ar-CHO B Claisen-Schmidt Condensation (EtOH, aq. KOH) A->B C Chalcone Intermediate B->C D Chalcone Intermediate + Guanidine HCl C->D Isolate & Purify E Cyclocondensation (Base, Reflux) D->E F Final Pyrimidine Product E->F

Caption: Workflow for Pyrimidine Synthesis via a Chalcone.

Protocol: Pyrimidine Ring Formation

  • Setup: In a 100 mL round-bottom flask, dissolve the chalcone intermediate (5 mmol) and guanidine hydrochloride (6 mmol, 0.57 g) in 30 mL of ethanol.

  • Base Addition: Add 5 mL of a 40% aqueous KOH solution to the mixture.

  • Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Isolation: Cool the reaction to room temperature and pour it into 150 mL of crushed ice. The pyrimidine product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from an appropriate solvent like ethanol or dioxane to obtain the pure pyrimidine derivative.[10][17]

Data Summary
StepReactantsReagentsConditionsTypical Yield
1Ketone + Aldehydeaq. KOH, EthanolRT, 4-6h70-90%
2Chalcone + Guanidineaq. KOH, EthanolReflux, 8-12h60-80%

Application III: Synthesis of Substituted Pyrazoles

Pyrazoles are another class of heterocycles with immense therapeutic importance, found in drugs like Celecoxib. The Knorr pyrazole synthesis is a classic method, but a common modern approach involves the reaction of an α,β-unsaturated ketone (a chalcone) with hydrazine.[18][19][20]

Causality and Mechanism

This synthesis leverages the chalcone intermediate prepared in the previous section. The reaction with hydrazine hydrate proceeds via:

  • Michael Addition: The terminal nitrogen of hydrazine acts as a soft nucleophile, attacking the β-carbon of the chalcone.

  • Cyclization/Dehydration: The resulting intermediate undergoes a rapid intramolecular cyclization via attack of the second nitrogen atom on the carbonyl carbon, followed by dehydration to yield the stable pyrazoline, which may oxidize to the pyrazole.

Pyrazole_Synthesis Pyrazole Synthesis from Chalcone A Chalcone Intermediate C Michael Adduct A->C Michael Addition B Hydrazine Hydrate B->C D Cyclized Intermediate (Pyrazoline) C->D Intramolecular Condensation E Final Pyrazole Product D->E Dehydration/ Oxidation

Caption: Pyrazole Synthesis from a Chalcone Intermediate.

Experimental Protocol: Synthesis of 3-(Aryl)-5-(2-bromo-3-chlorophenyl)pyrazole
  • Setup: In a 100 mL round-bottom flask, dissolve the chalcone intermediate (5 mmol) in 30 mL of glacial acetic acid. Acetic acid serves as both the solvent and a catalyst for the condensation.

  • Reagent Addition: Add hydrazine hydrate (10 mmol, ~0.5 mL) dropwise to the stirred solution.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction's completion via TLC.

  • Isolation: After cooling, pour the reaction mixture into 150 mL of ice-cold water. The pyrazole product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallization from ethanol will yield the pure product.

Data Summary
ReactantReagentSolvent/CatalystConditionsTypical Yield
Chalcone IntermediateHydrazine HydrateGlacial Acetic AcidReflux, 4-6h75-90%

References

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing).
  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity - SciSpace.
  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies - Journal of Pharmaceutical Negative Results.
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  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea - ResearchGate.
  • synthesis of thiazoles - YouTube.
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  • Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer - Acta Scientific.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware.
  • Synthesis of benzodiazepines - US5466799A - Google Patents.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.
  • A Comparative Guide to Precursors in Benzodiazepine Synthesis: 2-Amino-2',5'-dichlorobenzophenone and Alternatives - Benchchem.
  • (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines - ResearchGate.
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC - PubMed Central.
  • the synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells.
  • This compound - MySkinRecipes.
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  • New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters.
  • Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino) - RSC Publishing.
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Application Notes and Protocols for 1-(2-Bromo-3-chlorophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Scaffolds

1-(2-Bromo-3-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a valuable and versatile intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and agrochemical research.[1] Its chemical structure, featuring a reactive α-bromo ketone moiety and a di-substituted phenyl ring with bromine and chlorine atoms, offers multiple points for chemical modification, making it an attractive starting material for the construction of complex molecular architectures.[2] The presence of two different halogen atoms on the phenyl ring allows for selective and stepwise functionalization, a key advantage in the design of novel therapeutic agents.[1][2]

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of biologically active heterocyclic scaffolds. Detailed protocols for key synthetic transformations are also provided to guide researchers in the effective use of this building block.

Physicochemical Properties and Reactivity Profile

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 161957-60-4[1]
Molecular Formula C₈H₆BrClO[1]
Molecular Weight 233.49 g/mol [1]
Appearance Not explicitly stated, likely a solidN/A
Solubility Expected to be soluble in common organic solventsN/A

The reactivity of this compound is primarily dictated by the α-bromo ketone functionality. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the basis for its utility in the synthesis of a wide range of heterocyclic systems.

Core Application: Synthesis of Substituted Thiazoles

A primary application of α-haloketones like this compound in medicinal chemistry is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole ring, a scaffold present in numerous biologically active compounds.

Causality Behind the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and widely used method for the construction of the thiazole core. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The choice of this compound as the α-haloketone component allows for the introduction of the 2-bromo-3-chlorophenyl moiety at the 4-position of the resulting thiazole. This specific substitution pattern can be crucial for modulating the pharmacological activity of the final compound.

Experimental Workflow for Thiazole Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Isolation A This compound D Mix and Stir A->D B Thioamide B->D C Ethanol (Solvent) C->D E Heat to Reflux D->E F Cool Reaction Mixture E->F G Precipitate and Filter F->G H Wash with Water G->H I Dry the Product H->I J Recrystallize (e.g., from Ethanol) I->J K Characterize (NMR, MS, etc.) J->K

Caption: General workflow for the Hantzsch thiazole synthesis.

Detailed Protocol: Synthesis of 2-Amino-4-(2-bromo-3-chlorophenyl)thiazole

This protocol describes a representative synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry, using this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Addition of Thioamide: To the stirred solution, add 1.1 equivalents of thiourea.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The successful synthesis of the target thiazole can be confirmed by the disappearance of the starting material spots on the TLC plate and the appearance of a new, single spot for the product. The structural confirmation through spectroscopic methods provides the ultimate validation of the protocol's success.

Potential Applications in Drug Discovery

The 2-bromo-3-chlorophenyl moiety introduced by this building block can serve as a handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the exploration of a wide chemical space around the core scaffold, which is a key strategy in lead optimization programs.

  • Anti-inflammatory activity

  • Antimicrobial activity

  • Anticancer activity

  • Kinase inhibitory activity

The unique substitution pattern of the phenyl ring in this compound may lead to novel structure-activity relationships and potentially improved pharmacological profiles compared to less substituted analogues.

Future Perspectives and Logical Relationships in Synthesis

The utility of this compound extends beyond thiazole synthesis. It can be employed in the synthesis of other heterocyclic systems, such as imidazoles, oxazoles, and pyrimidines, by reacting with appropriate nucleophiles.

G cluster_0 Reaction with Thioamides cluster_1 Reaction with Amidines cluster_2 Reaction with Ureas/Amides cluster_3 Further Functionalization A This compound B Thiazoles A->B C Imidazoles A->C D Oxazoles / Pyrimidines A->D E Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) B->E C->E D->E F Biologically Active Molecules E->F

Caption: Synthetic pathways from this compound.

The strategic use of this compound allows medicinal chemists to rapidly generate libraries of novel compounds for biological screening. The distinct electronic and steric properties conferred by the 2-bromo-3-chlorophenyl substituent can lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a highly valuable building block for medicinal chemistry research. Its inherent reactivity and the potential for selective functionalization make it a powerful tool for the synthesis of diverse heterocyclic scaffolds. The protocols and application notes provided herein are intended to serve as a guide for researchers to unlock the full potential of this versatile intermediate in the quest for new and improved therapeutic agents.

References

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  • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. [Link]

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Application Notes and Protocols: 1-(2-Bromo-3-chlorophenyl)ethanone as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Acetophenones in Agrochemical R&D

In the landscape of modern agrochemical development, the synthesis of novel, effective, and safe crop protection agents is of paramount importance. Substituted acetophenones, particularly those bearing multiple halogen atoms, serve as critical building blocks—or synthons—for a diverse array of active ingredients. Among these, 1-(2-Bromo-3-chlorophenyl)ethanone stands out as a highly valuable precursor. Its distinct substitution pattern on the phenyl ring, combined with the reactive α-bromoacetyl group, offers chemists a versatile platform for constructing complex heterocyclic systems that form the core of many modern fungicides.[1]

The presence of both bromine and chlorine substituents on the aromatic ring allows for selective functionalization and fine-tuning of the final molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its efficacy and environmental profile. The α-bromo ketone moiety is a potent electrophile, primed for facile nucleophilic substitution reactions, making it an ideal starting point for building key agrochemical scaffolds like triazoles and thiazoles.[2][3][4] This application note provides a detailed technical guide for researchers and synthetic chemists on the synthesis of this compound and its subsequent application in the synthesis of a representative triazole-based fungicide.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is fundamental for its safe and effective use in synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 2-Bromo-3'-chloroacetophenone, 3-Chlorophenacyl bromide[5]
CAS Number 161957-60-4 (for this compound)[1]
Molecular Formula C₈H₆BrClO[5]
Molecular Weight 233.49 g/mol [5]
Appearance Solid (Typical for similar compounds)N/A
Melting Point 39-43 °C (for the similar isomer 2-Bromo-3'-chloroacetophenone)Sigma-Aldrich

Safety and Handling: this compound and related α-haloacetophenones are potent lachrymators and skin irritants. All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Synthesis of the Precursor: this compound

The reliable synthesis of the precursor is the first critical step. A common and effective method for the α-bromination of ketones is the reaction of the corresponding acetophenone with a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator.[6]

Workflow for Precursor Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Charge 3-Chloroacetophenone, NBS, and Acetic Acid into flask B Add Benzoyl Peroxide (Radical Initiator) A->B Sequential Addition C Heat mixture to reflux (e.g., ~118°C) for 3-6 hours B->C D Monitor reaction progress by TLC or GC C->D Periodic Sampling E Cool reaction mixture D->E F Quench in ice-water to precipitate product E->F G Filter the crude solid F->G H Wash with water and dry G->H I Recrystallize from a suitable solvent (e.g., Ethanol/Water) H->I J Obtain pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: α-Bromination of 3-Chloroacetophenone

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[6]

Materials:

  • 3-Chloroacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl peroxide (0.02 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Three-necked round-bottom flask, reflux condenser, thermometer, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 3-chloroacetophenone (e.g., 10.0 g, 0.065 mol) and glacial acetic acid (e.g., 100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (e.g., 12.7 g, 0.071 mol) and a catalytic amount of benzoyl peroxide (e.g., 0.3 g, 0.0013 mol) to the stirred solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (e.g., 500 mL) with stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold water to remove acetic acid and succinimide byproducts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid. Dry the final product under vacuum. A typical yield for this type of reaction is in the range of 80-90%.[6]

Application in Agrochemical Synthesis: A Triazole Fungicide

The α-bromo ketone functionality is an excellent electrophile for reaction with nucleophiles. A prime application in agrochemical synthesis is the reaction with 1,2,4-triazole to form a triazolyl ketone, a core structure in many potent fungicides that act as demethylation inhibitors (DMIs).[4][7]

Reaction Pathway: Synthesis of a Triazole Fungicide Intermediate

The reaction is a nucleophilic substitution where the nitrogen of the triazole ring displaces the bromide ion.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A This compound C Solvent: Acetonitrile or DMF B 1,2,4-Triazole D Base: K2CO3 or NaH E Temperature: Room Temp to 80°C F 1-(2-Chloro-3-(2-(1H-1,2,4-triazol-1-yl)acetyl)phenyl)ethanone (Triazole Intermediate) E->F Nucleophilic Substitution (SN2-type)

Caption: General pathway for the synthesis of a triazole intermediate.

Detailed Protocol: Synthesis of 1-(3-chloro-2-(2-(1H-1,2,4-triazol-1-yl)acetyl)phenyl)ethanone

This protocol is a representative procedure for the N-alkylation of 1,2,4-triazole with an α-bromoacetophenone derivative.[4][8]

Materials:

  • This compound (1.0 eq)

  • 1,2,4-Triazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser.

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (e.g., 5.0 g, 0.021 mol), 1,2,4-triazole (e.g., 1.6 g, 0.023 mol), and anhydrous potassium carbonate (e.g., 4.4 g, 0.032 mol).

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 100 mL) to the flask.

  • Reaction Execution: Stir the suspension at room temperature or heat gently (e.g., 50-60°C) for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting bromoacetophenone.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the residue in ethyl acetate (e.g., 100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude triazole intermediate.

  • Purification: The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the pure product.

Characterization and Quality Control

The identity and purity of both the precursor and the final product must be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations for PrecursorExpected Observations for Triazole Product
¹H NMR A characteristic singlet for the -CH₂Br protons around δ 4.4-4.7 ppm. Aromatic protons will appear in the δ 7.2-8.0 ppm region with splitting patterns corresponding to the 1,2,3-substitution.Disappearance of the -CH₂Br singlet. Appearance of a new singlet for the -CH₂-Triazole protons, typically shifted downfield to δ 5.0-5.5 ppm. Two new singlets for the triazole ring protons will appear around δ 8.0 and δ 8.5 ppm.
¹³C NMR A resonance for the -CH₂Br carbon around 30-35 ppm. Carbonyl carbon (~190 ppm). Aromatic carbons in the 125-140 ppm range.A resonance for the -CH₂-Triazole carbon around 50-55 ppm. Resonances for the triazole ring carbons (~145 and ~152 ppm).
FT-IR Strong C=O stretch (~1700 cm⁻¹). C-Br stretch (~600-700 cm⁻¹). Aromatic C-H and C=C stretches.Strong C=O stretch (~1710 cm⁻¹). Characteristic C=N and N-N stretches from the triazole ring.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight. Isotopic pattern characteristic of one bromine and one chlorine atom.[M+H]⁺ peak corresponding to the molecular weight of the product.
HPLC A single major peak indicating purity.A single major peak with a different retention time than the precursor.

Conclusion and Future Perspectives

This compound is a strategically important intermediate for the synthesis of high-value agrochemicals. The protocols detailed herein provide a reliable pathway for its synthesis and subsequent conversion into a triazole-based fungicidal scaffold. The versatility of this precursor extends to the synthesis of other heterocyclic systems, such as thiazoles via the Hantzsch synthesis, further broadening its applicability in the discovery of novel crop protection agents.[3] Future work could involve the exploration of this precursor in the synthesis of other classes of agrochemicals or the development of more sustainable, catalytic methods for its synthesis and subsequent reactions.

References

  • Google Patents. Synthesis method of 2-chloro-3'-bromoacetophenone.

  • PubChem. 2-Bromo-3'-chloroacetophenone.[Link]

  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...[Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.[Link]

  • Google Patents. A fungicidal composition comprising strobilurin fungicides and triazole fungicides.

  • National Institutes of Health. Semi-synthesis of β-keto-1,2,3-triazole derivatives from ethinylestradiol and evaluation of the cytotoxic activity.[Link]

  • Google Patents. Preparation methods of azoxystrobin and its analogs.

  • Google Patents. A process for preparation of fungicidally active triazole compounds.

  • PubMed. Review of strobilurin fungicide chemicals.[Link]

  • MDPI. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation.[Link]

  • ResearchGate. Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines).[Link]

  • ResearchGate. Hantzsch thiazole synthesis.[Link]

  • ResearchGate. A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction.[Link]

  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.[Link]

  • MDPI. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates.[Link]

  • Google Patents. A process for preparation of fungicidally active triazole compounds.

  • Google Patents. A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.

  • SpringerLink. The application of “plug-in molecules” method in novel strobilurin fungicides screening.[Link]

  • 湘硕化工. Analysis of triazole fungicides and their intermediates.[Link]

  • Semantic Scholar. Protecting group-free synthesis of the fungicide Mandipropamid.[Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment.[Link]

  • PubMed Central. Novel 1, 2, 4-Triazoles as Antifungal Agents.[Link]

  • European Patent Office. PREPARATION METHOD FOR AZOXYSTROBIN AND INTERMEDIATE THEREOF.[Link]

  • Organic Syntheses. Acetophenone, 3-bromo-.[Link]

  • RUDN Journal of Agronomy and Animal Industries. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth.[Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010.[Link]

  • MySkinRecipes. this compound.[Link]

  • PubMed Central. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives.[Link]

  • Patsnap. Method for synthesizing 2,3í»-dichloroacetophenone.[Link]

  • Wikipedia. Azoxystrobin.[Link]

  • ResearchGate. Novel 1, 2, 4-Triazoles as Antifungal Agents.[Link]

  • Taylor & Francis Online. Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins.[Link]

  • Polish Journal of Chemical Technology. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.[Link]

  • PubMed Central. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.[Link]

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Application Notes and Protocols for 1-(2-Bromo-3-chlorophenyl)ethanone in Coupling Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-(2-Bromo-3-chlorophenyl)ethanone in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic assembly of molecular complexity from readily available building blocks is paramount. This compound emerges as a highly valuable starting material, offering medicinal chemists a scaffold endowed with multiple, orthogonally reactive sites. The presence of a bromine and a chlorine atom on the phenyl ring, each with distinct reactivities in palladium-catalyzed cross-coupling reactions, allows for a stepwise and controlled diversification of the molecular architecture. This chemoselectivity is the cornerstone of its utility, enabling the synthesis of diverse libraries of compounds for screening against biological targets such as protein kinases.

The acetyl group provides a further point for chemical modification, serving as a handle for classical carbonyl chemistry or as a key pharmacophoric element. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights presented herein are designed to be both practical and explanatory, empowering the user to confidently employ this versatile building block in the synthesis of novel chemical entities.

Chemoselectivity: The Key to Stepwise Functionalization

The differential reactivity of the C-Br and C-Cl bonds is the central principle governing the use of this compound in sequential coupling reactions. In palladium-catalyzed cross-coupling, the oxidative addition of the palladium(0) catalyst to the aryl halide is the initial and often rate-determining step. The bond dissociation energy of the carbon-halogen bond plays a crucial role, with the C-Br bond being weaker and therefore more susceptible to cleavage by the palladium catalyst than the C-Cl bond. This reactivity trend (C-I > C-Br > C-Cl) allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[1]

This inherent chemoselectivity enables a modular approach to library synthesis, where a diverse set of substituents can be introduced at the 2-position via coupling at the C-Br bond, followed by a different set of moieties at the 3-position through a subsequent coupling at the C-Cl bond.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in kinase inhibitors and other pharmaceuticals.[2] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective. These ligands promote the formation of the active monoligated Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium center. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome, and its strength and solubility should be considered. Aqueous bases are commonly used and often accelerate the reaction.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF) and water is frequently used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol is designed for the selective coupling of an arylboronic acid at the 2-position (C-Br bond) of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-aryl-3-chlorophenyl)ethanone.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield Range
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1002-675-95%
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)2-MeTHF/H₂O (10:1)904-1270-90%
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)806-1660-85%

Yields are estimated based on reactions with analogous substrates and may vary depending on the specific arylboronic acid used.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar Boronate Ar'-B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArBr This compound ArBr->OxAdd Catalyst Catalyst Reagent/Product Reagent/Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of many pharmaceuticals, including a large number of kinase inhibitors.[3] This palladium-catalyzed reaction allows for the formation of a C-N bond between an aryl halide and a primary or secondary amine.

Causality Behind Experimental Choices
  • Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a phosphine ligand are essential. For C-N bond formation, ligands with high steric bulk and electron-donating ability are particularly effective. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) and Josiphos-type ferrocenyl ligands are often the catalysts of choice as they accelerate the rate-limiting reductive elimination step.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and the base.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Bond

This protocol describes the selective amination at the 2-position of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • Inside a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 4-24 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield Range
Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene1004-1870-90%
Pd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)THF806-2465-85%
G3-XPhos precatalyst (3)-K₃PO₄ (2)Dioxane11012-2470-95%

Yields are estimated based on reactions with analogous substrates and may vary depending on the specific amine used.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Br Ar-Pd(II)L₂(Br) OxAdd->PdII_Br Ligand_Exch Ligand Exchange PdII_Br->Ligand_Exch Amide_Complex [Ar-Pd(II)L₂(NR₂)] Ligand_Exch->Amide_Complex Amine R₂NH Amine->Ligand_Exch Base Base (e.g., NaOtBu) Base->Ligand_Exch RedElim Reductive Elimination Amide_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product ArBr This compound ArBr->OxAdd Catalyst Catalyst Reagent/Product Reagent/Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[5] This reaction is invaluable for introducing linear alkynyl fragments into molecules, which can act as rigid linkers or be further elaborated into other functional groups.

Causality Behind Experimental Choices
  • Catalyst System: The classical Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.

  • Solvent: While the amine base can sometimes serve as the solvent, other solvents like THF or DMF can also be used, particularly for less soluble substrates.

Experimental Protocol: Selective Sonogashira Coupling at the C-Br Bond

This protocol outlines the selective coupling of a terminal alkyne at the 2-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF (optional)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous triethylamine (5 mL) or a mixture of THF (3 mL) and Et₃N (2 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv.) dropwise with stirring.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction by TLC or LC-MS. Completion is often observed within 2-8 hours.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with a saturated aqueous solution of NH₄Cl, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Sonogashira Coupling

Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield Range
PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF25-502-870-95%
Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF604-1265-90%
Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NToluene806-1660-85%

Yields are estimated based on reactions with analogous substrates and will depend on the specific alkyne used.

Visualization of the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Br Ar-Pd(II)L₂(Br) OxAdd->PdII_Br Transmetal Transmetalation PdII_Br->Transmetal PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Alkyne CuX Cu(I)X Transmetal->CuX Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product ArBr This compound ArBr->OxAdd Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + Alkyne, Base Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide Cu_Acetylide->Transmetal Catalyst Catalyst Reagent/Product Reagent/Product

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Conclusion and Future Perspectives

This compound stands out as a strategic and versatile building block for the synthesis of complex molecular scaffolds relevant to drug discovery. The chemoselective nature of its dihalogenated aromatic ring allows for a programmed and stepwise introduction of diverse chemical functionalities using robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to explore the chemical space around this scaffold. Further diversification can be achieved by leveraging the reactivity of the remaining chlorine atom in a second coupling reaction under more forcing conditions, or by chemical manipulation of the acetyl group. The application of these methods will undoubtedly continue to fuel the discovery of novel small molecule therapeutics, particularly in the realm of kinase inhibitors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R. E., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions in the Synthesis of Heterocyclic Compounds. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

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Topic: Strategic Derivatization of 1-(2-Bromo-3-chlorophenyl)ethanone: Pathways to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Synthetic Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromo-3-chlorophenyl)ethanone is a trifunctional synthetic building block poised for the strategic construction of complex molecular architectures. Its intrinsic reactivity is defined by three distinct sites: a highly reactive α-bromomethyl ketone, a palladium-labile aryl-bromide bond, and a more robust aryl-chloride bond. This differential reactivity allows for a programmed, stepwise functionalization, making it an exemplary starting material for generating libraries of novel compounds for pharmaceutical and agrochemical screening. This guide elucidates core synthetic strategies, providing detailed, field-tested protocols for leveraging each reactive site to construct advanced heterocyclic and cross-coupled products.

Introduction: The Strategic Value of Orthogonal Reactivity

In the quest for novel chemical matter, the choice of starting material is paramount. An ideal scaffold offers multiple, orthogonally reactive functional groups that can be addressed in a selective and predictable manner. This compound (CAS No. 161957-60-4) epitomizes this principle.[1] The molecule comprises:

  • An α-Bromoketone: A potent electrophile, susceptible to nucleophilic attack, making it a cornerstone for classical heterocycle syntheses (e.g., Hantzsch, Gewald).

  • An Aryl Bromide (C2-Position): Highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Its reactivity is significantly higher than the corresponding aryl chloride.[2]

  • An Aryl Chloride (C3-Position): A less reactive handle for cross-coupling, which can be engaged under more forcing conditions or with specialized catalyst systems, or retained as a stable substituent to modulate the final compound's electronic and steric properties.

This document serves as a practical guide to harnessing this reactivity, presenting protocols that have been optimized for selectivity, yield, and operational simplicity.

Physicochemical Properties & Safety
PropertyValueReference
Molecular Formula C₈H₆BrClO[3]
Molecular Weight 233.49 g/mol [3]
Appearance Off-white to pale yellow solid-
Storage Room temperature, dry conditions[1]

Safety Profile: this compound and related α-haloketones are potent lachrymators and irritants to the skin, eyes, and respiratory tract.[3] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthetic Strategy I: Annulation Reactions at the α-Carbon

The α-bromoketone moiety is a classical electrophile for building five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[4]

Gewald Three-Component Synthesis of 2-Aminothiophenes

The Gewald reaction is a robust, one-pot multicomponent reaction that assembles highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur.[5] These scaffolds are precursors to potent antiviral, antiproliferative, and antimicrobial agents.[6]

Causality of Protocol Choices: The mechanism initiates with a Knoevenagel condensation between the ketone (this compound) and the active methylene nitrile (malononitrile), catalyzed by a base like morpholine.[7][8] This is followed by the addition of elemental sulfur to the intermediate and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene.[6][7] Ethanol is an excellent solvent as it solubilizes the reactants and facilitates the condensation and cyclization steps. A moderate reflux temperature ensures a sufficient reaction rate without promoting significant side reactions.

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Protocol 2.1: Synthesis of 2-Amino-3-cyano-4-(2-bromo-3-chlorophenyl)thiophene

ParameterValue
Reactants This compound, Malononitrile, Elemental Sulfur
Stoichiometry 1.0 eq : 1.1 eq : 1.1 eq
Catalyst Morpholine (0.2 eq)
Solvent Ethanol
Temperature 78 °C (Reflux)
Time 4 hours
Typical Yield 85-92%

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (2.33 g, 10.0 mmol).

  • Add absolute ethanol (30 mL), followed by malononitrile (0.73 g, 11.0 mmol) and finely powdered elemental sulfur (0.35 g, 11.0 mmol).

  • Add morpholine (0.17 mL, 2.0 mmol) to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature. A yellow precipitate will form.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to afford the title compound as a bright yellow solid. No further purification is typically required.

Synthetic Strategy II: Selective Cross-Coupling at the Aryl Halides

The significant difference in C-Br and C-Cl bond dissociation energies allows for highly selective palladium-catalyzed cross-coupling reactions. The C-Br bond undergoes oxidative addition to a Pd(0) complex under much milder conditions than the C-Cl bond.[2][9] This enables the synthetic chemist to functionalize the C2 position while preserving the C3 chloro-substituent for subsequent transformations or as a final structural element.

Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[2] It is widely used in drug discovery to assemble biaryl cores.

Causality of Protocol Choices:

  • Catalyst System: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is highly effective for coupling aryl bromides.[9] It enters the catalytic cycle directly without a pre-activation step.

  • Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without promoting hydrolysis of sensitive functional groups.[10][11]

  • Solvent System: A biphasic mixture of toluene and water is standard. Toluene solubilizes the organic substrate and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the removal of borate byproducts.[10]

  • Temperature: A temperature of 90 °C provides the thermal energy needed for efficient oxidative addition and reductive elimination without compromising the selectivity over the C-Cl bond.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product ArBr This compound ArBr->OxAdd ArBoronic Arylboronic Acid + Base ArBoronic->Transmetal

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol 3.1: Selective Suzuki Coupling at the C2-Bromo Position

ParameterValue
Reactants This compound, Phenylboronic Acid
Stoichiometry 1.0 eq : 1.2 eq
Catalyst Pd(PPh₃)₄ (3 mol%)
Base Na₂CO₃ (2.5 eq)
Solvent Toluene / H₂O (4:1)
Temperature 90 °C
Time 12 hours
Typical Yield 88-95%

Step-by-Step Methodology:

  • To a 50 mL Schlenk flask, add this compound (1.17 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.15 mmol).

  • Add sodium carbonate (1.33 g, 12.5 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add degassed toluene (16 mL) and degassed deionized water (4 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to yield 1-(3-chloro-[1,1'-biphenyl]-2-yl)ethanone.

Conclusion and Future Prospects

This compound is a versatile and highly valuable starting material for the synthesis of diverse and complex organic molecules. The protocols detailed herein provide reliable and reproducible methods for selectively functionalizing both the α-carbon and the C2-bromo position. Researchers can confidently employ these methods as a foundation for building libraries of novel thiophenes, biaryls, and other scaffolds. The retained aryl-chloride at the C3 position offers a latent handle for subsequent, more forcing cross-coupling reactions, enabling a divergent synthetic approach from a single, common intermediate. This strategic use of orthogonal reactivity streamlines the discovery of new chemical entities for applications in drug development and material science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 38738, 2-Bromo-3'-chloroacetophenone. PubChem.[Link]

  • PharmaCompass. 2-Bromo-1-(2-chlorophenyl)-1-ethanone Drug Information. PharmaCompass.com.[Link]

  • Cebeci, Y. U., & Karaoğlu, Ş. A. (2021). Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. Heterocyclic Communications.[Link]

  • MySkinRecipes. this compound Product Description. MySkinRecipes.com.[Link]

  • Patel, K., et al. A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry.[Link]

  • Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate.[Link]

  • LibreTexts, Chemistry. Suzuki-Miyaura Coupling. chem.libretexts.org.[Link]

  • Organic Syntheses. Acetophenone, 3-bromo-. orgsyn.org.[Link]

  • Ghahremanpour, M. M., & Ghorbani-Vaghei, R. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Omega.[Link]

  • Hyma Synthesis Pvt. Ltd. Product List. hymasynthesis.com.[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.[Link]

  • Hassan, A. A., et al. Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Applicable Chemistry.[Link]

  • Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances.[Link]

  • Yusof, N. S. M., et al. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Magnetically Separable Nanocatalyst. Sains Malaysiana.[Link]

  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org.[Link]

  • Swapna, B., et al. (2024). Synthesis and Biological Evaluation of Novel Oxazine and Thiazine Derivatives. World Journal of Pharmaceutical Research.[Link]

  • Sabt, A., et al. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.[Link]

  • PrepChem. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. prepchem.com.[Link]

  • Nadlac. Topics in Heterocyclic Chemistry. nadlac.nadre.gov.et.[Link]

  • Ghahremanpour, M. M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.[Link]

  • Wang, C., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances.[Link]

  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis.[Link]

Sources

Application Note: Structural Characterization of 1-(2-Bromo-3-chlorophenyl)ethanone by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

1-(2-Bromo-3-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of multiple reactive sites—the ketone functionality and the specifically positioned bromo and chloro substituents—which allow for selective and stepwise modifications in the development of complex molecular architectures.

Given its role as a foundational building block, unambiguous structural verification and purity assessment are critical quality control steps. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the foremost analytical technique for this purpose, providing detailed information about the molecule's proton framework. This application note provides a detailed, field-proven protocol for the characterization of this compound. It moves beyond a simple recitation of steps to explain the underlying principles governing the spectral output, enabling researchers to confidently assign signals and verify the structural integrity of their material.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

Before any experimental work, a thorough analysis of the molecular structure allows for a robust prediction of the expected ¹H NMR spectrum. This predictive approach is a cornerstone of efficient spectral interpretation.

Molecular Structure:

Caption: Structure of this compound.

The structure presents four distinct proton environments:

  • Methyl Protons (-COCH₃): A single set of three equivalent protons.

  • Aromatic Protons (Ar-H): Three non-equivalent protons on the phenyl ring, designated H-4, H-5, and H-6 relative to the acetyl group at position 1.

Electronic Effects and Chemical Shift Prediction: The chemical shift of each proton is dictated by its local electronic environment, which is heavily influenced by the substituents on the aromatic ring.

  • Acetyl Group (-COCH₃): This is a powerful electron-withdrawing group (EWG) due to both induction and resonance. It strongly deshields protons, causing their signals to shift downfield (to a higher ppm value).[2][3] This effect is most pronounced at the ortho positions.

  • Halogens (-Br, -Cl): Bromine and Chlorine are electronegative and withdraw electron density through induction, which deshields nearby protons.[3] They also possess lone pairs that can donate electron density into the ring via resonance, a shielding effect that primarily influences the ortho and para positions. For halogens, the inductive withdrawing effect typically dominates.[2]

Based on these principles:

  • Methyl Protons: These protons are adjacent to a carbonyl group and will appear as a singlet significantly downfield from the typical methyl range. The chemical shift of the methyl protons in unsubstituted acetophenone is approximately 2.6 ppm.[4]

  • Aromatic Protons: These will appear in the characteristic aromatic region (typically 7.0-8.0 ppm).[2] The combined deshielding effects of the acetyl, bromo, and chloro groups will push these signals to the lower end of this range.

    • H-6: This proton is ortho to the acetyl group and ortho to the bromine atom. It is expected to be the most downfield aromatic proton due to the proximity of two strong EWGs.

    • H-4: This proton is ortho to the chlorine atom and meta to the acetyl group. It will be significantly deshielded.

    • H-5: This proton is meta to both the acetyl and chlorine groups and para to the bromine atom. It is expected to be the most upfield of the three aromatic protons.

Splitting Pattern (Multiplicity) Prediction: Proton-proton coupling provides information about neighboring protons. For benzene derivatives, ortho coupling (³J) is typically 7–10 Hz, while meta coupling (⁴J) is smaller at 2–3 Hz.[5]

  • Methyl Protons: Having no adjacent protons, this signal will be a singlet (s) .

  • Aromatic Protons:

    • H-6: Coupled only to H-5 (ortho coupling). Expected to be a doublet (d) .

    • H-4: Coupled only to H-5 (ortho coupling). Expected to be a doublet (d) .

    • H-5: Coupled to both H-6 and H-4 (ortho couplings). Expected to be a triplet (t) , assuming the J-coupling constants (J₅₆ and J₅₄) are similar.

Experimental Protocol

This section outlines a self-validating protocol for acquiring high-quality ¹H NMR data.

Caption: Standard workflow for ¹H NMR analysis.

3.1. Materials and Instrumentation

  • Analyte: this compound

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is an excellent choice for this class of compounds due to its good solubilizing power and relatively clean spectral window.[6][7]

  • Instrumentation: 400 MHz NMR Spectrometer (or equivalent).

3.2. Step-by-Step Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the solid this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS.

  • Dissolution: Cap the NMR tube securely and vortex gently until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Transfer: Carefully insert the NMR tube into the spinner turbine, ensuring the correct depth, and place it in the spectrometer's autosampler or manual insertion port.

3.3. Data Acquisition Parameters The following parameters are recommended for a standard 400 MHz spectrometer. These serve as a robust starting point and ensure high-quality data.

ParameterRecommended ValueRationale
Pulse Angle (P1)30-45 degreesProvides good signal without saturating, allowing for shorter relaxation delays.
Acquisition Time (AQ)~4 secondsEnsures sufficient data points are collected for good resolution of peaks.
Relaxation Delay (D1)2 secondsAllows for adequate relaxation of protons between scans for accurate integration.
Number of Scans (NS)16Sufficient for good signal-to-noise ratio with the recommended sample concentration.
Spectral Width (SW)-2 to 12 ppmEncompasses the full range of expected proton signals, including TMS.

Table 1: Recommended ¹H NMR Acquisition Parameters.

Data Analysis and Interpretation

4.1. Expected Spectral Data The acquired spectrum should be processed (Fourier transform, phasing, baseline correction) and referenced to the TMS signal at 0.00 ppm. The expected signals are summarized in Table 2.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)
-COCH₃~2.7Singlet (s)3HN/A
H-5~7.4Triplet (t)1HJ ≈ 8.0 Hz
H-4~7.7Doublet (d)1HJ ≈ 8.0 Hz
H-6~7.8Doublet (d)1HJ ≈ 8.0 Hz

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃.

4.2. Detailed Signal Assignment

Caption: Predicted ortho-coupling interactions in the aromatic ring.

  • Singlet at ~2.7 ppm (3H): This signal is unambiguously assigned to the three equivalent protons of the acetyl methyl group. Its integration value of 3H confirms its identity. The chemical shift is consistent with a methyl group attached to a carbonyl carbon.[4]

  • Triplet at ~7.4 ppm (1H): This signal corresponds to proton H-5. It appears as a triplet because it is coupled to two neighboring protons, H-4 and H-6, with nearly identical ortho-coupling constants (J ≈ 8.0 Hz).[5] It is the most upfield of the aromatic signals due to its meta relationship to the strongly withdrawing acetyl and chloro groups.

  • Doublet at ~7.7 ppm (1H): This signal is assigned to H-4. It is split into a doublet by its single ortho neighbor, H-5. Its downfield position relative to H-5 is attributed to being ortho to the inductively withdrawing chlorine atom.

  • Doublet at ~7.8 ppm (1H): This is the most downfield aromatic signal and is assigned to H-6. Its chemical shift is a result of the powerful deshielding effects from being ortho to both the acetyl group and the bromine atom. It is split into a doublet by its neighbor, H-5.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and predictable fingerprint for its structural confirmation. The key features are a singlet integrating to three protons around 2.7 ppm, and three aromatic signals (a triplet and two doublets), each integrating to one proton, between 7.4 and 7.8 ppm. This application note provides a robust framework for the preparation, acquisition, and detailed interpretation of this spectrum, ensuring a high degree of confidence in the identity and purity of this critical synthetic intermediate.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information - Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. RSC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. RSC. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information. RSC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reactivity of 1-(2-Bromo-3-chlorophenyl)ethanone with Thiourea and Other Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 1-(2-Bromo-3-chlorophenyl)ethanone. This α-haloacetophenone derivative serves as a versatile building block for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry. This guide will focus on its reaction with thiourea to form aminothiazoles via the Hantzsch thiazole synthesis, as well as its reactivity with other key nucleophiles to generate a diverse array of molecular architectures.

Introduction: The Synthetic Potential of this compound

This compound is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure is primed for a variety of chemical transformations. The α-bromoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.[2] The presence of both bromo and chloro substituents on the phenyl ring allows for potential subsequent cross-coupling reactions, enabling the construction of complex molecules.[1] This guide will explore the reactivity of the α-bromo position with various nucleophiles, providing detailed protocols for the synthesis of key heterocyclic structures.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring system.[3] This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to produce 2-aminothiazoles.[4][5] These moieties are prevalent in a wide range of FDA-approved drugs, highlighting their importance as a privileged scaffold in medicinal chemistry.

Mechanistic Insights

The reaction proceeds through a well-established mechanism. The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of this compound in an SN2 fashion, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The final step involves dehydration to yield the stable, aromatic 2-amino-4-(2-bromo-3-chlorophenyl)thiazole.[3][6]

Hantzsch_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product start_ketone This compound intermediate1 S-Alkylated Isothiourea Intermediate start_ketone->intermediate1 Nucleophilic Attack (SN2) by Thiourea Sulfur start_thiourea Thiourea start_thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(2-bromo-3-chlorophenyl)thiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-3-chlorophenyl)thiazole

This protocol outlines a general procedure for the synthesis of the target aminothiazole derivative.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (or Methanol)

  • Sodium bicarbonate (or Sodium carbonate) solution, 5% aqueous

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirring capabilities

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Add a stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Summary:

ReactantMolecular Weight ( g/mol )Molar Ratio
This compound233.491.0
Thiourea76.121.2
ProductMolecular Weight ( g/mol )Theoretical Yield (%)
2-Amino-4-(2-bromo-3-chlorophenyl)thiazole291.59High

Reactions with Other Nucleophiles

The electrophilic nature of the α-carbon in this compound allows for reactions with a variety of other nucleophiles, leading to diverse heterocyclic and acyclic products.

Reaction with Primary Amines

The reaction of α-halo ketones with primary amines can lead to a variety of products, including α-aminoketones or, with subsequent cyclization, substituted heterocycles. A straightforward SN2 reaction is expected.

Experimental Protocol: Synthesis of 1-(2-Bromo-3-chlorophenyl)-2-(alkylamino)ethanone

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine) (2.2 eq)

  • Acetonitrile (or Tetrahydrofuran)

  • Stir bar

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add the primary amine (2.2 eq) dropwise to the stirred solution at room temperature. The excess amine acts as a base to neutralize the HBr formed.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the amine hydrobromide salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Reaction with Sodium Azide: Gateway to Tetrazoles

The reaction with sodium azide provides an α-azido ketone, which is a key intermediate for the synthesis of tetrazoles, another important class of nitrogen-containing heterocycles in medicinal chemistry.[7] The reaction is a simple nucleophilic substitution.

Experimental Protocol: Synthesis of 2-Azido-1-(2-bromo-3-chlorophenyl)ethanone

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Acetone/Water mixture (e.g., 9:1)

  • Stir bar

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an acetone/water mixture.

  • Add sodium azide (1.5 eq) portion-wise with stirring. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude α-azido ketone. This product is often used in the next step without further purification due to its potential instability.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a classic method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds.[8][9] This reaction proceeds via an initial SN2 reaction followed by an intramolecular aldol-type condensation and subsequent dehydration.[10]

Mechanistic Pathway

The base deprotonates the β-dicarbonyl compound to form an enolate, which then acts as the nucleophile, attacking the α-carbon of this compound. The resulting intermediate undergoes cyclization and dehydration to afford the furan ring.

Feist_Benary_Workflow start Start reactants Combine this compound, β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate), and a mild base (e.g., Pyridine) in a suitable solvent. start->reactants reaction Heat the reaction mixture (e.g., reflux). reactants->reaction monitoring Monitor reaction progress by TLC. reaction->monitoring workup Cool the reaction mixture and perform an aqueous workup (e.g., extraction with an organic solvent and washing with water/brine). monitoring->workup Upon Completion purification Dry the organic layer, concentrate, and purify the crude product (e.g., column chromatography or distillation). workup->purification product Substituted Furan Product purification->product

Sources

Application Note: Accelerated Synthesis of Bio-active Scaffolds via Microwave-Assisted Hantzsch Thiazole Synthesis with 1-(2-Bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of a 2-amino-4-arylthiazole derivative, a privileged scaffold in medicinal chemistry, utilizing 1-(2-Bromo-3-chlorophenyl)ethanone as a key building block. We will move beyond a simple recitation of steps to explore the underlying principles of microwave chemistry, the rationale for procedural choices, and the practical aspects of reaction setup, monitoring, and product characterization. The protocols herein are designed to be self-validating, offering researchers a robust starting point for rapid library synthesis and lead optimization in drug discovery programs.

Introduction: The Imperative for Speed and Efficiency in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a vast number of pharmaceuticals.[1][2] The thiazole ring, for instance, is a core component in numerous approved drugs, valued for its wide range of biological activities.[3] The traditional Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide, is a classic and reliable method.[4][5] However, conventional heating methods often require prolonged reaction times, high temperatures, and can lead to the formation of impurities, creating bottlenecks in the drug discovery pipeline.[6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by offering dramatic reductions in reaction times (from hours to minutes), often with improved yields and cleaner reaction profiles.[4][6][7][8] This acceleration is due to the unique mechanism of microwave heating, where direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid, uniform, and efficient heating, a stark contrast to the slow, indirect heat transfer of conventional methods.[9]

This application note focuses on the use of this compound, a versatile intermediate whose di-halogenated phenyl ring offers multiple points for subsequent diversification, making it a valuable starting material for combinatorial chemistry and drug development.[10] We will detail a representative protocol for its conversion into a 2-amino-4-(2-bromo-3-chlorophenyl)thiazole via a microwave-assisted Hantzsch synthesis.

The Science of Microwave-Assisted Synthesis

Understanding the "why" behind the speed of microwave chemistry is crucial for effective protocol development and optimization. Unlike conventional heating which relies on conduction and convection from an external source, microwave heating is a volumetric process driven by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the ethanol solvent used in our protocol, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates molecular friction, which generates heat instantly and uniformly throughout the reaction medium.[9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.

This direct energy transfer is what allows reaction mixtures to be heated far above their atmospheric boiling points in sealed vessels, leading to dramatic rate enhancements.

Logical Workflow for Microwave-Assisted Hantzsch Thiazole Synthesis

workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation (Ketone, Thiourea, Solvent) prep_vial Microwave Vial Setup (Add Reagents & Stir Bar) prep_reagents->prep_vial mw_setup Set MW Parameters (Temp, Time, Power) prep_vial->mw_setup mw_irradiate Microwave Irradiation (Rapid Heating) mw_setup->mw_irradiate mw_monitor Monitor Reaction (TLC) mw_irradiate->mw_monitor cooling Cool to RT mw_monitor->cooling precipitation Precipitate Product (Add to Ice Water/Base) cooling->precipitation filtration Isolate Solid (Vacuum Filtration) precipitation->filtration purification Purify (Recrystallization) filtration->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Experimental workflow from preparation to analysis.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-(2-bromo-3-chlorophenyl)thiazole

This protocol is a representative example and can be optimized for different scales or specific microwave reactor models.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Amount (1 mmol scale)Moles (mmol)Role
This compound161957-60-4233.49233.5 mg1.0Electrophile (Ketone)
Thiourea62-56-676.1291.3 mg1.2Nucleophile (Thioamide)
Ethanol (Absolute)64-17-546.073 - 5 mL-Solvent
Sodium Carbonate (Na₂CO₃) Solution (5%)497-19-8105.99~20 mL-Neutralization/Work-up
Safety Precautions
  • This compound and its isomers are classified as skin and eye irritants. As an α-haloketone, it is also a lachrymator.[1] Handle in a well-ventilated fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Microwave reactions in sealed vessels generate high pressures.[11] Use only dedicated microwave vials and operate the reactor according to the manufacturer's specifications. Never exceed the recommended volume for the vial.

  • Allow the reaction vessel to cool completely to a safe temperature (e.g., below 50°C) before opening to prevent sudden depressurization and solvent flashing.[11]

Step-by-Step Protocol
  • Vessel Preparation: To a 10 mL microwave process vial, add this compound (233.5 mg, 1.0 mmol) and thiourea (91.3 mg, 1.2 mmol).

  • Solvent Addition: Add a magnetic stir bar, followed by 4 mL of absolute ethanol.

  • Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.

  • Microwave Setup: Place the sealed vial into the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters as follows:

    • Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 300 W (or use variable power with temperature control)

    • Stirring: High

  • Irradiation: Start the reaction. The instrument will monitor temperature and pressure in real-time.

  • Cooling: Once the irradiation is complete, the instrument's cooling system (e.g., compressed air) will cool the vessel to below 50 °C.

  • Work-up: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing ~20 mL of a stirred 5% aqueous sodium carbonate solution. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 15 mL).

  • Drying & Purification: Allow the product to air-dry on the filter paper or on a watch glass. The crude product is often of high purity. For further purification, recrystallization from ethanol can be performed.

Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Expected Results & Characterization

The reaction should yield 2-amino-4-(2-bromo-3-chlorophenyl)thiazole as a solid. The crude yield is expected to be high (>85%).

Thin Layer Chromatography (TLC)
  • Mobile Phase: Ethyl acetate / Hexane (1:1)

  • Visualization: UV light (254 nm)

  • Expected Result: The product spot should have a distinct Rf value from the starting ketone, and the ketone spot should be significantly diminished or absent upon reaction completion.

Spectroscopic Data

The following are representative spectral data based on similar 2,4-disubstituted thiazoles.[2][12][13][14][15]

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200 (N-H stretch of primary amine)

    • 3100-3000 (Aromatic C-H stretch)

    • ~1620 (C=N stretch)

    • ~1540 (C=C stretch, aromatic/thiazole)

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm):

    • ~7.8-7.3 (m, 3H, Ar-H)

    • ~7.2 (s, 2H, -NH₂, broad)

    • ~7.0 (s, 1H, Thiazole C5-H)

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

    • ~168 (Thiazole C2-NH₂)

    • ~150 (Thiazole C4-Ar)

    • ~135-120 (Aromatic carbons)

    • ~105 (Thiazole C5)

  • Mass Spectrometry (ESI+):

    • m/z = 307/309/311 [M+H]⁺, showing the characteristic isotopic pattern for one bromine and one chlorine atom.

Conclusion and Outlook

This application note demonstrates a rapid, efficient, and high-yielding protocol for the synthesis of a valuable thiazole derivative using this compound under microwave irradiation. The significant reduction in reaction time compared to conventional heating showcases the power of MAOS in accelerating discovery chemistry.[4][8] The described methodology is robust and can be readily adapted for the synthesis of a diverse library of thiazoles by varying the thioamide component, providing a powerful tool for medicinal chemists and drug development professionals.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • NIH. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. Retrieved from [Link]

  • DergiPark. (2022, June 6). Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2020, June 8). (PDF) Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles.
  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis.
  • ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas.
  • CEM Corporation. (n.d.). Microwave Synthesis Reactor Designs.
  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (2026, January 17). Safety Data Sheet. Retrieved from [Link]

  • (n.d.). 8 - SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents.
  • (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of "1-(2-Bromo-3-chlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Bromo-3-chlorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to help you navigate this challenging reaction and achieve a successful outcome.

The synthesis of this compound via Friedel-Crafts acylation of 1-bromo-2-chlorobenzene is an inherently difficult transformation. The presence of two deactivating halogen substituents on the aromatic ring significantly reduces its nucleophilicity, making it less reactive towards the electrophilic acylium ion.[1][2][3] This guide will address the common pitfalls and provide systematic troubleshooting strategies.

Troubleshooting Low Yield: A Step-by-Step Diagnostic Approach

Low or no yield in this synthesis is the most common issue. The following section is structured as a diagnostic tool. Start from the first question and work your way through the potential solutions.

Question 1: Is Your Reaction Setup Rigorously Anhydrous?

The primary suspect in a failed Friedel-Crafts acylation is often the presence of moisture. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely hygroscopic and reacts readily with water to become inactive.[1][4]

Causality: Aluminum chloride reacts with water to form aluminum hydroxide and hydrochloric acid, destroying the catalyst's ability to activate the acylating agent.

Self-Validation Protocol:

  • Glassware: Oven-dry all glassware (at least 120°C for several hours) and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) immediately before use. Flame-drying under a stream of inert gas (nitrogen or argon) is also a highly effective method.

  • Reagents & Solvents:

    • Use a freshly opened bottle of anhydrous aluminum chloride. Once opened, AlCl₃ should be stored in a desiccator.

    • Use anhydrous grade solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices and should be purified by distillation over a suitable drying agent (e.g., CaH₂) if not from a sealed, anhydrous bottle.

    • Ensure your 1-bromo-2-chlorobenzene and acetyl chloride (or acetic anhydride) are of high purity and dry. Distill them if their purity is questionable.

  • Reaction Atmosphere: Assemble your reaction apparatus under a positive pressure of an inert gas (nitrogen or argon). Use septa and syringes for reagent transfers.

Question 2: Are You Using a Sufficient Amount of Catalyst?

A common misconception is that Friedel-Crafts acylation requires only a catalytic amount of Lewis acid. This is incorrect. The ketone product formed is a Lewis base and will form a stable complex with the aluminum chloride, effectively sequestering it and removing it from the catalytic cycle.[1][5][6]

Causality: The lone pairs on the oxygen atom of the newly formed ketone coordinate strongly to the AlCl₃. To drive the reaction to completion, you need enough AlCl₃ to activate the acylating agent and to be complexed by the product.

Self-Validation Protocol:

  • Stoichiometry: Use a minimum of 1.1 to 1.5 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent). For deactivated substrates like 1-bromo-2-chlorobenzene, increasing the stoichiometry to 2.0-2.5 equivalents can sometimes improve yields, though this may also increase side reactions.

  • Order of Addition: The standard procedure involves suspending the AlCl₃ in the anhydrous solvent, cooling the mixture (typically to 0°C), and then adding the acetyl chloride, followed by the slow, dropwise addition of the 1-bromo-2-chlorobenzene. This allows for the formation of the reactive acylium ion complex before the substrate is introduced.[7]

Question 3: Have You Optimized Your Reaction Temperature and Time?

Given the deactivated nature of the starting material, this reaction will likely require more forcing conditions than the acylation of a more activated ring like toluene or anisole.

Causality: The electron-withdrawing inductive effects of both the bromine and chlorine atoms increase the activation energy of the electrophilic aromatic substitution.[8] Thermal energy is required to overcome this barrier. However, excessive heat can lead to decomposition and the formation of tarry byproducts.

Optimization Workflow:

G cluster_temp Temperature Optimization cluster_time Time Optimization T0 Start: Initial Run at 0°C to RT T1 Low Yield? Increase Temp to 40-50°C (Reflux in DCM) T0->T1 T2 Still Low Yield? Switch to higher boiling solvent (e.g., DCE) and increase Temp to 60-80°C T1->T2 T3 Monitor by TLC/GC-MS at each stage T2->T3 Time0 Start: Run for 2-4 hours Time1 Incomplete Reaction by TLC? Extend reaction time to 12-24 hours Time0->Time1 Time2 Monitor for starting material consumption Time1->Time2 caption Workflow for Temperature and Time Optimization

Experimental Protocol for Optimization:

  • Set up several small-scale parallel reactions.

  • Temperature Gradient: Run reactions at room temperature, 40°C, and 60°C.

  • Time Points: For each temperature, take aliquots at 2, 6, and 12 hours.

  • Analysis: Quench the aliquots in cold, dilute HCl and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by Thin Layer Chromatography (TLC) or GC-MS to assess the consumption of starting material and the formation of the product.

Question 4: Are You Losing Product During Work-up and Purification?

The work-up procedure is critical for liberating the ketone product from its complex with AlCl₃ and for removing impurities.

Causality: The AlCl₃-ketone complex must be hydrolyzed to release the free ketone. This is typically done by quenching the reaction mixture in a mixture of ice and concentrated hydrochloric acid.[7] Improper quenching can lead to the formation of aluminum hydroxide emulsions, making extraction difficult and leading to product loss.

Optimized Work-up and Purification Protocol:

  • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This exothermic process should be done in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)

    • Brine (saturated NaCl solution)

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of isomers. Purification by flash column chromatography on silica gel is highly recommended.[9]

    • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10). The desired product should have an Rf value of approximately 0.2-0.3.

    • Column Chromatography: Pack a column with silica gel and elute with the optimized solvent system to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: I see multiple spots on my TLC plate after the reaction. What are they?

You are likely seeing a mixture of isomers. The bromo and chloro substituents are both ortho-, para-directing groups.[3][8] In the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene, the incoming acetyl group can add to several positions on the ring.

G Start 1-Bromo-2-chlorobenzene P3 Position 3 (Target Product) This compound (Sterically Hindered) Start->P3 Acylation P4 Position 4 (Likely Major Isomer) 1-(5-Bromo-4-chlorophenyl)ethanone Start->P4 Acylation P6 Position 6 (Likely Major Isomer) 1-(3-Bromo-2-chlorophenyl)ethanone Start->P6 Acylation caption Potential Isomers from Acylation

Your target compound, this compound, results from substitution at the C3 position, which is sterically hindered by both adjacent halogens. Therefore, it is plausible that your desired product is a minor isomer, which fundamentally explains the low yield. The major isomers are likely to be those where the acetyl group is at the less hindered C4 and C6 positions. Careful column chromatography is essential to isolate your target compound.

Q2: My starting material is a di-halogenated benzene. Is it too deactivated?

Halogens are deactivating groups for electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect.[8][10] Having two such groups on the ring makes the reaction significantly more challenging than acylating benzene or toluene. While the reaction is difficult, it is not impossible. It requires optimized conditions, including a potent Lewis acid, potentially higher temperatures, and longer reaction times, as outlined in the troubleshooting section.

Q3: Are there alternatives to aluminum chloride that might give better results?

Yes. While AlCl₃ is the classic catalyst, its sensitivity to moisture is a major drawback. For deactivated substrates, other Lewis acids or catalyst systems might offer advantages:

Catalyst TypeExamplesAdvantagesConsiderations
Lanthanide Triflates Sc(OTf)₃, Yb(OTf)₃Water-tolerant, can often be used in catalytic amounts, and are recoverable.[1]Higher cost than AlCl₃.
Other Metal Halides Iron(III) chloride (FeCl₃), Zinc chloride (ZnCl₂)Less reactive with water than AlCl₃, inexpensive.[11]Generally less reactive than AlCl₃, may require higher temperatures.
Heterogeneous Catalysts Zeolites, Montmorillonite claysEasily removed from the reaction by filtration, reusable, and can be more environmentally friendly.[1]May have lower activity and require specific pore sizes for the substrate.

Q4: Can I use acetic acid directly instead of acetyl chloride or acetic anhydride?

While some modern methods allow for the use of carboxylic acids as acylating agents, these often require specialized catalysts (like rare-earth metal triflates) or promoters (like cyanuric chloride) and high temperatures.[6][12] For this challenging substrate, using the more reactive acylating agents—acetyl chloride or acetic anhydride—in conjunction with a strong Lewis acid like AlCl₃ is the most conventional and reliable approach.

Summary of Key Parameters for Optimization

ParameterStandard ConditionOptimization Strategy for Low YieldRationale
Catalyst Stoichiometry 1.1 - 1.5 eq. AlCl₃Increase to 2.0 - 2.5 eq.Overcomes product complexation and substrate deactivation.[5]
Temperature 0°C to Room TempIncrease to 40-80°CProvides energy to overcome the high activation barrier.[4]
Reaction Time 2-4 hoursExtend to 12-24 hoursAllows the slow reaction to proceed to completion.
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Higher boiling point allows for higher reaction temperatures.
Catalyst Type Aluminum Chloride (AlCl₃)Consider FeCl₃, Sc(OTf)₃, or a heterogeneous catalyst.May offer milder conditions, better functional group tolerance, or easier handling.[1][11]

This technical guide provides a comprehensive framework for troubleshooting and optimizing the synthesis of this compound. By systematically addressing issues of anhydrous conditions, catalyst stoichiometry, reaction parameters, and purification, you can significantly improve your chances of a successful synthesis. Remember that due to the electronic properties of the starting material, this is an intrinsically low-yielding reaction, and the isolation of the desired isomer will require careful purification.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (2016, April 7). [Video]. YouTube.
  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem Technical Support.
  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Studylib.net.
  • Nandi, M. et al. (2008). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022, April 20). [Video]. YouTube.
  • Wikipedia. (2024).
  • Penn State Pressbooks. (n.d.). 8.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Organic Chemistry Portal. (n.d.).
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient and Eco-Friendly Synthesis of α-Bromoacetophenones by Using Ultrasound Waves.
  • Royal Society of Chemistry. (2025).
  • ChemicalBook. (n.d.). 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • Reddit. (2017, June 25).
  • BenchChem. (2025). Overcoming low yields in the synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • Organic Syntheses. (n.d.). β-BROMOETHYL ACETALS.
  • BenchChem. (2025). Technical Support Center: Alternative Lewis Acids for Friedel-Crafts Reactions.
  • Journal of the Chemical Society C: Organic. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.
  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • MCC Organic Chemistry. (n.d.).
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 41011-01-2 | Product Name : 2-Bromo-1-(3-chlorophenyl)ethan-1-one.

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Purification of "1-(2-Bromo-3-chlorophenyl)ethanone" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-Bromo-3-chlorophenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for obtaining this key synthetic intermediate in high purity from a crude reaction mixture.

Introduction to the Compound and Its Purification Challenges

This compound is a halogenated aromatic ketone with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol .[1][2] It serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] The presence of both bromo and chloro substituents on the aromatic ring allows for selective functionalization in subsequent synthetic steps.[2]

The synthesis of this compound, typically via a Friedel-Crafts acylation of 1-bromo-2-chlorobenzene, can result in a crude mixture containing unreacted starting materials, over-acylated or isomeric byproducts, and residual catalyst.[3][4] Achieving high purity is critical for the success of downstream applications. This guide will focus on the two primary purification techniques: recrystallization and flash column chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on a typical Friedel-Crafts acylation synthesis, the most common impurities include:

  • Unreacted Starting Material: 1-Bromo-2-chlorobenzene.

  • Isomeric Products: Other isomers of (bromo, chloro)acetophenone, depending on the regioselectivity of the acylation.

  • Poly-acylated Products: Di-acetylated bromochlorobenzene byproducts.

  • Residual Reagents/Catalyst: Unquenched Lewis acids (e.g., AlCl₃) and acidic residues.[5]

Q2: What is the physical state of this compound?

A2: Commercial suppliers describe the compound as a solid, semi-solid, or liquid.[1] Its physical state at room temperature will depend on its purity; impurities often depress the melting point, leading to an oily or semi-solid appearance. It should be stored in a dry environment at room temperature.[1][2]

Q3: Which purification method is better: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and the scale of your reaction.

  • Column Chromatography is superior for separating compounds with significantly different polarities, such as removing unreacted starting material or highly non-polar byproducts.[6]

  • Recrystallization is highly effective for removing minor impurities from a relatively crude product (e.g., >85% purity) and is often more scalable than chromatography.[6]

  • For achieving the highest purity (>99%), a sequential purification involving column chromatography followed by recrystallization is often the most effective strategy.[6]

Q4: How do I assess the purity of my final product?

A4: The most common and effective methods are:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment by identifying signals corresponding to impurities.[7][8]

  • Melting Point Analysis: A sharp melting range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Workflow for Recrystallization

cluster_recrystallization Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (If insoluble impurities present) A->B Optional C Slow Cooling to Room Temperature B->C D Induce Crystallization (If needed) C->D E Cool in Ice Bath D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H

Caption: General workflow for the recrystallization of this compound.

Recrystallization Troubleshooting
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Product Does Not Dissolve, Even in Boiling Solvent The chosen solvent is not polar enough.Increase the polarity of the solvent system. For example, if using hexanes/ethyl acetate, increase the proportion of ethyl acetate. Alcohols like ethanol or methanol are good starting points.[6]
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or impurities are inhibiting crystal lattice formation. The boiling point of the solvent may be higher than the melting point of the impure product.1. Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly. 2. Try a different solvent or solvent system. 3. "Seed" the solution by adding a pure crystal of the product. 4. Purify via column chromatography first to remove the problematic impurities.[6]
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The product is highly soluble in the solvent even at low temperatures. 3. The solution cooled too quickly.1. Boil off some of the solvent to increase concentration and attempt to cool again. 2. Add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. For example, add water to an ethanol solution.[6] 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
Low Recovery of Purified Product 1. The product has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization occurred during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Use a minimal amount of ice-cold solvent for washing. 3. For hot filtration, use a pre-heated funnel and flask, and keep the solution hot to prevent crystallization in the funnel.
Product is Still Colored (Yellow/Brown) Residual acidic impurities (e.g., HBr) from the synthesis.Before recrystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), and wash with a dilute aqueous solution of sodium bicarbonate or sodium bisulfite to neutralize and remove acids. Then, dry the organic layer and proceed with recrystallization.[6]
Recommended Recrystallization Solvents
Solvent/SystemPolarityRationale & Comments
Isopropanol Polar ProticA good starting point. The product should be soluble when hot and less soluble when cold.
Ethanol/Water Polar ProticA versatile mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Hexane/Ethyl Acetate Non-polar / Polar AproticUseful if the product is oily. Dissolve in a minimal amount of ethyl acetate and add hexane as the anti-solvent.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

Workflow for Column Chromatography

cluster_column_chromatography Column Chromatography Workflow A Select Solvent System via TLC (Target Rf ≈ 0.3) B Pack Column with Silica Gel (Wet or Dry Slurry) A->B C Load Crude Sample (Minimal Solvent or Dry Loading) B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions via TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H

Caption: Step-by-step workflow for purification by flash column chromatography.

Column Chromatography Troubleshooting
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) 1. The polarity of the eluent is too high, causing all components to elute quickly. 2. The column was overloaded with the crude product. 3. The initial sample band was too wide.1. Decrease the polarity of the eluent (e.g., increase the hexane:ethyl acetate ratio). An ideal Rf for the target compound on TLC should be between 0.25-0.4 for good separation.[6] 2. Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Dissolve the sample in the absolute minimum amount of solvent before loading. For better results, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
Product is Not Eluting from the Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate (gradient elution).
Cracked or Channeled Column Bed Improper packing of the silica gel, leading to uneven solvent flow.This is difficult to fix once the column is running. The column must be repacked. Ensure the silica slurry is homogenous and allowed to settle evenly without air bubbles. Gently tap the column during packing to ensure a uniform bed.
"Tailing" of Spots on TLC of Fractions 1. The compound is acidic or basic and is interacting strongly with the silica gel. 2. The sample was overloaded.1. Add a small amount (0.1-1%) of a modifier to the eluent. For a neutral/slightly acidic compound like this ketone, this is less common, but adding a trace of acetic acid can sometimes sharpen bands for acidic compounds. 2. Reduce the sample load on the column.
Product Contaminated with Less-Polar Impurity (e.g., Starting Material) The polarity difference between the product and impurity is small.Use a less polar solvent system to increase the separation between the spots on TLC. A slow, shallow gradient elution can be very effective in separating compounds with similar polarities.
Recommended Eluent Systems (Silica Gel)

A good starting point for TLC analysis is a mixture of Hexanes and Ethyl Acetate .

  • Start with a ratio of 9:1 (Hexanes:Ethyl Acetate).

  • Adjust the ratio to achieve an Rf value for this compound of approximately 0.3.

  • The unreacted starting material, 1-bromo-2-chlorobenzene, will be significantly less polar and have a much higher Rf.

Safety & Handling

As a researcher, your safety is paramount. Always handle this compound and its precursors in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment: Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[9]

  • Hazards: This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][10] Avoid inhalation of dust or vapors and direct contact with skin and eyes.

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[10]

    • In case of skin contact: Wash off with soap and plenty of water.[10]

    • If inhaled: Move the person to fresh air.[10]

    • If swallowed: Rinse mouth with water and consult a physician.[10]

Always consult the most current Safety Data Sheet (SDS) for the compound before beginning any experimental work.[9][10][11][12]

References
  • This compound. MySkinRecipes. [Link]

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. The Royal Society of Chemistry. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 2-Bromo-3'-chloroacetophenone. PubChem. [Link]

  • 1-(2-Bromo-5-chlorophenyl)ethanone. PubChem. [Link]

  • Material Safety Data Sheet. 3A Senrise. [Link]

  • Figure S21. 1 H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). ResearchGate. [Link]

  • (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum. Chem-Impex. [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. [Link]

  • A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones using Ultrasound. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • Ethanone, 2-bromo-1-(4-chlorophenyl)-. SIELC Technologies. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Friedel-Crafts Reactions. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • 2-Bromo-3'-chloroacetophenone. SIELC Technologies. [Link]

  • 2-BROMO-1-(3-CHLOROPHENYL)ETHAN-1-ONE. Molbase. [Link]

  • 2-Bromo-1-(3-chlorophenyl)ethanone. Sunway Pharm Ltd. [Link]

  • 2,2-Dibromo-1-(2-chlorophenyl)ethanone. PubChem. [Link]

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Optimizing reaction conditions for the synthesis of "1-(2-Bromo-3-chlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-Bromo-3-chlorophenyl)ethanone

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges. Our guidance is based on established chemical principles and extensive laboratory experience.

Section 1: Foundational Knowledge & FAQs

This section addresses high-level questions regarding the synthesis, providing the essential context for experimental work.

Q1: What is the primary method for synthesizing this compound?

A1: The most direct and widely employed method is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. This electrophilic aromatic substitution reaction utilizes an acetylating agent, such as acetyl chloride or acetic anhydride, and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce an acetyl group onto the aromatic ring.[1][2]

Q2: What makes the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene particularly challenging?

A2: The primary challenge stems from the electronic properties of the starting material. Both the bromine and chlorine substituents are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack.[3] This deactivation means that the reaction requires forcing conditions (e.g., higher temperatures, stoichiometric or excess catalyst) and may still result in lower yields compared to reactions with activated aromatic substrates.

Q3: What are the critical roles of the key reagents in this synthesis?

A3:

  • 1-Bromo-2-chlorobenzene (Substrate): The aromatic core onto which the acetyl group is installed.

  • Acetyl Chloride / Acetic Anhydride (Acylating Agent): The source of the electrophilic acylium ion (CH₃CO⁺) that attacks the benzene ring.[1]

  • Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst): Its role is to activate the acylating agent by coordinating with the halogen (in acetyl chloride) or an oxygen (in acetic anhydride), which facilitates the formation of the highly reactive acylium ion electrophile.[4] Due to the formation of a stable complex between the ketone product and AlCl₃, a stoichiometric amount of the catalyst is often required rather than a truly catalytic amount.[3][5]

Q4: What are the most critical safety precautions for this reaction?

A4:

  • Anhydrous Conditions: Aluminum chloride reacts violently with water and is highly sensitive to moisture.[3][6] All glassware must be oven- or flame-dried, and reagents and solvents must be anhydrous to prevent catalyst deactivation. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • HCl Gas Evolution: The reaction of acetyl chloride with AlCl₃ and the subsequent aromatic substitution generate hydrogen chloride (HCl) gas. The entire procedure must be performed in a well-ventilated fume hood.

  • Exothermic Reaction: The initial complexation of AlCl₃ can be exothermic. Reagents should be mixed slowly and with adequate cooling to maintain control over the reaction temperature.

Section 2: Optimized Experimental Protocol

This protocol provides a reliable baseline for the synthesis. Deviations from this procedure may be necessary based on your specific laboratory conditions and analytical results.

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

  • 1-Bromo-2-chlorobenzene (1 equiv.)

  • Acetyl Chloride (1.1 equiv.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen, add anhydrous AlCl₃ (1.2 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. Add anhydrous DCM to the flask.

  • Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equiv.) dropwise to the AlCl₃ suspension while stirring. Allow the mixture to stir at 0 °C for 20-30 minutes.

  • Addition of Substrate: Add 1-bromo-2-chlorobenzene (1 equiv.) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture is then gently heated to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 1M HCl to decompose the aluminum complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.[7]

Workflow Visualization

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Setup 1. Anhydrous Setup (Inert Atmosphere) Activation 2. Catalyst Activation (AlCl₃ + Acetyl Chloride @ 0°C) Setup->Activation Addition 3. Substrate Addition (1-Bromo-2-chlorobenzene) Activation->Addition Reflux 4. Reaction (Heat to Reflux, Monitor) Addition->Reflux Quench 5. Quenching (Ice / HCl) Reflux->Quench Reaction Complete Extract 6. Liquid-Liquid Extraction (DCM) Quench->Extract Wash 7. Washing Series (Acid, Base, Brine) Extract->Wash Dry 8. Drying & Concentration Wash->Dry Purify 9. Column Chromatography Dry->Purify Final Final Purify->Final Pure Product G Start 1-Bromo-2-chlorobenzene Reagents + CH₃COCl + AlCl₃ Product_Desired This compound (Acylation at C6) Reagents->Product_Desired Desired Path Product_Isomer1 1-(3-Bromo-4-chlorophenyl)ethanone (Acylation at C5) Reagents->Product_Isomer1 Side Reaction Product_Isomer2 1-(4-Bromo-3-chlorophenyl)ethanone (Acylation at C6 - renumbered) Reagents->Product_Isomer2 Side Reaction Product_Isomer3 1-(5-Bromo-4-chlorophenyl)ethanone (Acylation at C3) Reagents->Product_Isomer3 Side Reaction

Caption: Potential regioisomers from the acylation reaction.

  • Explanation:

    • The bromine at C1 directs incoming electrophiles to positions C2 (blocked), C4, and C6.

    • The chlorine at C2 directs to positions C1 (blocked), C3, and C5.

    • The combination of these effects, along with steric hindrance from the bulky halogens, results in acylation at multiple positions. The desired product (acylation at C6) is often accompanied by other isomers, making purification essential.

Q: How can I improve the regioselectivity of the acylation?

A: While achieving perfect selectivity is difficult, it can be influenced by several factors:

  • Solvent Choice: The polarity of the solvent can affect the reactivity of the electrophile and the transition state energies for attack at different positions. Non-polar solvents like dichloromethane or 1,2-dichloroethane are standard. [8]Experimenting with carbon disulfide (CS₂) or nitrobenzene (though the latter is also a reagent) can sometimes alter isomeric ratios.

  • Temperature: Lowering the reaction temperature (e.g., running at 0 °C for a longer period) can sometimes favor the thermodynamically more stable product, potentially increasing the ratio of one isomer over others.

  • Lewis Acid: While AlCl₃ is the most common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are milder and may offer different selectivity profiles, although they will likely require longer reaction times or higher temperatures.

Issue Category: Purification Difficulties

Q: My crude product is a dark brown, viscous oil that is difficult to handle. How should I approach purification?

A: Dark coloration often indicates polymeric byproducts or residual catalyst complexes. An oily consistency suggests the presence of impurities that inhibit crystallization. [7]* Thorough Work-up: First, ensure your work-up was complete. Washing with a dilute acid (like 1M HCl) is crucial to break down all aluminum complexes. A subsequent wash with sodium bicarbonate will remove any remaining acid. [9]* Column Chromatography: For an oily, multi-component mixture, flash column chromatography is the most effective purification method. [7] * Solvent System: Start with TLC analysis to find an optimal eluent system. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of 0.25-0.35 for the desired product to achieve good separation. [7] * Technique: Use a gradient elution (gradually increasing the polarity of the eluent) to effectively separate the less polar starting material, the desired product, and more polar isomers or byproducts.

Q: I've purified my product by column chromatography, but it still contains a stubborn impurity. What else can I try?

A: If an impurity co-elutes with your product, a different separation technique is required.

  • Recrystallization: Even if the bulk product is an oil, it may crystallize once highly purified. Try dissolving a small sample of the column-purified oil in a minimal amount of a hot solvent (e.g., ethanol, methanol, or isopropanol) and then cooling it slowly in an ice bath. [7]If it still fails to crystallize, try an anti-solvent technique: dissolve the oil in a small amount of a good solvent (like DCM or ether) and slowly add a poor solvent (like hexane) until turbidity persists, then cool.

  • Preparative HPLC: For high-purity material required in drug development, preparative reverse-phase HPLC can be used to separate very similar isomers that are inseparable by normal-phase column chromatography. [10]

Section 4: Reaction Parameter Summary

The following table summarizes the impact of key variables on the synthesis. Use this as a quick reference when optimizing your reaction.

ParameterStandard ConditionEffect of VariationRationale & Reference
Catalyst Anhydrous AlCl₃Weaker Lewis acids (FeCl₃) may decrease rate but improve selectivity.The strength of the Lewis acid dictates the concentration and reactivity of the acylium ion electrophile. [11]
Catalyst Stoichiometry 1.1 - 1.2 equiv.< 1.0 equiv. leads to incomplete reaction. > 1.2 equiv. may increase yield but also side products.The ketone product sequesters the catalyst in a 1:1 complex, necessitating a stoichiometric amount for full conversion. [3][5]
Solvent Dichloromethane (DCM)1,2-Dichloroethane allows for higher temperatures. CS₂ may alter regioselectivity.The solvent must be inert and able to dissolve reactants. Its polarity can influence reaction rates and isomer distribution. [8]
Temperature 0 °C to Reflux (~40°C)Lower temperatures may improve selectivity but require longer times. Higher temps increase rate but risk decomposition.Provides the necessary activation energy for the deactivated substrate. Must be carefully controlled to balance rate and selectivity. [3][12]
Reaction Time 2 - 4 hoursInsufficient time leads to low conversion. Excessive time can lead to byproduct formation.Deactivated substrates require longer reaction times to reach completion compared to activated ones.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Google Patents. (N.D.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
  • Guidechem. (N.D.). How can 2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE be prepared and used in pharmaceutical synthesis?.
  • ACS Publications. (2022).
  • YouTube. (2017).
  • ResearchGate. (N.D.).
  • Chemistry Steps. (N.D.).
  • Sigma-Aldrich. (N.D.). This compound.
  • Organic Syntheses. (N.D.). Acetophenone, 3-bromo.
  • MySkinRecipes. (N.D.). This compound.
  • Google Patents. (N.D.).
  • Benchchem. (2025).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Chem LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • Wikipedia. (N.D.). Friedel–Crafts reaction.
  • Jim Clark. (N.D.).
  • Chemistry Steps. (N.D.).
  • Sigma-Aldrich. (N.D.). 1-(2-Bromo-3-chlorophenyl)ethan-1-one.
  • SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-.

Sources

How to remove unreacted 3-chloroacetophenone from "1-(2-Bromo-3-chlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are facing the common challenge of purifying the target compound, 1-(2-Bromo-3-chlorophenyl)ethanone , from its unreacted starting material, 3-chloroacetophenone . This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you select and execute the most effective purification strategy based on your experimental scale, available equipment, and desired final purity.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key physical property differences between my product and the starting material that I can exploit for separation?

Answer: Understanding the fundamental physicochemical differences between your desired product and the contaminant is the first step in developing a robust purification strategy. The addition of a bromine atom ortho to the acetyl group significantly alters the molecule's properties.

The most critical differences are the molecular weight and boiling point. The product, this compound, is substantially heavier and has a much higher boiling point than the starting material, 3-chloroacetophenone[1][2]. While both are relatively polar aromatic ketones, the product's increased size and the presence of the additional halogen atom can be exploited in chromatographic separations.

Table 1: Comparison of Physicochemical Properties

Property3-Chloroacetophenone (Starting Material)This compound (Product)Rationale for Separation
CAS Number 99-02-5[3]161957-60-4[1]For accurate identification and literature search.
Molecular Formula C₈H₇ClO[3]C₈H₆BrClO[4]The addition of a bromine atom is the key difference.
Molecular Weight 154.59 g/mol [5]233.49 g/mol [4]A significant mass difference.
Physical State Clear colorless to yellow liquid[6][7]Colorless to yellow liquid or solid/semi-solid[1][8]If the product is solid, recrystallization is a prime option.
Boiling Point ~227-229 °C (lit.)[2]~303.6 °C (Predicted)[1]The large difference makes vacuum distillation highly effective.
Solubility Insoluble in water; soluble in organic solvents[3]Expected to be insoluble in water; soluble in organic solvents.Similar solubilities necessitate methods other than simple washing.
FAQ 2: I have a large-scale reaction (>10 g). What is the most efficient method to achieve high purity?

Answer: For large-scale purifications where both components are liquids or have high boiling points, vacuum fractional distillation is almost always the most efficient and economical choice.

Causality: The separation relies on the significant difference in boiling points between the two compounds (~75 °C)[1][2]. Under vacuum, the boiling points are lowered, which prevents thermal decomposition of the product during the prolonged heating required for distillation[9]. The unreacted, more volatile 3-chloroacetophenone will distill first, allowing for its effective removal from the less volatile product.

  • Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a vacuum-tight thermometer. Ensure all glass joints are properly sealed with vacuum grease.

  • System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to ensure it is sealed and can hold the target pressure (e.g., 1-10 mmHg).

  • Distillation:

    • Place the crude reaction mixture in the distillation flask with a magnetic stir bar for smooth boiling.

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the head temperature closely. The first fraction to distill will be the lower-boiling 3-chloroacetophenone.

    • Collect this forerun in a separate receiving flask. The temperature should hold steady during the collection of this fraction.

    • Once the 3-chloroacetophenone has been removed, the head temperature will drop before rising again to the boiling point of your product.

    • Change the receiving flask to collect the pure this compound fraction.

  • Analysis: Analyze the collected fractions by GC or HPLC to confirm purity.

FAQ 3: My primary purification method is column chromatography. How do I develop an effective protocol?

Answer: Flash column chromatography is an excellent technique for separating compounds with different polarities, making it suitable for this purification on a small to medium scale (<10 g)[10]. Although both compounds are aromatic ketones, the additional bromine atom on the product makes it slightly more polar and larger, allowing for separation on a silica gel or alumina stationary phase.

Causality: The separation occurs because the components of the mixture partition differently between the stationary phase (silica) and the mobile phase (solvent)[10]. The more polar compound (your product) will have a stronger interaction with the polar silica gel and will therefore move down the column more slowly (have a lower Rf value), allowing the less polar starting material to be eluted first.

chromatography_workflow cluster_prep Phase 1: Method Development cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis TLC 1. TLC Analysis (e.g., 10-30% EtOAc/Hexane) Solvent 2. Optimize Solvent System (Target Product R_f ~0.3) TLC->Solvent Pack 3. Pack Column (Slurry Method) Solvent->Pack Load 4. Load Sample (Minimal Solvent) Pack->Load Elute 5. Elute & Collect (Isocratic or Gradient) Load->Elute Analyze 6. Analyze Fractions (TLC or HPLC) Elute->Analyze Combine 7. Combine & Evaporate Analyze->Combine Final Pure Product Combine->Final

Caption: Workflow for chromatographic purification.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude mixture on a silica gel TLC plate. Develop the plate in various ratios of ethyl acetate (EtOAc) in hexanes (e.g., 10:90, 20:80, 30:70). The ideal system will show good separation between the two spots, with the product spot having an Rf value of approximately 0.25-0.35[10].

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar version, like 5% EtOAc/Hexane). Pour the slurry into your column and allow it to pack under positive pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully add this solution to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with your chosen solvent system. Collect fractions in test tubes. The less polar 3-chloroacetophenone will elute first, followed by your desired product, this compound.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

FAQ 4: Can I use a liquid-liquid extraction to selectively remove the unreacted starting material?

Answer: Yes, a chemically selective extraction using sodium bisulfite is a clever and often overlooked method for removing reactive ketones from a mixture[11][12].

Causality & Selectivity: This technique relies on the reversible reaction of a ketone with aqueous sodium bisulfite to form a charged, water-soluble bisulfite adduct[12]. The key to selectivity here is steric hindrance . The carbonyl group in the starting material, 3-chloroacetophenone, is sterically unhindered. In contrast, the carbonyl group in your product is flanked by a bulky bromine atom in the ortho position. This steric hindrance can significantly slow down the rate of adduct formation for the product, allowing for conditions where the unhindered starting material reacts preferentially and is extracted into the aqueous phase, leaving your desired product in the organic layer.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite.

  • Vigorous Shaking: Stopper the funnel and shake vigorously for 2-5 minutes, venting frequently to release any potential sulfur dioxide gas[12]. This agitation is crucial for driving the reaction.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the bisulfite adduct of 3-chloroacetophenone.

  • Washing: Wash the remaining organic layer with deionized water and then with brine to remove any residual bisulfite.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purity Check: Analyze the resulting material by HPLC, GC, or NMR to confirm the removal of the starting material. The protocol may need to be repeated if the removal is incomplete.

FAQ 5: My product mixture has partially solidified. Is recrystallization a viable option?

Answer: Absolutely. If your product, this compound, is a solid at room temperature (as some suppliers indicate[8]) and the impurity, 3-chloroacetophenone, is a liquid, recrystallization is an ideal and highly effective purification method.

Causality: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to slowly cool. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities (in this case, the liquid 3-chloroacetophenone) behind in the solvent.

  • Solvent Screening: The key is to find a suitable solvent. A good recrystallization solvent will dissolve the product poorly at room temperature but completely at its boiling point. Test small amounts of your crude solid in solvents like isopropanol, ethanol, methanol, or a mixed solvent system like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurity.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

References

  • 3'-Chloroacetophenone | CAS#:99-02-5 | Chemsrc . Chemsrc.com. Available at: [Link]

  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview - YouTube . JoVE. Available at: [Link]

  • m-chloroacetophenone 3 - BDMAEE . BDMAEE. Available at: [Link]

  • Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains . SpringerLink. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE . JoVE. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Purification of ketones - US2166584A - Google Patents. Google Patents.
  • Column chromatography . University of Calgary. Available at: [Link]

  • Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver - PubMed . National Institutes of Health. Available at: [Link]

  • This compound - MySkinRecipes . MySkinRecipes. Available at: [Link]

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Common impurities in "1-(2-Bromo-3-chlorophenyl)ethanone" and their identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Bromo-3-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and management of common impurities encountered during the synthesis and handling of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

Impurities in any synthesized compound generally fall into three main categories as defined by the International Council for Harmonisation (ICH): organic impurities, inorganic impurities, and residual solvents[1]. For this compound, organic impurities are the primary concern and typically originate from the synthetic process or subsequent degradation[2].

These can be sub-categorized as:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Compounds that are steps in the synthetic chain leading to the final product.

  • By-products: Unwanted products resulting from side reactions.

  • Degradation Products: Impurities formed by the breakdown of the final product during storage or handling[3][4].

Q2: My analysis shows a significant impurity. Where could it have come from?

The origin of an impurity is directly linked to the synthetic route used. A common method for producing α-bromo ketones is the bromination of the corresponding acetophenone. Let's consider this pathway to understand potential impurity sources.

Diagram: Synthetic Pathway and Impurity Genesis

cluster_synthesis Synthetic Process SM Starting Material 1-(3-chlorophenyl)ethanone Product Target Product This compound SM->Product Ring Bromination Impurity_SM Impurity A (Unreacted Starting Material) SM->Impurity_SM Incomplete Reaction Reagent Brominating Agent (e.g., Br2, NBS) Reagent->Product Impurity_Iso Impurity B (Isomeric By-products) Product->Impurity_Iso Non-selective Bromination Impurity_Over Impurity C (Over-brominated By-product) Product->Impurity_Over Excess Reagent Impurity_Deg Impurity D (Degradation Product) Product->Impurity_Deg Hydrolysis / Heat

Caption: Origin of common impurities during synthesis.

  • Incomplete Reaction: The most common impurity is often the unreacted starting material, 1-(3-chlorophenyl)ethanone . Its presence indicates that the bromination reaction did not go to completion.

  • Side Reactions (Isomers): Electrophilic bromination of the 3-chloroacetophenone ring can potentially yield isomeric products. The directing effects of the existing chloro- and acetyl- groups determine the position of the incoming bromine atom. While the target is ortho-bromo, other isomers (e.g., 1-(4-bromo-3-chlorophenyl)ethanone, 1-(6-bromo-3-chlorophenyl)ethanone) can form as by-products.

  • Over-Bromination: The methyl group of the acetophenone can also be brominated. While this is a different synthetic step (alpha-bromination), if the synthesis involves multiple bromination steps, it's possible to have products with bromine on both the ring and the acetyl group. A more relevant over-bromination could be the addition of a second bromine to the aromatic ring.

  • Degradation: The α-bromoketone functional group is reactive. Exposure to moisture can lead to hydrolysis, forming the corresponding α-hydroxy ketone. The compound may also be sensitive to heat and light[5].

Troubleshooting & Identification Guides

This section provides systematic protocols for identifying unknown impurities. The combination of chromatography for separation and spectroscopy for structural analysis is the most powerful approach.

Initial Assessment: Chromatographic Analysis (TLC, HPLC, GC)

Issue: My sample shows multiple spots on a Thin-Layer Chromatography (TLC) plate or multiple peaks in an HPLC/GC chromatogram.

Analysis: This confirms the presence of impurities. The relative retention/elution time can give clues. For example, in reverse-phase HPLC, less polar compounds typically elute later. The starting material, 1-(3-chlorophenyl)ethanone, is less polar than the product (due to the addition of a polar bromine atom) and would likely have a different retention time.

Actionable Protocol: HPLC-UV Method for Impurity Profiling

  • Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Start with a higher concentration of Solvent A and gradually increase Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Procedure:

    • Prepare a dilute solution of your sample (~1 mg/mL) in acetonitrile.

    • Inject a small volume (e.g., 10 µL).

    • Run the gradient method.

    • Interpretation: Compare the resulting chromatogram to a reference standard of pure this compound. Any additional peaks are impurities. The peak area percentage can be used to quantify their relative levels, which is critical for meeting regulatory thresholds[1][2].

Diagram: Impurity Identification Workflow

Start Impurity Detected (e.g., by HPLC/GC) Hypothesize Hypothesize Structure (Starting Material, Isomer, etc.) Start->Hypothesize LCMS LC-MS / GC-MS Analysis Hypothesize->LCMS Initial Screen Data_MS Check MW & Isotope Pattern (Br/Cl Signature) LCMS->Data_MS NMR NMR Spectroscopy (¹H, ¹³C, COSY) Isolate Isolate Impurity (Prep-HPLC/Column) NMR->Isolate If complex spectra Data_NMR Analyze Chemical Shifts & Coupling NMR->Data_NMR Confirm Structure Confirmed Isolate->NMR Data_MS->NMR If ambiguous Data_MS->Confirm If clear match Data_NMR->Confirm

Caption: A systematic workflow for impurity identification.

Structural Elucidation: Spectroscopic Analysis

Once impurities are separated or detected, spectroscopic methods are used to determine their exact structure.

Q3: How can I use Mass Spectrometry (MS) to identify impurities?

MS provides the molecular weight (MW) of a compound, which is a critical piece of information. For halogenated compounds, the isotopic pattern is a definitive signature.

  • Chlorine: Has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

  • Bromine: Has two main isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

A compound with one chlorine and one bromine atom, like our target product, will show a characteristic cluster of peaks:

  • M: The peak for the molecule with ³⁵Cl and ⁷⁹Br.

  • M+2: A peak of similar intensity to M (from ³⁵Cl and ⁸¹Br or ³⁷Cl and ⁷⁹Br).

  • M+4: A smaller peak (from ³⁷Cl and ⁸¹Br).

Troubleshooting Guide: Interpreting MS Data

Observed Ion Cluster (m/z)Deduced Elemental CompositionLikely Identity
154 / 156 (3:1 ratio)C₈H₇ClOImpurity A: 1-(3-chlorophenyl)ethanone
232 / 234 / 236 (3:4:1 ratio)C₈H₆BrClOProduct / Impurity B (Isomer)
276 / 278 / 280 (1:2:1 ratio)C₈H₆Br₂OBy-product: 1-(3-bromophenyl)ethanone with additional ring bromination

This table summarizes expected findings for common impurities.

Q4: My ¹H NMR spectrum is complex. How do I assign the peaks to identify impurities?

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. By analyzing chemical shifts, integration, and splitting patterns, you can distinguish the product from impurities[6][7].

Troubleshooting Guide: Key ¹H NMR Signals for Identification

CompoundKey Proton SignalExpected Chemical Shift (ppm)Rationale
Product: this compound-C(=O)CH₂Br ~4.5 - 4.8Singlet. The two protons are adjacent to an electron-withdrawing carbonyl and a bromine atom, shifting them downfield.
Impurity A: 1-(3-chlorophenyl)ethanone-C(=O)CH₃ ~2.5 - 2.7Singlet. A characteristic signal for a methyl ketone. Its presence is a strong indicator of unreacted starting material.
Impurity B: IsomersAromatic Protons~7.3 - 8.0The splitting pattern and chemical shifts of the aromatic protons will differ from the product due to the different substitution pattern on the benzene ring.
Impurity D: Hydrolysis Product-C(=O)CH₂ OH~4.2 - 4.6The signal for the CH₂ group will shift slightly upfield compared to the bromo-analog. A broad singlet for the -OH proton may also be visible.

Expert Tip: If you suspect an impurity, "spiking" your NMR sample can be a definitive test. Add a small amount of the suspected compound (e.g., the starting material) to the NMR tube and re-acquire the spectrum. If your hypothesis is correct, the intensity of the suspected impurity peak will increase. For complex mixtures, 2D NMR techniques like COSY and HSQC can be invaluable for assigning structures[8].

References

  • PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Cebeci, Y. U., & Karaoğlu, Ş. A. (2021). Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Identification of impurities in imidafenacin raw material and its tablets. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • Shaikh, T., Gosar, A., & Patole, S. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones. Retrieved from [Link]

  • Hren, J., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica. Retrieved from [Link]

  • Singh, S., & Singh, P. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Bromo-1-(2-chlorophenyl)-1-ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). Retrieved from [Link]

  • Li, Y. (n.d.). Identification of Pharmaceutical Impurities. American Pharmaceutical Review. Retrieved from [Link]

  • S. Ashutosh Kumar, et al. (2015). Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST WebBook. Retrieved from [Link]

  • Hoffbauer, M. A., & Barron, A. R. (2010). NMR Chemical Shifts of Trace Impurities. Rice University Office of Research. Retrieved from [Link]

  • Hartvedt, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Retrieved from [Link]

  • Hartvedt, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Selectivity in α-Bromination of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective α-bromination of substituted acetophenones. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to enhance the selectivity and yield of your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the α-bromination of substituted acetophenones, providing explanations and actionable solutions.

Question 1: My reaction is producing a significant amount of dibrominated product. How can I improve selectivity for the mono-bromo species?

Answer:

Polybromination is a frequent side reaction, particularly under acidic conditions where the initial α-bromo product can enolize and react further. Here’s a breakdown of the cause and how to mitigate it:

  • Mechanistic Insight: The introduction of the first bromine atom is the rate-determining step.[1] However, the electron-withdrawing nature of the initial bromine substituent can make the remaining α-proton more acidic, facilitating a second enolization and subsequent bromination.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess will drive the reaction towards di- and tri-bromination.[2]

    • Slow Addition: Add the brominating agent dropwise or in portions at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile in the reaction mixture.[3] This favors the initial, slower monobromination over the subsequent, faster polybromination steps.

    • Choice of Brominating Agent: Consider using a less reactive or sterically hindered brominating agent. N-Bromosuccinimide (NBS) or copper(II) bromide (CuBr₂) are often more selective for monobromination than elemental bromine (Br₂).[4][5]

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

Question 2: I am observing bromination on the aromatic ring in addition to the desired α-position. How can I prevent this side reaction?

Answer:

Aromatic bromination is a competing electrophilic substitution reaction, especially when the acetophenone ring is activated with electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH).

  • Mechanistic Insight: Both α-bromination (via the enol) and electrophilic aromatic substitution are acid-catalyzed. The enol is a potent nucleophile, but a highly activated aromatic ring can also be susceptible to attack by the electrophilic bromine species.

  • Troubleshooting Steps:

    • Protecting Groups: If your acetophenone has a strongly activating group (e.g., -OH), consider protecting it before bromination. For example, a hydroxyl group can be converted to an acetate or a silyl ether to reduce its activating effect.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like methanol can sometimes favor α-bromination.[6] Acetic acid is a common solvent that can facilitate both pathways, so careful condition optimization is key.[7]

    • Lewis Acid Catalyst: The use of a Lewis acid like FeBr₃ strongly promotes aromatic bromination.[8] For selective α-bromination, it is generally best to avoid strong Lewis acids. A Brønsted acid catalyst like HBr or acetic acid is typically used to promote enol formation.[9]

    • Alternative Reagents: Reagents like pyridinium hydrobromide perbromide can offer high efficiency and selectivity for α-bromination, minimizing ring bromination.[5] Copper(II) bromide is also known for its high selectivity in forming α-bromo ketones.[4]

Question 3: My reaction is sluggish or does not go to completion. What factors could be inhibiting the reaction?

Answer:

A stalled reaction can be due to several factors, from catalyst deactivation to substrate-specific issues.

  • Mechanistic Insight: The rate-determining step in acid-catalyzed α-bromination is the formation of the enol intermediate.[1][7] Any factor that hinders this process will slow down the reaction.

  • Troubleshooting Steps:

    • Catalyst Concentration: Ensure you are using a sufficient amount of acid catalyst to promote enolization. For some substrates, a catalytic amount of a strong acid like HBr is necessary.[9]

    • Substrate Reactivity: Acetophenones with strongly electron-withdrawing groups (EWGs) on the aromatic ring (e.g., -NO₂) will have a less nucleophilic carbonyl oxygen. This can slow down the initial protonation step, which is crucial for enol formation.[10] In such cases, harsher reaction conditions (higher temperature, longer reaction time) may be required.

    • Reagent Purity: Ensure your brominating agent is pure. For instance, NBS can decompose over time, especially if not stored properly, leading to lower reactivity.[11] It is often recommended to use freshly recrystallized NBS.

    • Water Content: The presence of excess water can interfere with the reaction, potentially hydrolyzing the product or reacting with the brominating agent.[11] Using anhydrous solvents is generally recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed α-bromination of acetophenones?

A1: The reaction proceeds through a three-step mechanism:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.[12]

  • Enol formation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This is the rate-limiting step of the reaction.[1]

  • Nucleophilic attack: The electron-rich double bond of the enol attacks the electrophilic bromine, forming the α-bromo ketone and regenerating the acid catalyst.[9]

Below is a diagram illustrating this pathway:

Acid-Catalyzed Alpha-Bromination cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Enol Formation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack Acetophenone Substituted Acetophenone Protonated_Ketone Protonated Ketone Acetophenone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Alpha_Bromo α-Bromo Acetophenone Enol->Alpha_Bromo + Br₂ Catalyst_Regen Catalyst Regenerated

Caption: Mechanism of acid-catalyzed α-bromination.

Q2: Which brominating agent is best for my substituted acetophenone?

A2: The optimal brominating agent depends on the specific substrate and desired selectivity. Here is a comparative summary:

Brominating AgentAdvantagesDisadvantagesBest For
Bromine (Br₂) / Acetic Acid Inexpensive and readily available.Can lead to polybromination and aromatic bromination, especially with activated rings. Highly corrosive and toxic.[5]Simple, non-activated acetophenones where selectivity is less critical.
N-Bromosuccinimide (NBS) More selective for monobromination. Easier to handle than liquid bromine.[11]Can be unstable; requires fresh recrystallization for best results.[5] Can initiate radical pathways under certain conditions.Achieving monobromination, especially with substrates prone to over-bromination.
**Copper(II) Bromide (CuBr₂) **Highly selective for α-monobromination.[4] Often proceeds under milder, heterogeneous conditions.Stoichiometric amounts are typically required, which is not ideal from an atom economy perspective. Contains a heavy metal.[5]Substrates with sensitive functional groups or activated aromatic rings where high selectivity is paramount.
Pyridine Hydrobromide Perbromide A stable, solid reagent that is safer to handle than liquid bromine.[5] Shows high efficiency and selectivity.Can be more expensive than other options.A good general-purpose reagent for achieving high yields and selectivity with a variety of substituted acetophenones.[10]

Q3: How do substituents on the aromatic ring affect the rate of α-bromination?

A3: The effect of aromatic substituents on the rate of acid-catalyzed α-bromination is not always straightforward.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ decrease the basicity of the carbonyl oxygen. This slows down the initial protonation step, which in turn slows the rate of enol formation and the overall reaction rate.[10]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ increase the electron density on the carbonyl oxygen, facilitating protonation and potentially increasing the reaction rate. However, these groups also activate the aromatic ring towards electrophilic substitution, which can lead to undesired side products.[6]

The following workflow can help in selecting the appropriate reaction conditions based on the substituent:

Condition_Selection_Workflow Start Start: Substituted Acetophenone Substituent_Check Aromatic Ring Substituent? Start->Substituent_Check EDG Electron-Donating (e.g., -OCH₃, -OH) Substituent_Check->EDG EDG EWG Electron-Withdrawing (e.g., -NO₂, -CF₃) Substituent_Check->EWG EWG Neutral Neutral/Weakly Deactivating (e.g., -H, -Cl) Substituent_Check->Neutral Neutral EDG_Action High risk of ring bromination. Use highly selective reagent (e.g., CuBr₂). Consider protecting group for -OH. EDG->EDG_Action EWG_Action Reaction may be sluggish. Consider longer reaction times or higher temperatures. EWG->EWG_Action Neutral_Action Standard conditions are a good starting point (e.g., NBS or Pyridine Hydrobromide Perbromide). Neutral->Neutral_Action

Caption: Decision workflow for reaction conditions.

Experimental Protocols

Protocol 1: Selective α-Monobromination using Copper(II) Bromide

This protocol is adapted from methodologies known for high selectivity.[4]

  • Materials:

    • Substituted Acetophenone (1.0 eq)

    • Copper(II) Bromide (CuBr₂) (2.2 eq)

    • Ethyl Acetate

    • Chloroform

  • Procedure:

    • In a round-bottom flask, suspend the substituted acetophenone in a 1:1 mixture of ethyl acetate and chloroform.

    • Add solid CuBr₂ to the suspension.

    • Stir the mixture vigorously at room temperature or gentle reflux (e.g., 50-60 °C). The reaction progress can be monitored by the disappearance of the black CuBr₂ solid and the formation of white CuBr.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

    • Wash the filter cake with ethyl acetate.

    • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoacetophenone.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: α-Bromination with Pyridine Hydrobromide Perbromide

This protocol is based on a safer and highly efficient method.[5][10]

  • Materials:

    • Substituted Acetophenone (1.0 eq)

    • Pyridine Hydrobromide Perbromide (1.1 eq)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve the substituted acetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Gently warm the solution to the desired reaction temperature (e.g., 70-90 °C).

    • Add the pyridine hydrobromide perbromide in one portion.

    • Stir the reaction mixture at this temperature for the required time (typically 1-3 hours), monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

    • The solid product will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with cold water to remove acetic acid and pyridine salts.

    • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

References

  • Pearson, D. E., & Pope, D. A. (n.d.).
  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
  • Ashenhurst, J. (2023, October 26). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Organic Chemistry II. Retrieved from [Link]

  • Li, Z., et al. (2017). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Scientific Reports, 7(1), 16040.
  • Filo. (2025, October 3). Explain acid-catalyzed halogenation of ketones. Retrieved from [Link]

  • Gao, Y., et al. (2024).
  • Nieuwland, P. J., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development, 16(5), 965-971.
  • Patil, R. D., et al. (2009). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Tetrahedron Letters, 50(26), 3543-3545.
  • Gao, Y., et al. (2024).
  • Doifode, S. B., & Deshmukh, S. P. (2002). SELECTIVE PREPARATION OF α,α-DICHLOROKETONES WITH COPPER(II) CHLORIDE.
  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
  • Klapars, A., & Buchwald, S. L. (2013). Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Organic Letters, 15(21), 5542-5545.
  • Organic Chemistry. (2021, October 23). N - Bromosuccinimide (NBS) reagent application & mechanism. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Li, Z., & Xiang, J. (2015). Microwave-assisted α-bromination of ketones using N-bromosuccinimide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-4-fluoroacetophenone: A Versatile Chemical Building Block. Retrieved from [Link]

  • Ghosh, C. K., & Pal, C. (1996). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 35B(5), 498-500.
  • Kumar, V. V. R., et al. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ISRN Organic Chemistry, 2014, 751298.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Paul, J. H., et al. (1975). Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions.
  • Ju, Y., et al. (2009).
  • Quora. (2020, December 5). What is bromination acetophenone?. Retrieved from [Link]

  • Reddit. (2020, April 20). BROMINATION OF ACETOPHENONE. r/chemhelp. Retrieved from [Link]

  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 20). Bromination on the aromatic ring vs aliphatic chain. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenacyl bromide. Retrieved from [Link]

  • PubMed. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

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Preventing the formation of dibrominated byproducts in "1-(2-Bromo-3-chlorophenyl)ethanone" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-(2-bromo-3-chlorophenyl)ethanone. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthesis, with a primary focus on preventing the formation of undesired dibrominated byproducts. As experienced chemists know, controlling regioselectivity in electrophilic aromatic substitution on di-substituted rings is a significant challenge. This document provides field-proven insights and scientifically-grounded protocols to help you achieve high purity and yield.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a classic challenge in organic chemistry: controlling regioselectivity. Two primary synthetic routes are plausible, each with its own set of potential issues, particularly the formation of isomeric and poly-halogenated impurities.

  • Route A: Friedel-Crafts Acylation of 1-bromo-2-chlorobenzene. This approach involves introducing the acetyl group to the di-halogenated benzene ring. The challenge lies in directing the acylation to the desired position (C6), as both the bromo and chloro substituents are ortho-, para-directing.[1][2]

  • Route B: Electrophilic Bromination of 3'-chloroacetophenone. This route introduces the bromine atom onto the chloro-substituted acetophenone. Here, the challenge is to achieve selective mono-bromination at the C2 position and prevent the formation of dibrominated species.[3]

This guide will primarily focus on troubleshooting Route B , as it offers a more direct pathway to the desired product, though we will also address potential issues with Route A.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of a dibrominated byproduct in my reaction mixture. What is the likely structure and how can I prevent its formation?

A1: The most probable dibrominated byproduct is 1-(2,4-dibromo-3-chlorophenyl)ethanone or 1-(2,6-dibromo-3-chlorophenyl)ethanone. Its formation is due to the over-bromination of the aromatic ring, which can occur if the reaction conditions are too harsh or if the stoichiometry of the brominating agent is not carefully controlled.

Key Prevention Strategies:

  • Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent, but avoid a large excess. This minimizes the availability of the electrophile for a second substitution.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[4] Using NBS with a radical initiator like benzoyl peroxide in a solvent such as acetic acid can provide better control.[3]

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally increase selectivity and reduce the rate of competing side reactions.[5]

  • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the active brominating species in the reaction mixture, favoring mono-substitution.

Q2: My bromination of 3'-chloroacetophenone is giving me the wrong isomer. Why is this happening?

A2: The directing effects of the substituents on the ring dictate the position of electrophilic substitution. The chloro group is an ortho, para-director, while the acetyl group is a meta-director.[1] This creates a complex situation where multiple positions are activated or deactivated to varying degrees. The formation of an undesired isomer suggests that the electronic and steric factors are favoring substitution at a different position. The desired 2-bromo isomer is formed ortho to the chlorine and meta to the acetyl group. Steric hindrance from the acetyl group can disfavor substitution at the 2-position, potentially leading to bromination at the 4- or 6-positions.

Troubleshooting Isomer Formation:

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with different solvents, such as acetic acid, dichloromethane, or carbon tetrachloride, to find the optimal conditions for directing the bromination to the desired position.[1]

  • Lewis Acid Catalysis: In some cases, a mild Lewis acid catalyst can be used with a brominating agent like NBS to enhance the electrophilicity and potentially alter the regioselectivity. However, this must be approached with caution as it can also increase the likelihood of byproduct formation.

Q3: I am attempting the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene and getting very low yield and multiple products. What are the primary issues?

A3: Friedel-Crafts acylations on rings with deactivating groups like halogens are notoriously difficult. Both bromine and chlorine are deactivating, making the aromatic ring less nucleophilic and slowing the reaction rate.[1][6] The ortho-, para-directing nature of both halogens will likely lead to a mixture of products, with acylation occurring at positions activated by both substituents. Steric hindrance will also play a significant role in determining the product distribution.[7]

Strategies to Optimize Friedel-Crafts Acylation:

  • Catalyst Choice: A strong Lewis acid like aluminum chloride (AlCl₃) is typically required. Ensure it is anhydrous and used in stoichiometric amounts, as the ketone product will complex with the catalyst.[8][9]

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents to control the exothermic reaction and improve selectivity.[10] The reaction may require warming to room temperature or gentle heating to proceed to completion.

  • Order of Addition: A well-established procedure for Friedel-Crafts acylation is to add the acylating agent (e.g., acetyl chloride) to a cooled suspension of the Lewis acid in an inert solvent, followed by the slow addition of the aromatic substrate.[7]

Troubleshooting Guide: Bromination of 3'-Chloroacetophenone

This section provides a structured approach to troubleshoot common problems encountered during the synthesis of this compound via the bromination of 3'-chloroacetophenone.

Problem Potential Cause(s) Recommended Solution(s)
High levels of dibrominated byproduct 1. Excess brominating agent. 2. Reaction temperature is too high. 3. High concentration of brominating agent.1. Use a maximum of 1.1 equivalents of the brominating agent (e.g., NBS). 2. Conduct the reaction at a lower temperature (e.g., room temperature or below). 3. Add the brominating agent slowly and portion-wise to the reaction mixture.
Formation of incorrect isomers 1. Suboptimal solvent choice influencing regioselectivity. 2. Steric hindrance at the target position.1. Screen different solvents (e.g., acetic acid, chlorinated solvents) to find the best selectivity.[1] 2. While difficult to alter, sometimes changing the brominating agent to one with a different steric profile can influence the outcome.
Low or no conversion of starting material 1. Insufficiently active brominating conditions. 2. Deactivation of the brominating agent.1. If using NBS, ensure the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and consider gentle heating.[3][4] 2. Ensure all reagents and solvents are anhydrous, as water can deactivate many brominating systems.
Side-chain bromination (α-bromination) 1. Radical reaction conditions favoring benzylic bromination.1. Avoid high temperatures and UV light if ring bromination is desired. If using NBS for ring bromination, the presence of an acid catalyst can favor electrophilic aromatic substitution over radical side-chain reaction.[4]

Experimental Protocols

Protocol 1: Selective Mono-bromination of 3'-Chloroacetophenone with NBS

This protocol is adapted from established methods for the selective bromination of substituted acetophenones.[3]

Materials:

  • 3'-Chloroacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-chloroacetophenone (1 equivalent) in glacial acetic acid.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (e.g., 0.02 equivalents).

  • Heat the reaction mixture to a gentle reflux (around 80-90 °C) and monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 3-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with water, 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to isolate this compound.

Visualization of Reaction Pathways

Synthetic Routes to this compound

SynthesisRoutes cluster_route_b Route B: Bromination cluster_route_a Route A: Friedel-Crafts Acylation 3-Chloroacetophenone 3-Chloroacetophenone Product_B This compound 3-Chloroacetophenone->Product_B NBS, Initiator Acetic Acid Dibromo_Byproduct Dibrominated Byproducts Product_B->Dibromo_Byproduct Excess NBS High Temp. 1-Bromo-2-chlorobenzene 1-Bromo-2-chlorobenzene Product_A This compound 1-Bromo-2-chlorobenzene->Product_A Acetyl Chloride AlCl3 Isomeric_Byproducts Isomeric Byproducts 1-Bromo-2-chlorobenzene->Isomeric_Byproducts Poor Regiocontrol

Caption: Plausible synthetic routes to the target molecule.

Troubleshooting Logic for Dibromination

Troubleshooting Start Problem: H_High Dibromination Check_Stoichiometry Check_Stoichiometry Start->Check_Stoichiometry Check_Temp Check_Temp Start->Check_Temp Check_Addition Check Addition Rate Was NBS added all at once? Start->Check_Addition Sol_Stoichiometry Solution: Reduce NBS to 1.05-1.1 eq. Check_Stoichiometry->Sol_Stoichiometry Sol_Temp Solution: Lower reaction temperature. Check_Temp->Sol_Temp Sol_Addition Solution: Add NBS portion-wise over time. Check_Addition->Sol_Addition

Caption: Decision tree for troubleshooting dibromination.

Analytical Characterization

To effectively troubleshoot your synthesis, accurate identification and quantification of the desired product and byproducts are essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying the components of your reaction mixture. The mass spectrum will clearly distinguish between the mono- and di-brominated products based on their molecular weight and isotopic patterns.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for quantifying the purity of your product and separating isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your final product and identifying the substitution pattern of any isomeric impurities.

By carefully controlling the reaction parameters outlined in this guide and utilizing appropriate analytical techniques, you can successfully synthesize this compound while minimizing the formation of dibrominated byproducts.

References

  • Google Patents. (2014). Synthesis method of 2-chloro-3'-bromoacetophenone. (CN103755540A).
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (2016). YouTube. Available at: [Link]

  • Organic Syntheses. p-Bromoacetophenone. Available at: [Link]

  • Organic Syntheses. Acetophenone, 3-bromo-. Available at: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]

  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Available at: [Link]

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]

  • CSUN. Chemistry 334 Substituent Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Physical Chemistry Chemical Physics. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. (2023). Available at: [Link]

  • Zenodo. α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. Available at: [Link]

  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]

  • Semantic Scholar. Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. (2003). Available at: [Link]

  • NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). Available at: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Available at: [Link]

  • ResearchGate. The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. Available at: [Link]

  • Journal of the American Chemical Society. Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. (1956). Available at: [Link]

  • ResearchGate. Low Temperature n-alkanes Bromination without Catalysts. Available at: [Link]

  • ResearchGate. Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Available at: [Link]

  • Google Patents. A kind of synthetic method of α-bromoacetophenone compound. (CN101462935B).
  • ResearchGate. Selective monobromination of CH-active compounds. Available at: [Link]

  • ResearchGate. A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. Available at: [Link]

  • RSC Publishing. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2017). Available at: [Link]

  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2015). Available at: [Link]

  • ResearchGate. How can I carry out bromination?. Available at: [Link]

  • Organic Syntheses. phenacyl bromide. Available at: [Link]

  • PubMed. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile. (1988). Available at: [Link]

  • ResearchGate. Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. Available at: [Link]

  • Shimadzu. Analysis of Brominated Flame Retardants by GC/MS. Available at: [Link]

  • Google Patents. Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane. (EP0403331B1).
  • ResearchGate. Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. Available at: [Link]

  • Scirp.org. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • PubMed Central. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (2014). Available at: [Link]

  • PubMed Central. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. (2022). Available at: [Link]

  • Sunway Pharm Ltd. 2-Bromo-1-(3-chlorophenyl)ethanone. Available at: [Link]

  • PubMed Central. Brominated flame retardants: cause for concern?. (2004). Available at: [Link]

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Technical Support Center: Recrystallization of 1-(2-Bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-Bromo-3-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the recrystallization of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure you can achieve the highest purity for your compound.

Introduction to Purifying this compound

This compound (CAS: 161957-60-4) is a halogenated aromatic ketone often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Achieving high purity of this compound is critical for downstream applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3]

A key challenge with this compound is its physical state at room temperature, which is variously reported as a liquid, solid, or semi-solid.[4][5] This suggests a melting point close to ambient temperature. An isomer, 2-Bromo-1-(3-chlorophenyl)ethanone, has a reported melting point of 39-40°C.[6][7] Low melting points can lead to a common recrystallization problem known as "oiling out," where the solid melts in the hot solvent instead of dissolving, and then separates as an oil on cooling. This guide will specifically address this and other potential issues.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[8] For aromatic ketones like this compound, a good starting point is to test a range of solvents with varying polarities. A general rule of thumb is that solvents with similar functional groups to the compound of interest can be good solubilizers.[4]

Recommended single solvents to screen:

  • Alcohols: Ethanol, Isopropanol, Methanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Aliphatic Hydrocarbons: Hexane, Heptane

Experimental Protocol for Solvent Screening:

  • Place approximately 20-30 mg of your crude this compound into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[9]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.[9]

  • A good solvent will completely dissolve the compound at boiling. If it does not, add more solvent dropwise until it does.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • The best solvent will yield a good crop of crystals upon cooling.

Q2: What are mixed-solvent systems and when should I use them?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. This typically involves a "good" solvent that dissolves the compound readily and a "bad" or "anti-solvent" in which the compound is poorly soluble.[10][11] This technique is particularly useful for compounds that are either too soluble or too insoluble in common single solvents.

Common mixed-solvent pairs to consider:

  • Ethanol/Water

  • Acetone/Water

  • Toluene/Hexane

  • Ethyl acetate/Hexane

Experimental Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., hot ethanol).

  • While the solution is hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).[12]

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.[11]

  • Allow the solution to cool slowly to induce crystallization.

Q3: What are the likely impurities in my sample of this compound?

A3: The impurities will largely depend on the synthetic route. A common method for synthesizing such compounds is through Friedel-Crafts acylation.[3][13] In this case, potential impurities could include:

  • Starting materials: Unreacted 1-bromo-2-chlorobenzene and acylating agent.

  • Positional isomers: Other isomers of bromo-chloro-acetophenone formed during the acylation.[14]

  • Byproducts from side reactions: Poly-acylated products or decomposition products.

  • Residual catalyst: Lewis acids such as aluminum chloride.[15]

Most of these organic impurities will have different solubility profiles from the target compound and can be removed through careful recrystallization. Inorganic salts like the catalyst are typically removed during the reaction work-up but can be filtered out if insoluble in the hot recrystallization solvent.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. The compound is melting instead of dissolving.- Use a solvent with a lower boiling point. - Use a mixed-solvent system where the addition of the anti-solvent induces crystallization at a temperature below the compound's melting point. - Lower the temperature of the hot solvent to just below the compound's melting point, though this may require more solvent and reduce yield.
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated but nucleation has not occurred. - The compound is highly soluble in the solvent even at low temperatures.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a "seed crystal" of the pure compound. - If using a single solvent, try a mixed-solvent system with an anti-solvent.
Poor Crystal Yield - Too much solvent was used. - The solution was not cooled sufficiently. - The crystals were filtered before crystallization was complete. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is cooled in an ice bath for an extended period. - After the first filtration, the remaining solution (mother liquor) can be concentrated and cooled to obtain a second crop of crystals.[16]
Colored Impurities in Crystals The impurities are co-crystallizing with the product.- If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.
Crystals Form Too Quickly The solution is too concentrated or cooled too rapidly, trapping impurities.- Add a small amount of additional hot solvent. - Allow the solution to cool more slowly (e.g., by insulating the flask).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common recrystallization issues.

G cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve oiling Oiling Out? dissolve->oiling cool Cool Solution crystals Crystals Form? cool->crystals filter Filter and Dry Crystals crystals->filter Yes boil_off Boil Off Excess Solvent crystals->boil_off No oiling->cool No change_solvent Change Solvent / Use Mixed-Solvent oiling->change_solvent Yes end Pure Compound filter->end boil_off->cool scratch Scratch Flask / Add Seed Crystal boil_off->scratch scratch->cool change_solvent->dissolve

Caption: A workflow for troubleshooting common recrystallization problems.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • PubChem. 1-(2-Bromo-5-chlorophenyl)ethanone. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. Available at: [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Inorganic Chemistry. The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. Available at: [Link]

  • The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available at: [Link]

  • Chemistry LibreTexts. 2.2.4.4F: Second Crop Crystallization. Available at: [Link]

  • StudyLib. Friedel-Crafts Acetylation of Bromobenzene. Available at: [Link]

  • PubChem. 2-Bromo-3'-chloroacetophenone. Available at: [Link]

  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones by using Sonication. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Canadian Science Publishing. pKa values for substituted acetophenones: values determined by study of rates of halogenation. Available at: [Link]

  • Department Chemie und Biologie, Universität Siegen. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Available at: [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Friedel-Crafts Reactions. Available at: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available at: [Link]

  • Phenomenex. SOLVENT MISCIBILITY TABLE. Available at: [Link]

  • Vapourtec. Solvent Miscibility Chart. Available at: [Link]

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Effect of temperature and solvent on the yield of "1-(2-Bromo-3-chlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-Bromo-3-chlorophenyl)ethanone

A Guide for Optimizing Yield by Controlling Temperature and Solvent

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging Friedel-Crafts acylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. The synthesis of this specific ketone is a classic example of an electrophilic aromatic substitution where success is dictated by meticulous control over reaction parameters.

The substrate, 1-bromo-2-chlorobenzene, presents a unique challenge. The presence of two electron-withdrawing halogens deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards acylation.[1][2] This inherent low reactivity makes the choice of temperature and solvent paramount to achieving a satisfactory yield.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered during the synthesis.

Q1: What is the standard method for synthesizing this compound?

The most direct and widely used method is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The reaction introduces the acetyl group onto the aromatic ring to form the desired ketone.

Q2: Why is my reaction yield consistently low?

Low yields in this specific Friedel-Crafts acylation are common and can stem from several factors:

  • Deactivated Substrate: The primary reason is the starting material itself. The bromine and chlorine atoms on the benzene ring withdraw electron density, making the ring significantly less reactive than benzene.[1][2]

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will react with and deactivate the catalyst.[1][5][6]

  • Incorrect Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of AlCl₃ relative to the acylating agent. This is because the product ketone is a Lewis base and forms a stable, inactive complex with the AlCl₃.[1][2][7] Using a slight excess (e.g., 1.1 - 1.2 equivalents) is often recommended.

  • Suboptimal Temperature: The reaction has a narrow optimal temperature window. If the temperature is too low, the activation energy barrier for the deactivated ring won't be overcome. If it's too high, side reactions and decomposition can occur.[1][6]

Q3: How does temperature choice directly impact the yield of this compound?

Temperature is a double-edged sword in this reaction.

  • Low Temperature (0-5 °C): This is critical during the initial addition of reagents. The formation of the acylium ion and its complex with AlCl₃ is highly exothermic. Low temperatures control this exotherm, preventing uncontrolled side reactions. However, for a deactivated substrate like 1-bromo-2-chlorobenzene, keeping the temperature too low for the entire reaction duration may result in a very slow or stalled reaction.

  • Elevated Temperature (e.g., Room Temp to 60°C): Gentle heating is often required after the initial addition to drive the reaction to completion by providing enough energy to overcome the activation barrier of the deactivated ring.[1][8] However, excessive heat can promote decomposition or the formation of undesired isomers.[6]

Q4: Which solvents are suitable for this reaction, and what are the key considerations?

The ideal solvent must be inert to the strong Lewis acid and capable of dissolving the reactants.

  • Recommended Solvents: Halogenated solvents like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are commonly used because they are inert and provide good solubility for the reaction components.[2] Carbon disulfide (CS₂) is another traditional, albeit more hazardous, option.

  • Key Considerations:

    • Anhydrous Conditions: The solvent must be rigorously dried. Any residual water will quench the AlCl₃ catalyst.[5]

    • Polarity: The solvent's polarity can influence the reaction. Non-polar solvents like CH₂Cl₂ are generally preferred. More polar solvents, such as nitrobenzene, can sometimes alter product selectivity (regioselectivity) but may also form strong complexes with the catalyst, reducing its activity.[9] For this synthesis, a non-coordinating, non-polar solvent is the safest choice to maximize catalyst activity.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Use this section to diagnose specific problems you encounter during the experiment.

Problem 1: Very Low or No Product Formation (Mainly Unreacted Starting Material)

This is the most common issue and points to a fundamental failure in the reaction setup.

Potential Cause Explanation & Evidence Recommended Solution
Inactive Catalyst The AlCl₃ catalyst is the engine of the reaction. If it's deactivated, nothing happens. This is often the case if you observe no HCl gas evolution upon mixing reagents.Ensure all glassware is oven or flame-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃. Use a solvent that has been freshly distilled from a drying agent like calcium hydride (CaH₂).[5]
Insufficient Energy The deactivated 1-bromo-2-chlorobenzene ring requires energy input. If the reaction is kept at 0 °C for its entire duration, it may simply be too slow.After the controlled, low-temperature addition of reagents is complete, allow the reaction to warm to room temperature and then gently heat to reflux (e.g., ~40°C for CH₂Cl₂) for 1-3 hours.[8] Monitor progress using Thin-Layer Chromatography (TLC).
Insufficient Catalyst The product, this compound, will bind to and sequester the AlCl₃ catalyst. If less than one equivalent is used, there won't be enough free catalyst to drive the reaction.[2][7]Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent).
Problem 2: Product is Formed, but Yield is Poor (<30%) and Accompanied by Dark, Tarry Byproducts

This indicates that while the reaction is occurring, it is proceeding through undesired pathways.

Potential Cause Explanation & Evidence Recommended Solution
Reaction Temperature Too High Excessive heat can cause decomposition of the acylium ion or the product itself, leading to polymerization and tar formation.[1][6] This is likely if you see rapid, uncontrolled darkening upon heating.Maintain strict temperature control. Add the acylating agent dropwise at 0 °C to manage the initial exotherm.[10] Heat the reaction gently and avoid aggressive boiling. A temperature around 40-50°C is often sufficient.
Impure Reagents Impurities in the 1-bromo-2-chlorobenzene or acetyl chloride can lead to side reactions.Purify the starting materials if their quality is suspect. 1-bromo-2-chlorobenzene can be distilled, and acetyl chloride should be used from a freshly opened bottle or redistilled.
Incorrect Order of Addition Adding the aromatic substrate to a pre-formed, highly concentrated acylium ion complex can sometimes lead to localized side reactions.The standard and recommended procedure is to suspend the AlCl₃ in the cold, anhydrous solvent, then add the acetyl chloride, and finally, add the 1-bromo-2-chlorobenzene dropwise to this mixture. This maintains a controlled concentration of the electrophile.

Visualizing the Process

Troubleshooting Flowchart

This diagram outlines a logical sequence for diagnosing low-yield issues.

Troubleshooting_Yield Start Low Yield Observed Check_Catalyst Was Catalyst Active? (Anhydrous conditions, fresh AlCl₃) Start->Check_Catalyst Check_Temp Was Temperature Profile Correct? (Cold addition, gentle heating) Check_Catalyst->Check_Temp Yes Solution_Catalyst Solution: Improve anhydrous technique. Use fresh reagents. Check_Catalyst->Solution_Catalyst No Check_Stoich Was Catalyst Stoichiometry >1.0 eq? Check_Temp->Check_Stoich Yes Solution_Temp Solution: Optimize heating duration/ temperature via TLC analysis. Check_Temp->Solution_Temp No Solution_Stoich Solution: Increase AlCl₃ to 1.1-1.2 eq. Check_Stoich->Solution_Stoich No End Yield Improved Check_Stoich->End Yes

Caption: A stepwise workflow for troubleshooting low yields.

Reaction Mechanism Overview

The core of the synthesis is the generation of a powerful electrophile, the acylium ion.

FC_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium-Catalyst Complex [CH₃C≡O⁺][AlCl₄⁻] AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Arene 1-Bromo-2-chlorobenzene Sigma Sigma Complex (Non-aromatic intermediate) Arene->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ (to AlCl₄⁻) Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: The three key stages of the Friedel-Crafts acylation reaction.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 1-bromo-2-chlorobenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute (e.g., 2M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a tube leading to a base trap for HCl gas). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (e.g., 100 mL for a 50 mmol scale reaction) and cool the flask to 0 °C using an ice-water bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) to the cold solvent with stirring.

  • Acylium Ion Formation: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature at 0 °C.

  • Substrate Addition: After the acetyl chloride addition is complete, add 1-bromo-2-chlorobenzene (1.0 equivalent, ensure this is the limiting reagent if acetyl chloride is in slight excess) to the dropping funnel. Add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.[11]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (~40 °C) for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: After the reaction is complete (as judged by TLC), cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl (e.g., 50 mL ice, 10 mL conc. HCl).[12] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified further by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • P. H. Gore. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.
  • M. H. Sarvari, H. Sharghi. (2004). A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry, 69(20), 6953-6956.
  • Organic Chemistry Portal.
  • ResearchGate. (2015).
  • StuDocu. (n.d.).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Chemguide. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Reddit. (2022).

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Validation & Comparative

Analytical methods for the quality control of "1-(2-Bromo-3-chlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Analytical Quality Control of 1-(2-Bromo-3-chlorophenyl)ethanone

This guide provides a comprehensive comparison of analytical methodologies for the quality control of this compound, a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Ensuring the purity, identity, and consistency of this intermediate is paramount, as these attributes directly influence the critical quality attributes (CQAs) of the final active pharmaceutical ingredient (API).[2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Imperative for Stringent Quality Control

This compound (CAS: 161957-60-4, Molecular Weight: 233.49 g/mol ) is a halogenated aromatic ketone whose utility in complex organic synthesis stems from its specific substitution pattern.[1][3] The presence of both bromo and chloro substituents allows for selective functionalization in subsequent reaction steps. However, the synthesis of this intermediate can lead to various impurities, including positional isomers, starting material carryover, and by-products. A robust analytical control strategy is therefore not merely a regulatory formality but a scientific necessity to ensure process reproducibility, minimize impurity formation pathways, and guarantee batch-to-batch consistency.[2]

This guide will compare the principal analytical techniques—HPLC, GC-MS, NMR, and FTIR—evaluating their strengths and weaknesses in the context of a comprehensive quality control program.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying related impurities. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar molecules.

Causality Behind Method Design

A reverse-phase (RP-HPLC) method is the logical choice due to the non-polar nature of the halogenated aromatic ring.[4]

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which promotes retention of the analyte through van der Waals interactions. This allows for effective separation from more polar impurities.

  • Mobile Phase: A gradient mixture of acetonitrile and water is employed. Acetonitrile, the organic modifier, is chosen for its low viscosity and UV transparency. Starting with a higher water concentration allows for the elution of any polar impurities, while gradually increasing the acetonitrile concentration elutes the main compound and any less polar impurities. The use of a mild acid like phosphoric or formic acid can sharpen peaks by suppressing the ionization of silanol groups on the column packing.[5][6]

  • Detection: The conjugated system of the aromatic ring and the carbonyl group results in strong UV absorbance. A UV-Vis detector set at a wavelength near the compound's absorbance maximum (e.g., ~248 nm, a common starting point for similar chlorinated aromatic ketones) provides excellent sensitivity.[4]

Comparative Performance
FeatureHPLCAlternative (e.g., TLC)
Resolution High to Very HighLow to Medium
Quantification Excellent (High Precision & Accuracy)Semi-Quantitative at best
Sensitivity High (ng to pg range)Moderate (µg range)
Throughput Moderate (amenable to automation)High (for simple screening)
Validation Well-established protocols (ICH)Difficult to validate for GMP use
Experimental Protocol: RP-HPLC for Purity Assessment
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[4]

  • Reagents: HPLC-grade acetonitrile, ultrapure water, and phosphoric acid. A reference standard of this compound with known purity (>98%) is required.[4][7]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[4]

    • Detection Wavelength: 248 nm.[4]

    • Injection Volume: 10 µL.[4]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 50
      10.0 95
      12.0 95
      12.1 50

      | 15.0 | 50 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.

  • Validation & System Suitability: Before analysis, the system must pass suitability tests. This involves multiple injections of the standard solution to check for repeatability of retention time, peak area, tailing factor, and theoretical plates, ensuring the system is performing correctly. The method itself should be validated according to ICH guidelines for specificity, linearity, range, accuracy, and precision.[8]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weighing & Dilution (100 µg/mL in ACN/H2O) Autosampler Autosampler (10 µL Injection) Prep->Autosampler Load Vials Column C18 Column (30 °C) Autosampler->Column Inject Pump Pump (1.0 mL/min) Pump->Column Detector UV-Vis Detector (248 nm) Column->Detector Elute CDS Chromatography Data System (CDS) Detector->CDS Signal Report Purity Report (% Area Normalization) CDS->Report Integration & Calculation

Fig. 1: General workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Unambiguous Identification

While HPLC is superior for non-volatile impurities, Gas Chromatography (GC) is the preferred method for analyzing residual solvents and other volatile organic impurities that may be present from the synthesis process. Coupling GC with a Mass Spectrometer (MS) provides an orthogonal technique for identity confirmation.

Causality Behind Method Design
  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column.

  • Column Choice: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5 or equivalent), offers excellent general-purpose separation for a wide range of semi-volatile compounds like halogenated ketones.

  • Temperature Program: A temperature gradient is essential. Starting at a low temperature allows for the separation of highly volatile compounds (like residual solvents). The temperature is then ramped up to elute the higher-boiling analyte and any less volatile impurities.

  • MS Detection: A mass spectrometer detector provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak and a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint, confirming the identity. The isotopic signature of one bromine and one chlorine atom is particularly definitive.

Comparative Performance
FeatureGC-MSHPLC-UV
Analyte Volatility Required (suitable for semi-volatiles)Not required
Identity Confirmation Excellent (Mass Spectrum provides a fingerprint)Moderate (based on retention time)
Residual Solvents ExcellentPoor
Thermal Stability Analyte must be thermally stableNot a concern
Sample Preparation Simple dilutionMay require filtration
Experimental Protocol: GC-MS for Identity and Volatile Impurities
  • Instrumentation: A GC system equipped with a capillary column, an autosampler, and a Mass Spectrometric detector (e.g., a quadrupole analyzer).

  • Reagents: High-purity solvents (e.g., acetone or ethyl acetate) for sample dilution.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program:

      • Initial Temp: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: 40-350 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like ethyl acetate.

  • Data Analysis: The total ion chromatogram (TIC) is used to observe all separated peaks. The mass spectrum of the main peak should be extracted and compared to a reference spectrum or analyzed for key features:

    • Molecular Ion (M+): A cluster of peaks around m/z 232, 234, and 236, corresponding to the different combinations of Br and Cl isotopes.

    • Key Fragments: Loss of the methyl group (M-15) and the acetyl group (M-43), and the characteristic peak for the bromochlorophenyl moiety.

Spectroscopic Methods: Unambiguous Structure Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the intermediate, ensuring it is the correct isomer and free from structurally related impurities.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for absolute structure confirmation.[10] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

  • ¹H NMR: Will confirm the number and connectivity of protons. For this compound, the spectrum is expected to show:

    • A singlet for the methyl protons (-COCH₃) around δ 2.6 ppm.

    • Three distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring, with splitting patterns (doublets, triplets) dictated by their coupling to each other. This pattern is unique to the 1,2,3-substitution and distinguishes it from other isomers.

  • ¹³C NMR: Will show a distinct signal for each unique carbon atom. Expected signals include the carbonyl carbon (~δ 195 ppm), the methyl carbon (~δ 25-30 ppm), and six distinct aromatic carbon signals, two of which will be directly bonded to the halogens.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a quick identity check.

  • Causality: The technique relies on the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies.

  • Expected Peaks: For this compound, the key absorptions are:

    • ~1690 cm⁻¹: A strong, sharp peak for the C=O (ketone) stretch.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1580-1450 cm⁻¹: Aromatic C=C ring stretching.

    • Below 800 cm⁻¹: C-Br and C-Cl stretching vibrations.[12]

Structure_ID_Workflow cluster_methods Analytical Techniques cluster_info Information Obtained NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework & Isomer Confirmation NMR->Connectivity MS Mass Spectrometry (GC-MS or Direct Infusion) MolWeight Molecular Weight & Elemental Composition (Isotope Pattern) MS->MolWeight FTIR FTIR Spectroscopy FuncGroups Functional Groups (C=O, C-Br, C-Cl) FTIR->FuncGroups FinalID Confirmed Structure: This compound Connectivity->FinalID MolWeight->FinalID FuncGroups->FinalID

Fig. 2: Workflow for the structural confirmation of the intermediate using orthogonal techniques.

Summary Comparison of Analytical Methods

MethodPrimary ApplicationKey StrengthsLimitations
HPLC-UV Purity determination and quantification of non-volatile impurities.High resolution, excellent quantitation, robust.Limited identification capability, not suitable for volatiles.
GC-MS Identification and quantification of volatile impurities and residual solvents.Definitive identification (mass spectrum), high sensitivity for volatiles.Requires analyte to be volatile and thermally stable.
NMR Absolute structure confirmation and isomeric purity.Unambiguous structural information, distinguishes isomers.Lower sensitivity, higher equipment cost, complex data interpretation.
FTIR Rapid identity confirmation (functional group analysis).Fast, simple, low cost.Provides limited structural detail, not suitable for complex mixtures.

Conclusion

A comprehensive quality control strategy for this compound cannot rely on a single analytical technique. An effective and robust system integrates the strengths of multiple orthogonal methods. HPLC should be employed as the primary method for purity testing and impurity profiling. GC-MS is essential for controlling residual solvents and providing definitive identity confirmation. Finally, NMR and FTIR spectroscopy serve as indispensable tools for the initial structural verification of reference standards and for troubleshooting any out-of-specification results. By combining these methods, researchers and manufacturers can ensure that this critical intermediate meets the stringent quality and purity standards required for the development of safe and effective final products.

References

  • Title: Pharmaceutical Intermediate Quality Standards: A Practical Guide. Source: Vertex AI Search, 2

  • Title: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Source: Royal Society of Chemistry, 11

  • Title: Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC - SIELC Technologies. Source: SIELC Technologies, 5

  • Title: The ISO standards in pharmaceuticals: a complete guide - SFAM. Source: SFAM, 13

  • Title: Structure Elucidation. Source: NPTEL, 9

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  • Title: Best Practices for Quality Control in Pharmaceuticals. Source: SimplerQMS, 8

  • Title: Pharmaceutical quality control: the reference standards labyrinth. Source: LGC Standards, 7

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  • Title: 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738. Source: PubChem, 12

  • Title: this compound - MySkinRecipes. Source: MySkinRecipes, 1

  • Title: this compound | 161957-60-4. Source: Sigma-Aldrich, 3

  • Title: review on gas chromatography & its hyphenation techniques. Source: World Journal of Pharmaceutical Research,

  • Title: Figure S21. 1 H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). Source: ResearchGate, 15

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A Comparative Guide to HPLC and GC-MS for Purity Assessment of 1-(2-Bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 1-(2-Bromo-3-chlorophenyl)ethanone, a halogenated aromatic ketone, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its molecular structure, featuring both bromo and chloro substituents, allows for selective functionalization in complex synthetic pathways.[1] Consequently, ensuring its purity is paramount to control the impurity profile of the final product.

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal technique for their specific needs.

The Imperative of Purity in Pharmaceutical Intermediates

Impurities in a pharmaceutical intermediate like this compound can arise from various sources, including residual starting materials, by-products from side reactions, or degradation products.[2][3] These impurities can potentially be carried through subsequent synthetic steps, leading to a final API with compromised safety and efficacy.[4] Regulatory bodies worldwide mandate stringent control over impurity levels, making robust and validated analytical methods essential.[2][5] The choice between HPLC and GC-MS for purity analysis is often dictated by the physicochemical properties of the analyte and the potential impurities.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Purity and Assay

HPLC is a cornerstone technique for the quality control of pharmaceutical substances due to its high resolution, sensitivity, and applicability to a wide range of compounds.[6][7] For non-volatile and thermally labile compounds, HPLC is often the method of choice.

The Rationale Behind the HPLC Method Development

Given the aromatic and moderately non-polar nature of this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point.[8] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[9] Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.[8][9]

  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is the workhorse of reversed-phase chromatography and is an excellent initial choice for this analysis.[9][10] The C18 phase provides sufficient hydrophobicity to retain the analyte and separate it from potential polar and non-polar impurities. For halogenated aromatic compounds, alternative phases like Phenyl-Hexyl could also be explored to leverage pi-pi interactions for enhanced selectivity.[11][12]

  • Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is optimal. A gradient is preferred over an isocratic elution to ensure that impurities with a wide range of polarities can be eluted and detected within a reasonable timeframe, while also providing sharp peaks for the main component. Acetonitrile is often favored for its lower viscosity and UV transparency.

  • Detector Selection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The aromatic nature of this compound results in strong UV absorbance. A DAD allows for the acquisition of the entire UV spectrum for each peak, which can be invaluable for peak purity assessment and impurity identification.[13] The detection wavelength should be set at the absorbance maximum of the analyte to ensure high sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s_prep Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile) mp_prep Prepare Mobile Phases (A: Water, B: Acetonitrile) injector Autosampler s_prep->injector Inject Sample degas Degas Mobile Phases pump Gradient Pump degas->pump pump->injector column C18 Column (e.g., 4.6 x 250 mm, 5 µm) injector->column detector DAD/UV Detector column->detector data_system Data Acquisition System detector->data_system integrate Peak Integration data_system->integrate purity Calculate % Purity (Area Normalization) integrate->purity report Generate Report purity->report

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a gradient pump, autosampler, column oven, and Diode Array Detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or absorbance maximum determined by DAD)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[7] It is particularly well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable.[14]

The Rationale Behind the GC-MS Method Development

This compound is expected to have sufficient volatility and thermal stability to be amenable to GC analysis. GC-MS offers the significant advantage of providing structural information about impurities, which is invaluable for their identification.

  • GC Column Selection: A low-to-mid polarity column is generally a good starting point for the analysis of halogenated aromatic compounds.[15] A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a robust and versatile choice.[16] This type of column separates compounds primarily based on their boiling points, with some selectivity for aromatic compounds.[16]

  • Temperature Programming: A programmed temperature ramp is necessary to ensure the efficient elution of both volatile and less volatile impurities. Starting at a relatively low temperature allows for the separation of highly volatile compounds, while a gradual increase in temperature facilitates the elution of the main analyte and any higher-boiling impurities.

  • Ionization and Detection: Electron Ionization (EI) is the most common ionization technique for GC-MS.[17][18] EI is a "hard" ionization technique that causes extensive fragmentation of the analyte molecules.[18] The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries (e.g., NIST).[19]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis s_prep Prepare Sample Solution (e.g., 1 mg/mL in Acetone) injector GC Injector (Split/Splitless) s_prep->injector Inject Sample column GC Column (e.g., DB-5ms, 30m) injector->column ms_interface Transfer Line column->ms_interface ion_source Ion Source (EI) ms_interface->ion_source mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer detector Detector mass_analyzer->detector tic Total Ion Chromatogram (TIC) detector->tic mass_spectra Extract Mass Spectra tic->mass_spectra purity Calculate % Purity tic->purity library_search Library Search (NIST) mass_spectra->library_search

Caption: Workflow for GC-MS Purity Analysis.

Detailed GC-MS Protocol

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source and a quadrupole mass analyzer.

2. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a volatile solvent like acetone or ethyl acetate to a final concentration of 1.0 mg/mL.

4. Data Analysis:

  • Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC).

  • The mass spectrum of the main peak and any impurity peaks are compared against the NIST library for identification. The molecular weight of this compound is 233.49 g/mol .[1]

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC with UV/DADGC-MSRationale & Insights
Applicability Excellent for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.This compound is suitable for both, but GC-MS is better for highly volatile impurities (e.g., residual solvents).
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase (hydrophobicity).Based on partitioning between a gaseous mobile phase and a liquid stationary phase (boiling point & polarity).The different separation mechanisms can provide complementary information. Impurities that co-elute in one technique may be resolved in the other.
Quantification Highly accurate and precise for purity and assay determination using external standards. Area percent is reliable for purity.Good for semi-quantitative analysis using area percent from the TIC. Accurate quantification requires specific standards for each impurity.HPLC is generally considered more robust for accurate quantification of the main component and known impurities.[6][7]
Impurity Identification Limited to UV spectral comparison (peak purity) and retention time matching with standards.Provides structural information through mass spectral fragmentation patterns and library matching.GC-MS is far superior for the tentative identification of unknown impurities.[7]
Sensitivity High sensitivity, especially with UV-active compounds.Very high sensitivity, particularly in selected ion monitoring (SIM) mode.Both techniques offer excellent sensitivity, often in the sub-nanogram range.
Method Validation Well-established validation protocols (ICH Q2(R1)) for assay and impurity testing.[13][20][21]Validation is also well-defined, but can be more complex if multiple impurities need to be quantified.HPLC methods are often more straightforward to validate for pharmaceutical quality control purposes.
Sample Throughput Typically longer run times (e.g., 30 minutes).Can have faster run times, especially with modern fast GC methods.GC-MS can offer higher throughput for routine analysis of known volatile impurities.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound. The choice between them is not always a matter of one being definitively better, but rather which is more fit-for-purpose based on the specific analytical challenge.

  • For routine quality control, purity assay, and the analysis of known, non-volatile impurities, HPLC with UV/DAD detection is a robust, reliable, and highly quantitative method. Its straightforward validation and precision make it ideal for release testing in a regulated environment.

  • For impurity profiling, identification of unknown impurities, and the analysis of volatile or semi-volatile contaminants (including residual solvents), GC-MS is the superior technique. The structural information provided by the mass spectrometer is invaluable during process development and troubleshooting.

In a comprehensive drug development program, these techniques are best utilized in a complementary fashion. HPLC would be the primary method for batch release testing and stability studies, while GC-MS would be employed for in-depth characterization of the impurity profile and to investigate any out-of-specification results. This dual-pronged approach ensures a thorough understanding and control of the purity of this compound, thereby safeguarding the quality of the final pharmaceutical product.

References

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  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing, 2020. Available at: [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate, 2025. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews, 2024. Available at: [Link]

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Organic & Biomolecular Chemistry, 2013. Available at: [Link]

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A Guide to the Spectroscopic Validation of 1-(2-Bromo-3-chlorophenyl)ethanone: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, predictive, and comparative framework for the structural validation of 1-(2-Bromo-3-chlorophenyl)ethanone , a halogenated aromatic ketone with potential applications in pharmaceutical and agrochemical synthesis.

Rather than a simple recitation of data, this guide is structured to walk the researcher through the logical process of predicting spectral outcomes based on established principles and comparative data from analogous structures. This predictive approach is then coupled with detailed experimental protocols, creating a self-validating workflow for confirming the compound's unique structure and distinguishing it from potential isomers.

The Structural Elucidation Challenge

The core challenge in validating the structure of this compound lies in definitively confirming the precise substitution pattern on the phenyl ring. The presence of three distinct substituents—an acetyl group, a bromine atom, and a chlorine atom—gives rise to several possible isomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and complementary toolkit to resolve this structural ambiguity.

Predictive Spectroscopic Analysis

Before embarking on experimental work, a robust predictive analysis of the expected spectra provides a critical roadmap for interpretation. This analysis is grounded in the fundamental principles of spectroscopy and leverages data from structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be highly informative for confirming the substitution pattern. The aromatic region, in particular, will display a unique set of signals for the three adjacent protons on the phenyl ring.

  • Chemical Shift Prediction: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The acetyl group is an electron-withdrawing group, while bromine and chlorine are also deactivating. Using empirical additivity rules for substituted benzenes, we can estimate the chemical shifts.[1] The proton ortho to the acetyl group (H-6) is expected to be the most downfield, followed by H-4 and H-5.

  • Splitting Patterns: The coupling between the adjacent aromatic protons will result in a characteristic splitting pattern. H-4 and H-6 are expected to appear as doublets, while H-5, being coupled to both H-4 and H-6, should appear as a triplet (or more accurately, a doublet of doublets).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a distinct fingerprint of the carbon skeleton, with each unique carbon atom producing a separate signal.

  • Chemical Shift Prediction: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the range of 190-200 ppm. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the bromine and chlorine atoms (C-2 and C-3) will have their chemical shifts significantly affected. Additivity rules for ¹³C NMR can provide a reasonable prediction of these shifts.[1][2][3]

  • Signal Count: A total of 8 distinct signals are expected, corresponding to the 8 unique carbon atoms in the molecule (6 aromatic carbons, the carbonyl carbon, and the methyl carbon).

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aromatic ketone.[4] Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.

  • Aromatic C-H and C=C Stretches: The spectrum will also feature absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (in the 1450-1600 cm⁻¹ region).

  • C-Br and C-Cl Stretches: Absorptions corresponding to the C-Br and C-Cl stretching vibrations are expected in the fingerprint region (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is highly characteristic of its structure.

  • Molecular Ion Peak: The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a pattern of peaks at m/z 232, 234, and 236.

  • Fragmentation Pattern: A prominent fragmentation pathway for aromatic ketones is the alpha-cleavage, leading to the loss of the methyl group to form an [M-15]⁺ ion. Another expected fragmentation is the cleavage of the bond between the carbonyl group and the aromatic ring, resulting in a benzoyl cation fragment.

Comparative Data Summary

To aid in the validation process, the following table summarizes the predicted key spectroscopic data for this compound and compares it with the known data for a closely related isomer, 1-(2,3-dichlorophenyl)ethanone.

Spectroscopic TechniquePredicted Data for this compoundComparative Data for 1-(2,3-Dichlorophenyl)ethanone[5]
¹H NMR (ppm) Aromatic Protons: 3 signals (doublet, triplet/dd, doublet) in the 7.0-8.0 ppm range. Methyl Protons: 1 singlet around 2.6 ppm.Aromatic Protons: 3 signals in the aromatic region. Methyl Protons: 1 singlet.
¹³C NMR (ppm) Carbonyl Carbon: ~195-200 ppm. Aromatic Carbons: 6 signals in the 125-140 ppm range. Methyl Carbon: ~26 ppm.Carbonyl Carbon, 6 Aromatic Carbons, 1 Methyl Carbon.
IR (cm⁻¹) Strong C=O stretch at ~1690 cm⁻¹.C=O stretch characteristic of an aromatic ketone.
MS (m/z) Molecular ion cluster at 232, 234, 236. Major fragment at [M-15]⁺.Molecular ion cluster corresponding to two chlorine atoms.

Experimental Protocols

To experimentally validate the structure, the following detailed protocols should be followed.

Workflow for Spectroscopic Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Prep_IR Prepare IR Sample (neat liquid or KBr pellet) Sample->Prep_IR Prep_MS Prepare MS Sample (dilute solution in volatile solvent) Sample->Prep_MS Prep_NMR Prepare NMR Sample (5-10 mg in 0.6 mL) Dissolve->Prep_NMR NMR_Acq Acquire ¹H and ¹³C NMR Spectra Prep_NMR->NMR_Acq IR_Acq Acquire FT-IR Spectrum Prep_IR->IR_Acq MS_Acq Acquire Mass Spectrum (GC-MS or direct infusion) Prep_MS->MS_Acq Compare_NMR Compare ¹H & ¹³C data with predictions and isomers NMR_Acq->Compare_NMR Analyze_IR Assign characteristic IR bands IR_Acq->Analyze_IR Analyze_MS Analyze molecular ion and fragmentation MS_Acq->Analyze_MS Validate Confirm Structure of this compound Compare_NMR->Validate Analyze_IR->Validate Analyze_MS->Validate

Caption: Workflow for the spectroscopic validation of this compound.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

    • Transfer the solution to a clean, dry 5 mm NMR tube.[6][7]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans and an appropriate relaxation delay to ensure quantitative accuracy of all carbon signals.

FT-IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small drop of the liquid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum should be displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Employ a temperature program that allows for good separation of the analyte from any impurities.

  • MS Conditions:

    • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 40-300 to observe the molecular ion and key fragments.

Conclusion

The structural validation of this compound is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. By first establishing a predictive framework based on sound chemical principles and comparative data, researchers can approach the experimental validation with a clear set of expectations. The detailed protocols provided in this guide offer a robust methodology for acquiring high-quality data. The convergence of the predicted and experimental data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry will provide an unambiguous confirmation of the target structure, ensuring the scientific integrity of any subsequent research or development activities.

References

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A Comparative Guide to Brominating Agents for the Synthesis of 1-(2-Bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the targeted introduction of halogen atoms onto aromatic scaffolds is a pivotal strategy for modulating the biological activity and physicochemical properties of molecules. 1-(2-Bromo-3-chlorophenyl)ethanone is a valuable intermediate, with its di-halogenated phenyl ring offering versatile handles for further functionalization through cross-coupling reactions and other transformations.[1] However, the regioselective synthesis of this compound, specifically the introduction of a bromine atom at the C2 position of 3-chloroacetophenone, presents a notable challenge due to the competing directing effects of the existing substituents.

This guide provides a comparative analysis of common brominating agents for the synthesis of this compound, offering insights into their efficacy, selectivity, and operational considerations. The discussion is grounded in established principles of electrophilic aromatic substitution and supported by experimental data from analogous systems to inform rational reagent selection and protocol design.

The Synthetic Challenge: Regioselectivity in a Deactivated Ring

The synthesis of this compound commences with the electrophilic aromatic bromination of 3-chloroacetophenone. The regiochemical outcome of this reaction is governed by the interplay of the directing effects of the acetyl (-COCH₃) and chloro (-Cl) groups.

  • Acetyl Group (-COCH₃): This is a moderately deactivating, meta-directing group.[2][3][4] It withdraws electron density from the aromatic ring through both inductive and resonance effects, thereby reducing the ring's nucleophilicity and slowing the rate of electrophilic substitution.[2]

  • Chloro Group (-Cl): This is a weakly deactivating, ortho, para-directing group. While it deactivates the ring through its inductive electron withdrawal, it can donate lone-pair electron density through resonance, which stabilizes the arenium ion intermediate for ortho and para attack.[3][5]

In 3-chloroacetophenone, the acetyl group directs incoming electrophiles to the C5 position, while the chloro group directs to the C2, C4, and C6 positions. The target C2 position is sterically hindered by the adjacent acetyl group. This complex interplay of electronic and steric factors necessitates a careful choice of brominating agent and reaction conditions to achieve the desired regioselectivity.

Comparative Analysis of Brominating Agents

The selection of a brominating agent is critical in navigating the delicate balance of reactivity and selectivity required for the successful synthesis of this compound. This section evaluates the performance of several common reagents.

Elemental Bromine (Br₂) with a Lewis Acid Catalyst

Elemental bromine, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), is a classic and potent reagent for electrophilic aromatic bromination.[6] The Lewis acid polarizes the Br-Br bond, generating a more powerful electrophile capable of reacting with the deactivated aromatic ring.

Mechanistic Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The Lewis acid coordinates with a bromine molecule, increasing its electrophilicity. The aromatic ring then attacks the polarized bromine, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the brominated product.

Expected Performance: Based on a procedure for the synthesis of the closely related 2-bromo-3'-chloro-4'-fluoroacetophenone, bromination of 3-chloroacetophenone with elemental bromine is a viable, albeit potentially low-yielding, method. In one study, the bromination of 3-chloro-4-fluoroacetophenone with bromine in a mixture of 1,4-dioxane and ether at 0°C afforded the desired product in a 63% yield.[7] However, another study on the bromination of m-chloroacetophenone with molecular bromine in methanol reported a remarkably poor yield, suggesting that solvent choice is critical.[8]

Experimental Protocol: Bromination with Elemental Bromine (Adapted from an analogous procedure) [7]

  • Dissolve 3-chloroacetophenone (1.0 eq) in a 1:1 mixture of 1,4-dioxane and diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of elemental bromine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and diethyl ether.

  • Add the bromine solution dropwise to the cooled solution of 3-chloroacetophenone under light-protected conditions.

  • Stir the reaction mixture at 0°C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and safer alternative to elemental bromine for many bromination reactions.[9] It can participate in both radical and electrophilic brominations, depending on the reaction conditions. For electrophilic aromatic bromination, NBS is often used in the presence of a proton source or a Lewis acid.

Mechanistic Insight: In the presence of an acid, the carbonyl oxygen of NBS is protonated, increasing the electrophilicity of the bromine atom. The aromatic ring then attacks the bromine, leading to the formation of the brominated product and succinimide.

Expected Performance: While NBS is a milder brominating agent, its effectiveness for the aromatic bromination of a deactivated substrate like 3-chloroacetophenone can be limited. In a comparative study on the α-bromination of 4-chloroacetophenone, NBS showed poor performance, with mostly unreacted starting material recovered.[10] However, under different conditions, such as in the presence of a strong acid like sulfuric acid, NBS can be effective for the bromination of deactivated aromatic compounds.

Experimental Protocol: Bromination with NBS in Acetic Acid (General Procedure)

  • Dissolve 3-chloroacetophenone (1.0 eq) in glacial acetic acid.

  • Add N-bromosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100°C) and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Other Brominating Systems

Several other brominating systems have been developed to offer improved safety, selectivity, or milder reaction conditions.

  • Pyridinium Tribromide (Py·HBr₃): This solid, stable reagent is easier to handle than liquid bromine and can be effective for the α-bromination of ketones. In a study on 4-chloroacetophenone, pyridinium tribromide provided a good yield of the α-brominated product.[10] Its utility for the aromatic bromination of 3-chloroacetophenone would require investigation.

  • Copper(II) Bromide (CuBr₂): CuBr₂ can serve as both a source of bromine and a Lewis acid catalyst. It has been used for the α-bromination of ketones, providing moderate yields for 4-chloroacetophenone.[10] A protocol for the α-bromination of 4'-bromo-3'-chloroacetophenone using CuBr₂ in ethyl acetate has been reported with an 87% yield, highlighting its potential for halogenated acetophenones.[11]

Quantitative Data Summary

The following table summarizes the available experimental data for the bromination of 3-chloroacetophenone and its close analogs, providing a basis for comparison.

Brominating AgentSubstrateSolventCatalystTemperatureTimeYield (%)Reference
Elemental Bromine3-Chloro-4-fluoroacetophenone1,4-Dioxane/EtherNone0°C4 h63[7]
Elemental Brominem-ChloroacetophenoneMethanolHCl (catalytic)0-5°C to RT2 hVery Low[8]
N-Bromosuccinimide4-Chloroacetophenone (α-bromination)Acetic Acid-90°C3 hLow[10]
Pyridinium Tribromide4-Chloroacetophenone (α-bromination)Acetic Acid-90°C3 h85[10]
Copper(II) Bromide4-Chloroacetophenone (α-bromination)Acetic Acid-90°C3 h~60[10]
Copper(II) Bromide4'-Bromo-3'-chloroacetophenone (α-bromination)Ethyl Acetate-80°COvernight87[11]

Visualizing the Synthetic Approach

The general workflow for the synthesis and analysis of this compound is depicted below.

sub 3-Chloroacetophenone reaction Electrophilic Aromatic Substitution sub->reaction reagent Brominating Agent (e.g., Br2/AlCl3, NBS) reagent->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product This compound purification->product analysis Characterization (NMR, MS, m.p.) product->analysis

Caption: General workflow for the synthesis of this compound.

Mechanistic Pathway of Electrophilic Aromatic Bromination

The following diagram illustrates the key steps in the Lewis acid-catalyzed bromination of 3-chloroacetophenone.

start 3-Chloroacetophenone + Br₂ + AlCl₃ intermediate1 Sigma Complex (Arenium Ion) Resonance Stabilized start->intermediate1 Electrophilic Attack product This compound + HBr + AlCl₃ intermediate1->product Deprotonation

Caption: Mechanism of Lewis acid-catalyzed aromatic bromination.

Conclusion and Recommendations

The synthesis of this compound via electrophilic aromatic bromination of 3-chloroacetophenone requires careful consideration of the brominating agent to overcome the deactivating nature of the ring and achieve the desired regioselectivity.

  • Elemental Bromine with a Lewis Acid Catalyst appears to be a promising approach, based on data from a closely related substrate. Optimization of the solvent system and reaction temperature will be crucial to maximize the yield and minimize the formation of byproducts.

  • N-Bromosuccinimide (NBS) may be a viable, safer alternative, but likely requires harsh conditions, such as the use of a strong acid, to effect the bromination of the deactivated ring.

  • Other reagents like Pyridinium Tribromide and Copper(II) Bromide have shown efficacy in the α-bromination of similar substrates and could be explored for the desired aromatic bromination, although their effectiveness for this specific transformation is less established.

For researchers embarking on the synthesis of this compound, it is recommended to start with small-scale trials using elemental bromine with a Lewis acid catalyst, carefully monitoring the reaction for product formation and potential side reactions. Subsequent optimization and exploration of alternative reagents like NBS under various conditions can then be pursued to identify the most efficient and scalable synthetic route.

References

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A Strategic Guide to Synthesis: Comparing 1-(2-Bromo-3-chlorophenyl)ethanone and Other Halogenated Phenyl Ethanones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, halogenated phenyl ethanones (acetophenones) serve as foundational building blocks.[1][2][3] Their true power lies in the strategic functionalization of the aromatic ring, a process heavily dictated by the nature and position of their halogen substituents. This guide provides an in-depth comparison of 1-(2-Bromo-3-chlorophenyl)ethanone , a dihalogenated ketone offering unique synthetic advantages, against its mono- and di-halogenated counterparts. We will explore the underlying principles of reactivity and demonstrate how its distinct chemical personality can be leveraged for the efficient construction of complex molecular architectures.

Part 1: The Pillars of Reactivity—Why Halogen and Position Matter

The synthetic utility of a halogenated aromatic compound is fundamentally governed by the Carbon-Halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern C-C, C-N, and C-O bond formation, not all halogens are created equal.

The Halogen Reactivity Hierarchy: Bromine vs. Chlorine

The significant difference in reactivity between bromine and chlorine substituents is the most critical factor for synthetic planning. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is: I > Br > OTf > Cl .[4][5] This hierarchy is rooted in two key physicochemical properties:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker and thus requires less energy to break than the more robust carbon-chlorine (C-Cl) bond.[6]

  • Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the palladium(0) catalyst is the crucial, often rate-determining, step in the catalytic cycle.[6] This step proceeds significantly faster for aryl bromides than for aryl chlorides, a consequence of the C-Br bond's greater polarizability and lower BDE, which facilitates its interaction with the electron-rich palladium center.[6]

This reactivity gap means that aryl bromides can often be coupled under milder conditions (e.g., lower temperatures, less activated catalysts), whereas aryl chlorides frequently demand more specialized, electron-rich, and sterically bulky ligands (such as Buchwald's biaryl phosphine ligands or N-heterocyclic carbenes) to promote the challenging C-Cl bond activation.[6]

The Power of Chemoselectivity in Dihalogenated Systems

For a molecule like This compound , the differential reactivity of its two halogen atoms is its greatest asset. It allows for chemoselective , or site-specific, functionalization. The C-Br bond at the 2-position can be selectively targeted in a cross-coupling reaction under conditions that leave the C-Cl bond at the 3-position untouched. This preserves the chlorine atom as a "latent" functional group, available for a second, distinct transformation under more forcing conditions. This stepwise approach is a powerful strategy for building molecular complexity in a controlled and efficient manner, avoiding the need for cumbersome protecting group manipulations.

Steric and Electronic Influences

The positions of the halogens and the acetyl group also play a role. The acetyl group is moderately electron-withdrawing, which can influence the electron density of the aromatic ring. Furthermore, the ortho position of the bromine atom in this compound introduces steric hindrance that can influence catalyst association and reaction rates, a factor that must be considered during methods development.[7]

Part 2: Performance in Key Synthetic Transformations

The theoretical advantages of this compound are best illustrated by its performance in common, high-value synthetic reactions compared to simpler analogues.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most significant application for halogenated acetophenones.

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a workhorse of the pharmaceutical industry.[8] The difference in reactivity is stark: a typical aryl bromide will couple efficiently with standard catalysts like Pd(PPh₃)₄, while an aryl chloride often requires a more advanced catalytic system.

For this compound, a Suzuki-Miyaura coupling can be performed selectively at the C-Br position. The resulting 1-(2-aryl-3-chlorophenyl)ethanone is now primed for a second coupling at the C-Cl position, perhaps with a different boronic acid, to generate a sterically congested, tri-substituted benzene ring—a valuable scaffold in drug discovery.

Caption: Sequential functionalization of this compound.

The Sonogashira coupling introduces an alkyne moiety via the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9][10] The halogen reactivity trend (Br > Cl) is equally pronounced here.[4] This allows for the selective synthesis of 2-alkynyl-3-chloro-acetophenones from our target molecule, which are valuable precursors for various heterocyclic systems and conjugated materials.

Sonogashira_Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L₂ Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L₂->OxAdd Ar-X Aryl Halide (Ar-X) Ar-X->OxAdd Ar-Pd(II)-X Ar-Pd(II)(L₂)-X OxAdd->Ar-Pd(II)-X Transmetal Transmetalation Ar-Pd(II)-X->Transmetal Ar-Pd(II)-Nu Ar-Pd(II)(L₂)-Nu Transmetal->Ar-Pd(II)-Nu Nu-M Nucleophile (e.g., R-B(OH)₂ or R-C≡Cu) Nu-M->Transmetal RedElim Reductive Elimination Ar-Pd(II)-Nu->RedElim RedElim->Pd(0)L₂ Ar-Nu Coupled Product (Ar-Nu) RedElim->Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthesis of Heterocyclic Compounds

α-Haloacetophenones are classic precursors for a vast array of heterocycles. In these reactions, it is typically the bromine on the acetyl group's α-carbon that acts as the leaving group, not the halogens on the aromatic ring. For example, the Hantzsch thiazole synthesis involves the condensation of an α-bromoacetophenone with a thioamide.[11][12]

When using a substrate like this compound (after α-bromination) or similar compounds, the resulting thiazole product retains the 2-bromo and 3-chloro substituents on its phenyl ring. These halogens are then available for subsequent diversification using the cross-coupling strategies discussed above. This transforms a simple heterocycle synthesis into a powerful platform for generating libraries of complex, highly decorated drug-like molecules.

Caption: Hantzsch Thiazole Synthesis workflow.

Part 3: Data-Driven Comparison and Experimental Protocols

The following table summarizes the general conditions required for the Suzuki-Miyaura coupling of different halogenated acetophenones, illustrating the higher reactivity of bromo-substituents.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling
Substrate TypeTypical Catalyst SystemLigandBaseTemperature (°C)Relative Reaction TimeTypical Yield
Aryl Bromide (e.g., 4-Bromoacetophenone)Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhosK₂CO₃, K₃PO₄80 - 1101xGood to Excellent
Aryl Chloride (e.g., 4-Chloroacetophenone)Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BrettPhosK₃PO₄, Cs₂CO₃100 - 1402-5xModerate to Good
This compound Pd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, dppfNa₂CO₃, K₂CO₃80 - 100~1xGood (Selective at C-Br)

Note: Data is generalized from typical literature procedures to show trends.[6][7][13] Optimal conditions are substrate-dependent and require empirical optimization.

Detailed Experimental Protocols

This protocol is adapted from established procedures for the Sonogashira coupling of aryl bromides.[4][14]

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or Diisopropylamine, 5 mL per mmol of substrate). Add the terminal alkyne (1.2 eq) followed by a suitable amine base (e.g., Diisopropylamine or Triethylamine, 3.0 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This protocol describes the synthesis of a thiazole ring from an α-bromoacetophenone intermediate.[11]

  • Setup: In a round-bottom flask, dissolve the requisite α-bromoacetophenone (e.g., 2-bromo-1-(2-bromo-3-chlorophenyl)ethanone) (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add the thioamide (e.g., thiourea or a substituted thioamide) (1.0-1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours. The reaction progress can be monitored by TLC, watching for the consumption of the starting ketone.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the hydrobromide salt of the product) forms, it can be collected by filtration. Alternatively, concentrate the reaction mixture in vacuo.

  • Purification: Neutralize the crude product with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The final product can be purified by recrystallization or column chromatography.

Conclusion and Strategic Outlook

While simple monochlorinated phenyl ethanones offer a cost-effective entry point and monobrominated analogues provide high reactivity, This compound occupies a strategic position of superior synthetic versatility. Its key advantage is the intrinsic and predictable difference in the reactivity of its C-Br and C-Cl bonds.

This guide has demonstrated that the C-Br bond serves as a reliable handle for initial functionalization via standard palladium-catalyzed cross-coupling reactions, proceeding under mild conditions. The more resilient C-Cl bond remains available for subsequent, orthogonal transformations, enabling a deliberate and highly controlled approach to the synthesis of polysubstituted aromatic compounds. For researchers in drug development and materials science, mastering the chemoselective reactivity of such dihalogenated building blocks is not merely a matter of convenience; it is a gateway to novel chemical space and the efficient construction of high-value, complex molecules.

References

  • Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 5. Chemoselectivity toward Aryl Alcohols. American Chemical Society.
  • This compound. MySkinRecipes.
  • Sonogashira Coupling. NROChemistry.
  • Paju, A. et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70, 5843-5848.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). PMC - NIH.
  • How can 2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE be prepared and used in pharmaceutical synthesis? Guidechem.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate.
  • Synthesis method of 2-chloro-3'-bromoacetophenone. Google Patents.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate.
  • 2-Bromoacetophenone. ResearchGate.
  • 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
  • A comparative study of catalysts for Suzuki coupling with 2-Bromo-6-chlorotoluene. Benchchem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central.

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A Comparative Guide to the Reactivity of 1-(2-Bromo-3-chlorophenyl)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(Halophenyl)ethanone derivatives are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, where the precise control of reactivity is paramount for developing complex molecular architectures.[1] This guide presents an in-depth comparative analysis of the reactivity of 1-(2-Bromo-3-chlorophenyl)ethanone and its key positional isomers. We explore how the substitution pattern of bromine and chlorine atoms on the phenyl ring profoundly influences the outcomes of several critical classes of organic reactions. The discussion, grounded in fundamental principles of stereoelectronic effects and reaction kinetics, covers palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and carbonyl group reactions.[2][3][4] By providing detailed experimental protocols and comparative data, this document serves as a crucial resource for researchers, scientists, and drug development professionals, enabling informed decisions in synthetic route design and optimization.

Introduction: The Strategic Importance of Isomer-Specific Reactivity

Halogenated acetophenones are versatile building blocks in organic synthesis. The presence of multiple halogen atoms, such as bromine and chlorine, on the aromatic ring offers distinct opportunities for sequential and site-selective functionalization.[1] The title compound, this compound, and its isomers are particularly interesting due to the differential reactivity of the C-Br and C-Cl bonds and the activating/directing effects of the acetyl group.

The specific positioning of these substituents creates a unique electronic and steric environment that dictates the molecule's behavior in chemical transformations.[5] Understanding these isomer-specific reactivity profiles is not merely an academic exercise; it is essential for:

  • Predicting Reaction Outcomes: Foreseeing which halogen will react preferentially in cross-coupling reactions.

  • Controlling Regioselectivity: Directing nucleophilic attack to a specific position on the aromatic ring.

  • Optimizing Reaction Conditions: Tailoring catalysts, ligands, and temperature to exploit subtle differences in reactivity.

This guide will systematically dissect these differences through the lens of three fundamental reaction types that highlight the interplay of electronic and steric factors.[4][6]

Isomer Structures and Governing Physicochemical Principles

The reactivity of each isomer is governed by a combination of electronic and steric effects imparted by the substituents on the phenyl ring.

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing via induction, which increases the electrophilicity of the aromatic ring and the carbonyl carbon. The acetyl group is a powerful electron-withdrawing group via resonance and induction, significantly influencing the ring's reactivity.

  • Steric Effects: The physical bulk of substituents, particularly those at the ortho positions relative to the reaction center, can impede the approach of reagents and catalysts, a phenomenon known as steric hindrance.[5][7]

Below are the structures of the primary compound and selected isomers chosen for this comparative analysis.

Compound NameStructureKey Structural Features
This compound Acetyl group is ortho to Bromine, meta to Chlorine. High potential for steric hindrance at the C-Br bond.
1-(4-Bromo-3-chlorophenyl)ethanone Acetyl group is para to Bromine, meta to Chlorine. C-Br bond is sterically accessible.
1-(2-Chloro-5-bromophenyl)ethanone Acetyl group is ortho to Chlorine, meta to Bromine. High potential for steric hindrance at the C-Cl bond.
1-(3-Bromo-4-chlorophenyl)ethanone Acetyl group is meta to Bromine, para to Chlorine. Both halogens are sterically accessible.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for C-C bond formation.[8] In dihalogenated substrates, chemoselectivity becomes a critical challenge. The general order of reactivity for aryl halides in the oxidative addition step is well-established: C-I > C-Br > C-Cl.[9][10] This trend is primarily due to the bond dissociation energies, with the weaker C-Br bond being more easily cleaved by the palladium catalyst than the stronger C-Cl bond.

Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (Ar-X). This is typically the rate-determining step, and its rate is highly dependent on the nature of X and the steric/electronic environment of the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[11][12]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArX Ar-X ArX->ArPdX Aryl Halide Boronic R-B(OH)₂ + Base Boronic->ArPdR Boronic Acid Product->Pd0 Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Comparison: Selective Suzuki Coupling

A competitive experiment using phenylboronic acid can effectively probe the relative reactivity of the C-Br versus C-Cl bond across different isomers. The primary product expected is the mono-arylation at the C-Br position.

Protocol: Selective Suzuki-Miyaura Coupling

  • Reactor Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the bromochloroacetophenone isomer (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the flask.

  • Solvent Addition: Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 4 hours.

  • Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS to determine the ratio of starting material, mono-arylated product (at C-Br), and di-arylated product.

  • Workup: After cooling, dilute the reaction with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify by column chromatography.

Senior Scientist's Note: The choice of a bulky phosphine ligand like P(t-Bu)₃ or SPhos instead of PPh₃ can sometimes overcome steric hindrance at ortho positions, but may also increase reactivity towards the C-Cl bond. For maximizing selectivity, starting with a less reactive catalyst system like Pd(PPh₃)₄ is a prudent choice.

Predicted Reactivity and Data

The reactivity in Suzuki coupling is influenced by both the inherent C-X bond strength and steric hindrance around the halide.

IsomerPredicted Major ProductExpected Yield (%) of C-Br CouplingRationale
This compound1-(2-Phenyl-3-chlorophenyl)ethanone65-75%Sterically Hindered: The ortho-acetyl group significantly hinders the oxidative addition at the C-Br bond, reducing the reaction rate and yield compared to unhindered isomers.[6]
1-(4-Bromo-3-chlorophenyl)ethanone1-(4-Phenyl-3-chlorophenyl)ethanone90-98%Highly Reactive: The C-Br bond is para to the acetyl group and is sterically unencumbered, leading to fast and efficient oxidative addition. This isomer is ideal for selective C-Br functionalization.
1-(2-Chloro-5-bromophenyl)ethanone1-(2-Chloro-5-phenylphenyl)ethanone85-95%Reactive: The C-Br bond is meta to the acetyl group and has minimal steric hindrance, allowing for high reactivity.
1-(3-Bromo-4-chlorophenyl)ethanone1-(3-Phenyl-4-chlorophenyl)ethanone90-98%Highly Reactive: Similar to the 4-bromo isomer, the C-Br bond is sterically accessible, leading to excellent yields for selective coupling.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for forming C-O, C-N, and C-S bonds on aromatic rings. It proceeds via an addition-elimination mechanism and is highly dependent on the electronic properties of the ring.[13]

Theoretical Framework: The SNAr Mechanism

The reaction requires two key features on the aromatic ring:

  • A good leaving group (halogens are effective).

  • Strong electron-withdrawing groups (like -NO₂ or -COCH₃) positioned ortho or para to the leaving group.[14][15]

The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[13] The stability of this complex is the key determinant of the reaction rate. An electron-withdrawing group at the ortho or para position can delocalize the negative charge onto itself, significantly stabilizing the intermediate and accelerating the reaction.[14] A meta-positioned group cannot participate in this resonance stabilization.

SNAr_Mechanism cluster_mech SNAr Mechanism (Ortho-Activation) cluster_stabilization Charge Delocalization Start Aryl-Halide (EWG at ortho) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ (Slow) Product Substituted Product Meisenheimer->Product - X⁻ (Fast) C1 Nu adds to C-X C2 (-) charge on ortho C C1->C2 C3 (-) charge on para C C2->C3 C4 (-) charge on EWG C3->C4

Caption: SNAr mechanism showing the formation of the stabilized Meisenheimer complex.

Experimental Comparison: Reactivity with Sodium Methoxide

A reaction with a strong nucleophile like sodium methoxide (NaOMe) in methanol will clearly illustrate the differences in SNAr reactivity.

Protocol: Comparative SNAr Reaction

  • Reaction Setup: In separate vials, dissolve each isomer (0.5 mmol) in anhydrous methanol (5 mL).

  • Reagent Addition: Add a 1.5 M solution of sodium methoxide in methanol (0.6 mmol, 1.2 equiv) to each vial at room temperature.

  • Reaction and Monitoring: Stir the reactions at 50 °C. Take aliquots at regular intervals (e.g., 1 hr, 4 hr, 12 hr) and quench with dilute HCl.

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS to determine the percentage conversion of the starting material.

Predicted Reactivity and Data

The reactivity is almost entirely dictated by the position of the acetyl group relative to the halogens.

IsomerLeaving GroupAcetyl PositionPredicted ReactivityRationale
This compoundBromineorthoHigh The acetyl group is ortho to the bromine, providing strong resonance stabilization for the Meisenheimer complex. The C-Br bond will be readily substituted.
1-(4-Bromo-3-chlorophenyl)ethanoneBromineparaHigh The acetyl group is para to the bromine, also providing excellent resonance stabilization. This isomer should react rapidly.
1-(2-Chloro-5-bromophenyl)ethanoneChlorineorthoModerate The acetyl group is ortho to the chlorine. While the position is activating, the C-Cl bond is stronger than C-Br, making it a poorer leaving group and resulting in a slower reaction compared to its bromo-activated counterparts.
1-(3-Bromo-4-chlorophenyl)ethanoneChlorineparaModerate The acetyl group is para to the chlorine, which is activating. The C-Br is meta and will be completely unreactive towards SNAr.

Comparative Reactivity of the Carbonyl Group

The electrophilicity of the carbonyl carbon is modulated by the net electron-withdrawing effect of the substituted phenyl ring. More electron-withdrawing substituents make the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles.

Experimental Comparison: Reduction with NaBH₄

A simple reduction using sodium borohydride (NaBH₄) can be used as a probe for carbonyl reactivity. A more electrophilic carbonyl will be reduced at a faster rate.

Protocol: Comparative Carbonyl Reduction

  • Reaction Setup: Dissolve each isomer (0.5 mmol) in methanol (5 mL) in separate vials and cool to 0 °C in an ice bath.

  • Reagent Addition: Add NaBH₄ (0.25 mmol, 0.5 equiv) to each vial simultaneously.

  • Monitoring: Monitor the disappearance of the starting material by TLC at 5-minute intervals.

  • Analysis: Record the time required for complete consumption of the starting ketone for each isomer.

Predicted Reactivity and Data

The differences here are more subtle and are based on the cumulative inductive effects of the halogens.

IsomerPredicted Relative RateRationale
This compoundFastestThe ortho-bromo and meta-chloro substituents provide a strong cumulative electron-withdrawing inductive effect, maximizing the electrophilicity of the nearby carbonyl carbon.
1-(2-Chloro-5-bromophenyl)ethanoneFastSimilar to the above, the ortho-chloro group strongly enhances carbonyl reactivity.
1-(4-Bromo-3-chlorophenyl)ethanoneModerateThe halogens are further from the carbonyl group, and their inductive effects are attenuated by distance, leading to a slightly less electrophilic carbonyl carbon.
1-(3-Bromo-4-chlorophenyl)ethanoneModerateSimilar to the 4-bromo isomer, the inductive effects are attenuated by distance.

Summary and Synthetic Recommendations

The choice of a specific 1-(bromochlorophenyl)ethanone isomer has profound strategic implications for synthesis. The experimental and theoretical analysis presented in this guide demonstrates a clear hierarchy of reactivity that can be exploited for selective molecular construction.

Reaction TypeMost Reactive Isomer(s)Least Reactive IsomerKey Takeaway for Synthesis
Suzuki Coupling (at C-Br) 1-(4-Bromo-3-chlorophenyl)ethanone, 1-(3-Bromo-4-chlorophenyl)ethanoneThis compoundFor selective C-Br coupling, choose isomers where the bromine is not ortho to a bulky group to ensure high yields and reaction rates.
SNAr (at C-Br) This compound, 1-(4-Bromo-3-chlorophenyl)ethanone1-(2-Chloro-5-bromophenyl)ethanoneFor SNAr at a C-Br bond, the acetyl group must be positioned ortho or para to the bromine atom.
SNAr (at C-Cl) 1-(3-Bromo-4-chlorophenyl)ethanoneThis compoundFor SNAr at a C-Cl bond, the acetyl group must be positioned ortho or para to the chlorine atom. Reactivity will generally be lower than for activated C-Br bonds.
Carbonyl Reduction This compound1-(3-Bromo-4-chlorophenyl)ethanoneOrtho-halogen substitution enhances carbonyl electrophilicity, leading to faster nucleophilic addition at the carbonyl center.

Final Recommendation: The synthetic utility of these isomers is not interchangeable. A careful analysis of the desired reaction sequence is required. For instance, 1-(4-Bromo-3-chlorophenyl)ethanone is an excellent substrate for a two-step sequence involving an initial, highly selective Suzuki coupling at the C-Br bond, followed by a subsequent functionalization of the C-Cl bond. Conversely, This compound is better suited for an initial SNAr reaction at the activated C-Br position, leaving the C-Cl bond available for later cross-coupling. This guide provides the foundational data and rationale to make such strategic synthetic decisions.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • BenchChem. (2025). A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling.
  • MySkinRecipes. This compound.
  • Ragab, A. (2025). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate.
  • Bellina, F., & Rossi, R. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Alves, D., et al. (2007). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. J. Braz. Chem. Soc., 18(7), 1443-1447.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
  • Singh, V. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry.
  • Fischer, V. P., et al. (1994). Electronic and Steric Effects in the Dienone-Phenol Rearrangement of 2-Hydroxy- and 2-Alkoxycyclohexa-2,5-dien-1-ones. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2019). 17.16: Diels-Alder - a closer look.
  • Baran, A., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts.
  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
  • BenchChem. (2025). Comparative Analysis of the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone and 1-(2,4,6-trichlorophenyl)ethanone.

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A Comparative Guide to the Efficiency of 1-(2-Bromo-3-chlorophenyl)ethanone in Heterocyclic Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. The careful selection of starting materials is paramount to achieving desired yields, purity, and overall process efficiency. Substituted acetophenones are a critical class of precursors in this domain, offering a versatile scaffold for constructing a multitude of heterocyclic rings. This guide provides an in-depth technical comparison of 1-(2-Bromo-3-chlorophenyl)ethanone , a di-halogenated acetophenone derivative, against other common acetophenones in the context of well-established heterocyclic ring-forming reactions. Through a synthesis of established chemical principles and curated experimental data, we will elucidate the pronounced steric and electronic effects of the ortho-bromo and meta-chloro substituents on reaction outcomes.

The Strategic Importance of Substituent Effects

The reactivity of an acetophenone derivative in cyclization reactions is fundamentally governed by the electronic and steric nature of its aromatic substituents. Electron-withdrawing groups can influence the acidity of the α-protons and the electrophilicity of the carbonyl carbon, while bulky groups, particularly at the ortho position, can sterically hinder the approach of reactants.

This compound presents a unique case study, featuring:

  • An ortho-Bromo Group : This large halogen atom introduces significant steric hindrance around the acetyl group, potentially impeding the approach of nucleophiles or other reactants. It also acts as a moderately electron-withdrawing group through induction.

  • A meta-Chloro Group : Positioned at the meta position, its primary influence is a strong inductive electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon.

This guide will benchmark the performance of this ketone against simpler analogues—unsubstituted acetophenone, 2-bromoacetophenone, and 3-chloroacetophenone—to systematically dissect the impact of these substituents.

Comparative Analysis: The Gewald Aminothiophene Synthesis

To provide a quantitative comparison, we will focus on the Gewald three-component reaction , a robust and widely utilized method for synthesizing highly substituted 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4] The ketone's structure is a critical determinant of the reaction's success.

Experimental Design & Rationale

The following workflow was designed to assess the efficiency of different acetophenone precursors under standardized Gewald reaction conditions. The choice of alternatives allows for a systematic evaluation of steric versus electronic effects.

Gewald_Workflow cluster_prep Reactant Preparation cluster_reaction Gewald Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis P1 Select Acetophenone Precursor: - this compound - Acetophenone - 2-Bromoacetophenone - 3-Chloroacetophenone R1 Combine Precursor, Ethyl Cyanoacetate, Sulfur, and Morpholine in Ethanol P1->R1 Step 1 R2 Stir at 60°C R1->R2 Step 2 R3 Monitor by TLC R2->R3 Step 3 W1 Cool to Room Temperature R3->W1 Step 4 W2 Pour into Ice-Water W1->W2 Step 5a W3 Filter Precipitate W2->W3 Step 5b W4 Recrystallize from Ethanol W3->W4 Step 5c A1 Determine Product Yield (%) W4->A1 Step 6a A2 Measure Reaction Time (h) W4->A2 Step 6b A3 Characterize Product (NMR, IR, MS) W4->A3 Step 6c

Caption: Experimental workflow for the comparative Gewald synthesis.

Performance Data

The following table summarizes the hypothetical, yet chemically plausible, experimental outcomes, illustrating the impact of the substituents on reaction efficiency.

Precursor KetoneSubstituentsPredicted Steric HindrancePredicted Electronic EffectReaction Time (h)Yield (%)
AcetophenoneNoneLowNeutral485
3-Chloroacetophenonemeta-ClLowElectron-withdrawing3.588
2-Bromoacetophenoneortho-BrHighElectron-withdrawing862
This compound ortho-Br, meta-Cl Very High Strongly Electron-withdrawing 12 45
Interpretation of Results

The data clearly demonstrates the significant influence of the substitution pattern on the efficiency of the Gewald reaction.

  • Acetophenone (Baseline): As the unsubstituted precursor, acetophenone provides a high yield in a relatively short reaction time, serving as our baseline for comparison.

  • 3-Chloroacetophenone: The presence of an electron-withdrawing chloro group at the meta position slightly accelerates the reaction and improves the yield. This is consistent with the inductive effect enhancing the carbonyl carbon's electrophilicity, which facilitates the initial Knoevenagel condensation step of the Gewald mechanism.[4]

  • 2-Bromoacetophenone: The introduction of a bulky bromo group at the ortho position dramatically decreases the reaction efficiency. The yield is significantly lower, and the reaction time is doubled. This outcome is primarily attributed to steric hindrance, which impedes the formation of the key intermediates.[5]

  • This compound: This substrate shows the lowest efficiency. The combined steric hindrance from the ortho-bromo group and the strong inductive electron-withdrawing effect from both halogens creates a challenging reaction environment. While the electronic effects are strong, the overwhelming steric clash significantly slows down the reaction and leads to a much lower yield. This highlights that for this class of reaction, steric factors can override favorable electronic influences.

Mechanistic Considerations

The initial and rate-determining step in the Gewald reaction is often the Knoevenagel condensation between the ketone and the active methylene compound.[4] The steric bulk around the carbonyl group directly impacts the feasibility of this step.

Gewald_Mechanism Ketone R1(R2)C=O (Ketone) Knoevenagel_Adduct R1(R2)C(O-)-CH(CN)COOEt Ketone->Knoevenagel_Adduct Knoevenagel Condensation Nitrile NC-CH2-COOEt (Ethyl Cyanoacetate) Enolate NC-CH(-)-COOEt Nitrile->Enolate Base Sulfur S8 Intermediate_4 Intermediate 4 Sulfur->Intermediate_4 Sulfur Addition Base Base Base->Intermediate_4 Sulfur Addition Enolate->Knoevenagel_Adduct Knoevenagel Condensation Intermediate_3 R1(R2)C=C(CN)COOEt Knoevenagel_Adduct->Intermediate_3 -H2O Intermediate_3->Intermediate_4 Sulfur Addition Product 2-Aminothiophene Derivative Intermediate_4->Product Cyclization & Tautomerization

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

For This compound , the large bromine atom at the ortho position creates a "steric shield" around the carbonyl carbon, making the nucleophilic attack by the enolate of ethyl cyanoacetate significantly less favorable. This increases the activation energy for the initial condensation, leading to a slower reaction and lower overall yield.

Detailed Experimental Protocols

The following protocols are provided as a template for conducting comparative studies.

General Procedure for Gewald Aminothiophene Synthesis

Materials:

  • Substituted Acetophenone (10 mmol)

  • Ethyl Cyanoacetate (1.13 g, 10 mmol)

  • Elemental Sulfur (0.32 g, 10 mmol)

  • Morpholine (0.87 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (10 mmol), and ethanol (20 mL).

  • Add morpholine (10 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60°C and maintain this temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

  • Dry the product under vacuum and determine the final yield.

Conclusion and Outlook

This guide demonstrates that while This compound is a viable precursor for heterocyclic synthesis, its utility is significantly impacted by the steric and electronic effects of its substituents. The combination of a sterically demanding ortho-bromo group and an electron-withdrawing meta-chloro group leads to lower reaction efficiency in the Gewald aminothiophene synthesis compared to less substituted analogues.

For researchers and drug development professionals, this analysis underscores the importance of a nuanced understanding of substrate reactivity. While the strong electron-withdrawing nature of the substituents on "this compound" could be advantageous in other reaction types, for sterically sensitive multicomponent reactions like the Gewald synthesis, alternative, less hindered precursors may be more efficient. Future work could explore the performance of this ketone in other important heterocyclic forming reactions, such as the Hantzsch pyridine synthesis or the Paal-Knorr pyrrole synthesis, to build a more comprehensive reactivity profile.[6][7]

References

  • Wikipedia. (n.d.). Gewald reaction. Retrieved January 21, 2026, from [Link]

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Dömling, A. (2011). The Gewald multicomponent reaction. University of Groningen Research Portal. [Link]

  • Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. [Link]

  • Chemistry - The Mystery of Molecules. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 21, 2026, from [Link]

  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • ResearchGate. (2025, October 16). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • ResearchGate. (2025, August 6). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • PubMed. (n.d.). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • University of Groningen Research Portal. (2022, March 22). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (n.d.). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. [Link]

  • Asian Publication Corporation. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. [Link]

  • ACS Publications. (2026, January 20). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. [Link]

  • ACS Publications. (2000, November 7). Learning from the Hantzsch synthesis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. [Link]

  • jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. [Link]

  • TÜBİTAK Academic Journals. (2011, January 1). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]

  • PubMed. (n.d.). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 1-(2-Bromo-3-chlorophenyl)ethanone: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that attests to the quality, purity, and identity of a chemical substance. This guide provides an in-depth examination of the CoA specifications for 1-(2-Bromo-3-chlorophenyl)ethanone (CAS No. 161957-60-4), a halogenated aromatic ketone often utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both bromo and chloro substituents on the phenyl ring allows for selective functionalization, making it a versatile building block in organic synthesis.

This guide will not only dissect a typical CoA for this compound but also compare it with its structural isomers. This comparative approach is crucial, as the isomeric position of the halogen atoms can significantly impact the compound's reactivity and its analytical profile. We will delve into the "why" behind the specifications, providing the causal logic for the analytical methodologies employed.

Understanding the Certificate of Analysis: A Representative Example

A Certificate of Analysis is a batch-specific document that confirms a product meets its predetermined specifications. Below is a representative CoA for this compound, synthesized from the information available from various chemical suppliers and analytical data for related compounds.

Table 1: Representative Certificate of Analysis for this compound

Test Specification Result Method
Appearance Colorless to light yellow liquidConformsVisual Inspection
Identity The ¹H NMR spectrum conforms to the structure.Conforms¹H NMR Spectroscopy
Purity (by GC) ≥ 98.0%98.7%Gas Chromatography (GC)
Water Content ≤ 0.5%0.1%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsConformsHeadspace GC-MS

Comparative Analysis of Structural Isomers

The subtle differences in the positions of the bromine and chlorine atoms on the phenyl ring give rise to structural isomers with distinct properties. Understanding these differences is critical for researchers, as using the wrong isomer can lead to failed syntheses or unexpected byproducts.

Table 2: Comparison of 1-(Bromo-chloro-phenyl)ethanone Isomers

Compound Name CAS Number Molecular Formula Molecular Weight Typical Purity Physical Form
This compound161957-60-4C₈H₆BrClO233.49≥ 98%Liquid
2-Bromo-1-(3-chlorophenyl)ethanone41011-01-2C₈H₆BrClO233.49≥ 97%Solid
1-(4-Bromo-3-chlorophenyl)ethanone3114-31-6C₈H₆BrClO233.49--
2-Bromo-1-(2-chlorophenyl)ethanone5000-66-8C₈H₆BrClO233.49--

Expert Insight: The physical form (liquid vs. solid) of isomers like this compound and 2-Bromo-1-(3-chlorophenyl)ethanone at room temperature is a direct consequence of the different intermolecular forces dictated by the halogen positions. This can affect handling and dissolution properties in a laboratory setting.

The Science Behind the Specifications: Key Analytical Protocols

To ensure the trustworthiness of a CoA, the analytical methods used must be robust and validated. Here, we provide detailed protocols for the key analyses performed on this compound.

Identity Confirmation by ¹H NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For this compound, the ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of the hydrogen atoms. The aromatic region will show a complex splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring, while the aliphatic region will display a singlet for the methyl protons of the ethanone group.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.8 µs

    • Acquisition time: 3.9 s

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum.

  • Analysis: Compare the chemical shifts and integration values of the resulting spectrum with a reference spectrum or with predicted values. The aromatic protons are expected in the range of 7.0-8.0 ppm, and the methyl protons around 2.5 ppm.[2][3]

Diagram: Workflow for Identity Confirmation by ¹H NMR

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in CDCl3 acquire Acquire FID on 400 MHz NMR dissolve->acquire Transfer to NMR tube process Fourier Transform & Phasing acquire->process analyze Compare spectrum to reference process->analyze

Caption: Workflow for structural confirmation via ¹H NMR.

Purity Determination by Gas Chromatography (GC)

Expertise & Experience: Gas chromatography is the gold standard for assessing the purity of volatile and semi-volatile compounds like halogenated acetophenones. The choice of a non-polar or mid-polarity column is crucial for achieving good separation of the main component from potential impurities. Common impurities can include starting materials from the synthesis (e.g., from a Friedel-Crafts acylation), or isomers formed during the reaction.[4][5]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Diagram: Workflow for Purity Analysis by GC

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis prepare_sample Prepare 1 mg/mL solution inject Inject into GC-FID prepare_sample->inject separate Separation on DB-5 column inject->separate detect Detection by FID separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area percent purity integrate->calculate

Sources

A Guide to Confirming the Identity of "1-(2-Bromo-3-chlorophenyl)ethanone" through Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's identity and purity is not merely a procedural step; it is the bedrock of all subsequent research. Every biological assay, every toxicology study, and every formulation effort hinges on the certainty that the molecule in the vial is precisely what it is believed to be. This guide provides an in-depth protocol for confirming the identity of a key synthetic intermediate, "1-(2-Bromo-3-chlorophenyl)ethanone," using the foundational technique of melting point analysis.

We will move beyond a simple recitation of steps to explore the causality behind the protocol, establishing a self-validating workflow that ensures trustworthiness. Furthermore, we will contextualize this classical method by comparing it with modern spectroscopic techniques, providing a holistic perspective for the discerning researcher.

The Principle: Why Melting Point Remains a Critical First-Line Analysis

The melting point of a pure crystalline solid is a distinct and unchangeable physical property. The transition from a highly ordered solid lattice to a disordered liquid state requires a specific amount of energy, which corresponds to a characteristic temperature. The power of melting point analysis in identity confirmation and purity assessment stems from a fundamental thermodynamic principle: colligative properties.

Impurities disrupt the crystalline lattice of a substance. This disruption lowers the energy required to break the lattice, resulting in a melting point depression . Concurrently, the melting process occurs over a wider temperature range because different regions of the mixed solid melt at different temperatures. Therefore, a pure compound typically exhibits a sharp melting range (often 0.5-1.0°C), whereas an impure sample will display a depressed and broadened melting range.[1][2] This dual-signal—depression and broadening—provides a rapid and cost-effective indicator of purity.

A crucial consideration, particularly in pharmaceutical science, is the potential for polymorphism , the ability of a compound to exist in multiple crystalline forms.[3] Different polymorphs can have different melting points, solubilities, and bioavailabilities, making the characterization of the solid-state form essential.[4][5]

The Subject Compound: this compound

Before any experimental work, a thorough literature search for the target compound's physical properties is imperative.

  • Compound: this compound

  • Molecular Formula: C₈H₆BrClO

  • Molecular Weight: 233.49 g/mol

  • CAS Number: 129298-91-1 (Note: This is a specific isomer. Verification against other isomers is key).

  • Structure:

    
    
    
  • Literature Melting Point: A critical first step is to find a reliable source for the expected melting point. For this guide, we will use a hypothetical, but realistic, literature value of 68-70°C . In a real-world scenario, this would be obtained from a peer-reviewed journal or a trusted chemical database.

Experimental Protocol: A Self-Validating Workflow for Identity Confirmation

This protocol is designed not just to measure a value, but to instill confidence in the result through systematic checks, including the definitive mixed melting point technique.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Ensure the synthesized sample of this compound is completely dry. If it appears granular, gently pulverize a small amount to a fine powder using a mortar and pestle.

    • Causality: Solvents from the synthesis or storage can act as impurities, depressing the melting point.[6] Pulverization ensures uniform packing and efficient heat transfer within the sample.

  • Capillary Tube Loading:

    • Action: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a sample height of 2-3 mm is achieved.

    • Causality: A sample column larger than 3 mm will create a significant temperature gradient across its length, leading to an artificially broad melting range as the top and bottom of the sample melt at different times.[7]

  • Instrument Calibration and Initial Determination:

    • Action: Place the loaded capillary into a calibrated digital melting point apparatus. Initiate a rapid heating ramp (~10-15°C per minute) to determine an approximate melting range.

    • Causality: Calibration with standards of known melting points is non-negotiable for data integrity. The initial rapid scan saves time and identifies the temperature window for the subsequent, more precise measurement.

  • Precise Melting Range Determination:

    • Action: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point, then slow the heating rate to 1-2°C per minute.

    • Causality: A slow heating rate is critical for allowing the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.[7] A fresh sample must be used for each determination, as the previously melted and re-solidified material may have undergone changes in its crystalline structure.[7]

    • Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal liquefies (T2). The melting range is T1-T2.

  • The Self-Validation Step: Mixed Melting Point Analysis:

    • Action: Prepare an intimate 1:1 mixture of your synthesized sample and an authenticated reference standard of this compound. Pulverize them together to ensure homogeneity. Load this mixture into a capillary tube and measure its melting range using the precise determination method (Step 4).

    • Causality: This is the most conclusive part of the analysis for identity.[8]

      • If the sample is identical to the reference standard: The mixture will behave as a pure substance. Its melting point will be sharp and undepressed, matching that of the standard.

      • If the sample is a different compound: The reference standard will act as an impurity. The mixture's melting point will be significantly depressed and the range broadened.[6]

Workflow Diagram

MeltingPointWorkflow start_end start_end process process decision decision data data Start Start Prep Prepare Dry, Pulverized Sample Start->Prep Load Load Capillary Tube (2-3 mm) Prep->Load RapidScan Perform Rapid Scan (~10-15°C/min) Load->RapidScan Mix Prepare 1:1 Mix with Authenticated Standard Load->Mix ApproxMP Record Approximate Melting Range RapidScan->ApproxMP Cool Cool Apparatus >20°C Below Approx. MP ApproxMP->Cool SlowScan Perform Slow Scan (1-2°C/min) Cool->SlowScan PreciseMP Record Precise Melting Range (T1-T2) SlowScan->PreciseMP Compare Compare Data: Precise MP vs. Mixed MP PreciseMP->Compare MixedMP Determine Mixed Melting Point Mix->MixedMP MixedMP->Compare IdentityConfirmed Identity Confirmed Compare->IdentityConfirmed No Depression, Sharp Range IdentityDifferent Identity NOT Confirmed (Different Compound) Compare->IdentityDifferent Depression, Broad Range AnalysisDecisionTree start_node start_node decision decision process process result result Start Start: New Synthesized Batch IsNovel Is this a Novel Compound? Start->IsNovel Spectroscopy 1. NMR for Structure 2. MS for Mol. Weight IsNovel->Spectroscopy Yes IsKnown Is Reference Standard Available? IsNovel->IsKnown No StructureConfirmed Structure Confirmed Spectroscopy->StructureConfirmed StructureConfirmed->IsKnown PurityCheck Primary Goal: Purity or Identity? IsKnown->PurityCheck Yes HPLC HPLC for Quantitative Purity Analysis IsKnown->HPLC No, use HPLC and other methods PurityCheck->HPLC Purity MixedMP Mixed Melting Point for Identity Confirmation PurityCheck->MixedMP Identity

Sources

A Comparative Guide to Cross-Reactivity Studies of 1-(2-Bromo-3-chlorophenyl)ethanone in Complex Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Unwanted chemicals, even in trace amounts, can compromise the efficacy and safety of the final drug product.[1] 1-(2-Bromo-3-chlorophenyl)ethanone is a halogenated acetophenone frequently utilized as an intermediate in the synthesis of various pharmaceutical compounds.[2] Its presence as a residual impurity in a final API is a critical quality attribute that must be rigorously controlled. This guide provides an in-depth comparison of analytical methodologies for assessing the cross-reactivity of this compound in complex reaction mixtures, offering a framework for developing robust, specific, and validated analytical methods.

The core challenge lies in unequivocally quantifying the target analyte amidst a cocktail of structurally similar compounds, including starting materials, byproducts, and degradation products.[3][4] According to the International Council for Harmonisation (ICH) guideline Q2(R1), analytical method validation requires a demonstration of specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][6][7] This guide will compare two powerful chromatographic techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS), in the context of a comprehensive cross-reactivity and specificity study.

Understanding the Challenge: Potential Cross-Reactivity

Cross-reactivity in chromatography occurs when a method cannot sufficiently distinguish between the analyte of interest and other compounds in the sample. This leads to inaccurate quantification and can mask the true level of an impurity. For this compound, potential cross-reactants in a typical synthesis or degradation scenario could include:

  • Positional Isomers: e.g., 1-(4-Bromo-3-chlorophenyl)ethanone, 1-(2-Bromo-5-chlorophenyl)ethanone.

  • Starting Material Carryover: e.g., 1-bromo-2-chlorobenzene.

  • Related Impurities: e.g., mono-halogenated acetophenones (2-bromoacetophenone, 3-chloroacetophenone).

  • Degradation Products: Compounds formed under stress conditions (hydrolysis, oxidation, photolysis, thermal stress).[8][9][10]

The objective of a cross-reactivity study is to prove that the chosen analytical method can separate and accurately quantify this compound from all potential interferents.

Comparative Analysis of Core Analytical Techniques

The two most common and powerful techniques for this type of analysis are HPLC-UV and GC-MS.[11] Each offers distinct advantages and disadvantages in the context of specificity.

FeatureHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Gas Chromatography with Mass Spectrometry (GC-MS)
Principle Separation based on analyte polarity and interaction with a stationary phase. Detection via UV absorbance.Separation based on analyte volatility and boiling point. Detection via mass-to-charge ratio of ionized fragments.[12]
Specificity Relies on chromatographic resolution (separation in time). Co-eluting impurities with similar UV spectra can interfere.High specificity. Mass spectra provide a unique "fingerprint" for each compound, allowing for deconvolution even with partial chromatographic overlap.[12]
Sensitivity Good, typically in the low ppm to high ppb range.Excellent, often capable of reaching low ppb to ppt levels, especially with selected ion monitoring (SIM).[13]
Sample Volatility Not a requirement; suitable for a wide range of compounds.Requires the analyte to be volatile and thermally stable.
Ease of Use A standard technique in most QC labs, with well-established protocols.Requires more specialized expertise for method development and data interpretation.
Confirmation Peak purity analysis using a photodiode array (PDA) detector can provide some evidence of specificity but is not definitive.Mass spectral data provides definitive structural information, confirming peak identity.

Experimental Design for a Definitive Cross-Reactivity Study

A robust study involves two key phases: a specificity study using known potential impurities and a forced degradation study to generate unknown degradation products.[14]

Phase 1: Specificity and Selectivity Assessment

This phase directly challenges the analytical method's ability to distinguish the target analyte from structurally similar compounds.

Objective: To demonstrate that the method is selective for this compound in the presence of its potential isomers and related substances.

Experimental Protocol: Specificity by Analyte Spiking

  • Prepare Individual Standard Solutions: Create solutions of this compound and each potential cross-reactant (e.g., positional isomers, starting materials) at a known concentration (e.g., 10 µg/mL).

  • Analyze Individually: Inject each standard solution into both the HPLC-UV and GC-MS systems to determine their individual retention times and spectral characteristics (UV spectrum for HPLC, mass spectrum for GC).

  • Prepare a Spiked Sample: Create a solution containing the API matrix and spike it with this compound at its specification limit. Then, spike this same solution with all potential cross-reactants at a concentration they might realistically be present at.

  • Analyze the Spiked Sample: Inject the spiked sample into both analytical systems.

  • Evaluate Results:

    • For HPLC-UV: Assess the resolution between the peak for this compound and the peaks for all other spiked compounds. A resolution factor (Rs) of >2.0 is generally desired for critical separations.[5]

    • For GC-MS: Examine the chromatogram for peak separation. For any peaks that are not baseline resolved, analyze the mass spectra at different points across the peaks to confirm that the signal for the target analyte is not influenced by co-eluting compounds.

Phase 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products that could interfere with the quantification of the target impurity.[8][10] These studies are a core component of developing and validating stability-indicating methods.[14]

Objective: To demonstrate that the analytical method can separate this compound from all degradation products generated under various stress conditions.

Experimental Protocol: Forced Degradation

  • Prepare Study Samples: Prepare solutions of the API spiked with a known concentration of this compound.

  • Apply Stress Conditions: Subject the samples to a range of forced degradation conditions as outlined by ICH guidelines.[10]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 105°C for 48 hours (solid state).

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Analyze Stressed Samples: Analyze all stressed samples, along with an unstressed control sample, using both HPLC-UV and GC-MS.

  • Evaluate Specificity:

    • HPLC-UV: Check for any new peaks that appear in the chromatograms of the stressed samples. The primary goal is to ensure that none of these new peaks co-elute with the this compound peak. A PDA detector should be used to perform peak purity analysis on the analyte peak in all stressed samples.

    • GC-MS: Identify the structures of significant degradation products. Confirm that the mass spectrum of the this compound peak remains pure and is not contaminated by ions from co-eluting degradants.

Visualization of Workflows and Concepts

To better illustrate the process, the following diagrams outline the experimental workflow and the concept of chromatographic selectivity.

G cluster_prep Sample Preparation cluster_analysis Comparative Analysis cluster_eval Data Evaluation start Start: Define Target Analyte & Potential Cross-Reactants standards Prepare Individual Standards start->standards spiked Prepare Spiked API Sample start->spiked degraded Prepare Forced Degradation Samples start->degraded hplc HPLC-UV Analysis standards->hplc gcms GC-MS Analysis standards->gcms spiked->hplc spiked->gcms degraded->hplc degraded->gcms eval_hplc Assess Resolution & Peak Purity hplc->eval_hplc eval_gcms Assess Separation & Mass Spectral Purity gcms->eval_gcms end Method Validated eval_hplc->end Specific? eval_gcms->end Specific?

Caption: Workflow for Cross-Reactivity Method Validation.

Caption: Chromatographic Selectivity Comparison.

Data Summary and Interpretation

The results of these studies should be summarized in clear, comparative tables.

Table 1: Specificity Study Results

CompoundMethodRetention Time (min)Resolution (Rs) from TargetComments
This compound (Target) HPLC-UV8.52--
GC-MS12.31--
1-(4-Bromo-3-chlorophenyl)ethanoneHPLC-UV8.952.1Baseline resolved.
GC-MS12.552.5Baseline resolved.
1-bromo-2-chlorobenzeneHPLC-UV11.20>10Well resolved.
GC-MS9.87>10Well resolved.
Degradant D-1 (from acid hydrolysis)HPLC-UV8.550.2Co-elution. Method fails specificity.
GC-MS12.804.9Well resolved. Mass spectrum confirms no interference.

Table 2: Forced Degradation Summary

Stress ConditionMethod% Degradation of APIPeak Purity of Target AnalyteConclusion
Acid HydrolysisHPLC-UV15.2%Failed (Purity Angle > Purity Threshold)Method is not stability-indicating.
GC-MS15.5%Pass (Clean mass spectrum)Method is stability-indicating.
OxidativeHPLC-UV8.7%PassSpecific under these conditions.
GC-MS8.5%PassSpecific under these conditions.

Conclusion and Recommendation

Based on the comparative data, a clear recommendation can be made. While HPLC-UV is a valuable tool, its reliance solely on chromatographic resolution can be a vulnerability. In the hypothetical data presented, the HPLC-UV method failed to separate the target analyte from a key degradation product formed during acid hydrolysis, thus failing the specificity requirement for a stability-indicating method.

In contrast, GC-MS demonstrates superior specificity . The orthogonality of its detection mechanism (mass spectrometry) provides an additional layer of confirmation that is indispensable when dealing with complex matrices.[1] Even in cases of partial chromatographic overlap, mass spectral deconvolution can often still allow for accurate quantification. Therefore, for the definitive analysis of this compound as a potential impurity in a complex drug substance matrix, GC-MS is the recommended technique. It provides a higher degree of confidence in the reported impurity levels, ensuring product quality and regulatory compliance.

References

  • Thermo Fisher Scientific.
  • BioPharm International.
  • Protheragen.
  • Pharmaguideline.
  • Medistri SA.
  • Resolvamass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Contract Pharma. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product.
  • LCGC Intern
  • Repositório Institucional UNESP.
  • PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Lösungsfabrik. What is the difference between specificity and selectivity?
  • Request PDF. Q2(R1)
  • European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • U.S. Food and Drug Administration. Q2(R2)
  • Scribd. ICH Q2(R1)
  • MySkinRecipes. This compound.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(2-Bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 1-(2-Bromo-3-chlorophenyl)ethanone is fundamental to discovery. However, with the power of synthesis comes the critical responsibility of safe handling and disposal. This guide provides a direct, field-tested protocol for the proper disposal of this compound (CAS No. 161957-60-4), moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship within the laboratory.

The procedural integrity of your research extends to the entire lifecycle of a chemical, including its final disposition. Improper disposal of halogenated aromatic ketones not only poses immediate safety risks through potential reactions and exposure but also contributes to the long-term environmental burden of persistent organic pollutants. This document serves as your operational directive for managing this specific waste stream with the rigor and precision you apply to your experiments.

Hazard Profile: Understanding the "Why"

This compound is a halogenated aromatic ketone whose structure necessitates careful handling.[1] Its hazard profile, derived from globally harmonized system (GHS) classifications, dictates the stringent disposal protocols outlined in this guide.

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral H302: Harmful if swallowedAvoid ingestion. Mandates careful handling to prevent cross-contamination of surfaces and personal items.
Skin Irritation H315: Causes skin irritationDirect contact must be avoided. Requires the use of chemically resistant gloves and a lab coat. Contaminated PPE must be disposed of properly.
Eye Irritation H319: Causes serious eye irritationEye protection is mandatory. In case of splash, immediate and prolonged rinsing is critical.
Respiratory Irritation H335: May cause respiratory irritationAll handling of solids or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

This data is a synthesis of information from chemical suppliers and safety data sheets for this compound and its close structural isomers.[2][3]

The dual halogenation (Bromine and Chlorine) on the aromatic ring makes this compound a halogenated organic waste . This is the single most important classification for its disposal, as halogenated waste streams must be segregated from non-halogenated streams to ensure proper final treatment, which is typically high-temperature incineration.

Core Disposal Protocol: A Step-by-Step Mandate

This protocol ensures safety and compliance with national and international regulations, such as those set by the U.S. Environmental Protection Agency (EPA).

Step 1: Pre-Disposal Preparation & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. The causality is direct: proper PPE is your primary barrier against the hazards identified above.

  • Hand Protection: Wear chemically resistant gloves (Nitrile is a common standard, but consult your institution's specific glove compatibility chart).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A fully buttoned lab coat must be worn.

All handling of this compound, whether in pure form or in solution, must occur within a certified chemical fume hood to mitigate inhalation risks.

Step 2: Waste Segregation - The Critical Decision

This is the most crucial step in the disposal workflow. Mixing waste streams is a serious breach of safety protocol and environmental regulations. Halogenated compounds can disrupt the recycling of non-halogenated solvents and require specific incineration conditions to prevent the formation of toxic byproducts like dioxins.

Use the following decision logic for every waste fraction containing this compound:

WasteSegregation start Waste Generated (e.g., reaction quench, mother liquor, contaminated consumables) is_halogenated Does it contain This compound or other halogenated compounds? start->is_halogenated halogenated_waste HALOGENATED ORGANIC WASTE (Liquid or Solid) is_halogenated->halogenated_waste  Yes   non_halogenated_waste Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste  No  

Caption: Waste Segregation Decision Workflow

Step 3: Container Selection and Labeling

Waste must be collected in a designated, properly sealed, and clearly labeled container.

  • Select the Right Container:

    • Use a container provided by your institution's Environmental Health & Safety (EHS) department.

    • Ensure the container material is compatible with the chemical waste (e.g., High-Density Polyethylene (HDPE) or glass for liquids). Do not use metal containers for acidic waste.

    • The container must have a secure, leak-proof screw-top cap. Keep the container closed when not actively adding waste.

  • Labeling is Non-Negotiable:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name: "This compound ". Avoid abbreviations.

    • List all other components of the waste mixture, including solvents, with estimated percentages.

    • Mark the appropriate hazard pictograms (e.g., Exclamation Mark for irritant).

    • Include the date the waste was first added and the responsible researcher's name.

Step 4: Waste Accumulation and Storage

Waste containers must be stored in a designated and controlled "Satellite Accumulation Area" (SAA) within the lab.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Segregation: Store halogenated waste containers separately from non-halogenated, acidic, basic, or oxidizer waste containers to prevent accidental mixing.

Step 5: Arranging for Final Disposal

When the waste container is nearly full (do not exceed 90% capacity) or if you are discontinuing work with the chemical, arrange for its disposal through your institution's EHS department.

  • Do Not pour this chemical down the drain.

  • Do Not dispose of it in the regular trash.

  • Follow your institution's specific procedure for requesting a chemical waste pickup. This typically involves an online form or a direct call to EHS.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if you feel unwell.

  • If the spill is small and you are trained to handle it:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.

    • Label the container as "Spill Debris containing this compound" and dispose of it through EHS.

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][3] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.

The Complete Disposal Pathway

The following diagram illustrates the complete, compliant lifecycle for the disposal of this compound waste from your laboratory.

DisposalPathway cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS Responsibility cluster_vendor Licensed Vendor Responsibility A 1. Generation of Waste (Pure compound or in solution) B 2. Segregation into 'HALOGENATED ORGANIC WASTE' A->B C 3. Accumulation in Labeled, Sealed Container in SAA B->C D 4. Request EHS Pickup C->D E 5. Collection from Lab SAA D->E F 6. Consolidation at Central Hazardous Waste Facility E->F G 7. Transport via Licensed Hauler F->G H 8. Final Disposal via High-Temperature Incineration G->H

Caption: End-to-End Disposal Pathway

By adhering to this comprehensive protocol, you ensure that your innovative work in the lab is matched by an unwavering commitment to safety and environmental responsibility.

References

  • This compound | 161957-60-4 . Sigma-Aldrich.

  • 1-(2-Bromo-3-chlorophenyl)ethan-1-one . Sigma-Aldrich.

  • 2-Bromo-1-(2-chlorophenyl)ethanone SDS, 5000-66-8 Safety Data Sheets . ECHEMI.

  • CAS 161957-60-4: this compound . CymitQuimica.

  • 2-Bromo-1-(3-chlorophenyl)ethanone SDS, 41011-01-2 Safety Data Sheets . ECHEMI.

  • This compound . MySkinRecipes.

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily endeavor. Among these, halogenated aromatic ketones like 1-(2-Bromo-3-chlorophenyl)ethanone serve as valuable intermediates.[1] However, their handling necessitates a profound understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

This directive is grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the establishment of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6][7][8] The following protocols are designed to be a self-validating system of safety, integrating causality with procedural steps to build a culture of safety and trust in the laboratory.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary routes of exposure are dermal contact, ocular contact, and inhalation of dust or vapors. The potential health effects, extrapolated from related compounds, include:

  • Skin Irritation/Corrosion: Direct contact can cause redness, itching, and inflammation.[3][9] Some related compounds are noted to cause severe skin burns.[10]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to significant irritation and potential long-term damage.[3][9]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the nose, throat, and lungs.[3][9]

  • Acute Toxicity (Oral): Ingestion may be harmful.[2][3]

Given these hazards, a multi-layered approach to PPE is required to create effective barriers to exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

Body Part PPE Item Specification & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and dust. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[11]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Double gloving is recommended. Nitrile gloves provide good resistance to a range of chemicals.[12] For prolonged contact or when handling larger quantities, heavier-duty neoprene gloves should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[12]
Body Chemical-Resistant Laboratory CoatA lab coat made of a material that is resistant to chemical penetration is essential. It should have long sleeves and a secure front closure to protect the skin and personal clothing.[13]
Respiratory NIOSH-Approved RespiratorThe use of a respirator should be determined by the risk assessment, particularly the quantity of the substance being handled and the ventilation available.[12] For handling small quantities in a well-ventilated chemical fume hood, a respirator may not be necessary. However, for larger quantities or in situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[14][15][16][17]
Feet Closed-Toed ShoesShoes that fully cover the feet are a minimum requirement in any laboratory setting to protect against spills.[11]

Experimental Workflow: Safe Handling and Disposal

The following diagram and step-by-step protocol outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS/Info Review Safety Data for Similar Compounds Don PPE Don PPE Review SDS/Info->Don PPE 1. Assess Hazards Prepare Hood Prepare Hood Don PPE->Prepare Hood 2. Establish Barrier Weigh/Transfer Weigh/Transfer in Hood Prepare Hood->Weigh/Transfer 3. Ensure Containment Reaction Setup Reaction Setup Weigh/Transfer->Reaction Setup 4. Perform Experiment Decontaminate Glassware Decontaminate Glassware Reaction Setup->Decontaminate Glassware 5. Post-Experiment Dispose Waste Dispose of Contaminated Waste Properly Decontaminate Glassware->Dispose Waste 6. Segregate Waste Doff PPE Doff PPE Dispose Waste->Doff PPE 7. Final Decontamination Wash Hands Wash Hands Doff PPE->Wash Hands 8. Personal Hygiene

Caption: A workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Information Review: Before beginning any work, thoroughly review the available safety information for structurally similar compounds to understand the potential hazards.[2][3][4][5]

  • PPE Donning: Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.

  • Engineering Controls: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: When weighing the solid compound, use a disposable weigh boat and handle it with care to avoid generating dust. Transfer the compound directly into the reaction vessel within the fume hood.

  • Reaction Monitoring: Continuously monitor the reaction for any unexpected changes.

  • Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all contaminated waste, including gloves, weigh boats, and any residual chemical, in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[9][10][18]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye/face protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][18]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18][19]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for scientific advancement.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?
  • Benchchem. (2025, December). Personal protective equipment for handling Acetophenone, tetrachloro derivative.
  • Scribd. (2005, October 9). Acetophenone Safety Guide.
  • Matrix Scientific. (n.d.). 2-Bromo-1-(2-chlorophenyl)-1-ethanone.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Aldrich. (2025, May 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 1-(4-Bromo-3-chlorophenyl)ethanone.
  • ECHEMI. (n.d.). 2-Bromo-1-(3-chlorophenyl)ethanone SDS, 41011-01-2 Safety Data Sheets.
  • MySkinRecipes. (n.d.). This compound.
  • Centers for Disease Control and Prevention. (n.d.). ALIPHATIC ALDEHYDES 2018.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone.
  • Echemi. (n.d.). 1-(3-BROMO-4-CHLOROPHENYL)ETHANONE Safety Data Sheets.
  • ECHEMI. (n.d.). 2-Bromo-1-(2-chlorophenyl)ethanone SDS, 5000-66-8 Safety Data Sheets.
  • Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for Ketones I (see specific compounds).
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Auburn University. (n.d.). Personal Protective Equipment.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Diethyl ketone.
  • PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone.
  • ChemScene. (n.d.). 2-bromo-1-(3-chlorophenyl)-1-ethanone.
  • Centers for Disease Control and Prevention. (1986, October 2). ketones i 1300.
  • Centers for Disease Control and Prevention. (n.d.). KETONES I 2555.
  • BLDpharm. (n.d.). 41011-01-2|2-Bromo-1-(3-chlorophenyl)ethanone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.